molecular formula C10H8O3 B047373 2-Acetyl-7-hydroxybenzofuran CAS No. 40020-87-9

2-Acetyl-7-hydroxybenzofuran

Cat. No.: B047373
CAS No.: 40020-87-9
M. Wt: 176.17 g/mol
InChI Key: HRIVIHCUSKDPNK-UHFFFAOYSA-N
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Description

2-Acetyl-7-hydroxybenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(7-hydroxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIVIHCUSKDPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344242
Record name 2-Acetyl-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40020-87-9
Record name 2-Acetyl-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of heterocyclic chemistry, benzofuran derivatives represent a class of compounds with significant and diverse biological activities.[1][2][3] This guide focuses on a specific, multifunctional member of this family: 2-Acetyl-7-hydroxybenzofuran . Possessing a unique arrangement of a benzofuran core, a reactive acetyl group, and a phenolic hydroxyl group, this compound serves as a valuable building block in medicinal chemistry and a subject of interest for its intrinsic biological properties.[4] Its structure is a key determinant of its utility, offering multiple sites for chemical modification, which allows for the synthesis of a wide array of derivatives.

This document provides a comprehensive overview of the known chemical, physical, and biological properties of this compound. We will delve into its spectroscopic signature, potential synthetic routes, and its current and prospective applications in pharmaceutical development, organic synthesis, and materials science. The insights provided are curated for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Chemical and Physical Properties

The fundamental identity and behavior of a compound are defined by its physical and chemical properties. For this compound, these attributes dictate its solubility, stability, and reactivity in various experimental settings. The compound typically appears as a light yellow to orange crystalline powder.[4][5][6]

A summary of its key properties is presented below for rapid reference and comparison.

PropertyValueSource(s)
IUPAC Name 1-(7-hydroxy-1-benzofuran-2-yl)ethanonePubChem[7]
Synonyms 2-Acetyl-7-hydroxycoumarone, 1-(7-hydroxy-2-benzofuranyl)ethanoneChem-Impex, ChemicalBook[4][8]
CAS Number 40020-87-9Chem-Impex, PubChem[4][7]
Molecular Formula C₁₀H₈O₃Chem-Impex, PubChem[4][7]
Molecular Weight 176.17 g/mol Chem-Impex, PubChem[4][7]
Appearance Light yellow to yellow to orange crystalline powderChem-Impex, TCI[4][6]
Melting Point 164 - 168 °CChem-Impex[4]
Purity ≥ 98% (by GC)Chem-Impex, TCI[4][5]
Predicted Boiling Point 327.8 ± 22.0 °CChemicalBook[8]
Predicted Density 1.292 ± 0.06 g/cm³ChemicalBook[8]
Predicted pKa 8.43 ± 0.40ChemicalBook[8]

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The key functional groups—a ketone, a phenol, and a substituted aromatic system—give rise to a characteristic spectral fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show a sharp singlet for the three protons of the acetyl group (CH₃) in the upfield region. The aromatic protons on the benzofuran ring system will appear as multiplets in the downfield region. A broad singlet, characteristic of the phenolic hydroxyl (-OH) proton, would also be anticipated.

    • ¹³C NMR : The carbon spectrum will be distinguished by a signal at a high chemical shift corresponding to the carbonyl carbon of the acetyl group. Other signals will correspond to the various carbon environments within the aromatic benzofuran core.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the ketone group. Additionally, a broad absorption band in the higher wavenumber region will indicate the O-H stretching of the hydroxyl group.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would correspond to the compound's molecular weight of 176.17.[7]

While detailed, specific spectra are proprietary or found in databases like the SDBS (AIST Spectral DB), the predicted features provide a robust framework for structural verification.[5]

Biological Activity and Therapeutic Potential

Benzofuran scaffolds are ubiquitous in nature and are known to exhibit a wide range of pharmacological activities, including antitumor, antibacterial, antiviral, and antioxidant properties.[1][2][3] this compound, as a member of this class, is explored for several key biological effects.

  • Anti-inflammatory and Antioxidant Properties : The presence of the phenolic hydroxyl group is a strong indicator of potential antioxidant activity, as it can act as a radical scavenger.[4] This antioxidant capability is often mechanistically linked to anti-inflammatory effects.[2][9] Derivatives of this compound are actively studied for their potential to treat diseases associated with oxidative stress and inflammation.[4]

  • Antimicrobial and Antitumor Activity : The broader class of benzofurans has shown promise as antimicrobial and anticancer agents.[1][3] The 2-acetylbenzofuran core structure is a key pharmacophore that can be modified to enhance these activities, making it a valuable starting material for developing new therapeutic agents.[10][11]

The relationship between the compound's structure and its potential applications is visualized below.

G A Benzofuran Scaffold E Organic Synthesis Building Block A->E Core for Derivatization B 2-Acetyl Group (C(O)CH3) B->E Reactive Handle C 7-Hydroxy Group (-OH) F Cosmetic Formulations C->F Protects from Oxidative Stress H Antioxidant C->H Radical Scavenging D Pharmaceutical Development E->D Creates Novel Drug Candidates G Anti-inflammatory G->D H->G Mechanistic Link I Antimicrobial / Antitumor (Potential) I->D

Caption: Logical flow from structural features to biological activities and applications.

Synthesis and Reactivity

The synthesis of 2-acetylbenzofurans can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a suitable benzofuran precursor.[12] For this compound, a plausible route involves the acylation of 7-hydroxybenzofuran.

The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative procedure. Note: This is a generalized method and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

  • Reaction Setup : A multi-neck round-bottom flask is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The starting material, 7-hydroxybenzofuran, is added and stirred until fully dissolved.

    • Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the Lewis acid catalyst (e.g., AlCl₃) from reacting with moisture, which would deactivate it.

  • Catalyst Addition : The Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 equivalents) is added portion-wise to the stirred solution. This step can be exothermic and may require cooling in an ice bath.

    • Causality: The Lewis acid coordinates to the acetyl chloride, making the acetyl group a much stronger electrophile, which is necessary for it to attack the electron-rich benzofuran ring.

  • Acylation : The reaction mixture is cooled to 0 °C. Acetyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, is added dropwise via an addition funnel over 30-60 minutes. The temperature is maintained at 0 °C during the addition. The reaction is then allowed to stir for several hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Causality: Dropwise addition at low temperature controls the exothermic reaction rate, preventing side reactions and ensuring selectivity for the desired product.

  • Quenching and Workup : Once the reaction is complete, it is carefully quenched by slowly pouring it over crushed ice and 1 M HCl. This hydrolyzes the aluminum complexes.

    • Causality: The acidic workup protonates any intermediates and separates the organic product from the inorganic aluminum salts.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are then washed with a saturated sodium bicarbonate solution (to neutralize excess acid), followed by brine.

    • Causality: This standard liquid-liquid extraction procedure isolates the product from the aqueous phase and removes impurities.

  • Drying and Concentration : The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Conclusion

This compound stands out as a compound of considerable scientific interest. Its well-defined physical and chemical properties, combined with a versatile structure, make it an important molecule for synthetic and medicinal chemists. The presence of both hydroxyl and acetyl functional groups provides a platform for creating diverse libraries of derivatives with potentially enhanced biological activities. As research continues to uncover the therapeutic potential of benzofurans, the utility of this compound as a key intermediate and a bioactive molecule in its own right is poised to grow, promising further advancements in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-7-hydroxybenzofuran, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, spectral analysis, and known biological activities. Drawing from established scientific literature and chemical databases, this guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic system found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] As a privileged scaffold in medicinal chemistry, benzofuran derivatives have demonstrated potential as antimicrobial, anti-inflammatory, antioxidant, and antitumor agents.[1][2][3] this compound, a functionalized derivative, presents itself as a valuable building block for the synthesis of more complex molecules and as a potential therapeutic agent in its own right. The presence of the acetyl and hydroxyl groups at the 2 and 7 positions, respectively, offers reactive sites for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel compounds with tailored pharmacological profiles.[3][4]

Chemical Identity and Physicochemical Properties

This compound is a light yellow to orange crystalline powder.[4] Its core structure consists of a furan ring fused to a benzene ring, with an acetyl group at the second position and a hydroxyl group at the seventh position.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

PropertyValueSource(s)
IUPAC Name 1-(7-hydroxy-1-benzofuran-2-yl)ethanone[4]
Synonyms 2-Acetyl-7-hydroxycoumarone, 2-Acetylbenzofuran-7-ol[4]
CAS Number 40020-87-9[4]
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol [4]
Appearance Light yellow to yellow to orange crystalline powder[4]
Melting Point 164 - 168 °C[4]
Boiling Point (Predicted) 327.8 ± 22.0 °C[5]
pKa (Predicted) 8.36 ± 0.20[5]
LogP (Computed) 1.9[4]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.Inferred from related compounds[6][7]

Synthesis of this compound

While several methods exist for the synthesis of benzofuran derivatives, a common approach for preparing acetyl-substituted benzofurans involves the acylation of a corresponding hydroxybenzofuran or the cyclization of appropriately substituted precursors. A plausible synthetic route to this compound starts from resorcinol.

Synthetic Pathway Overview

A potential synthetic pathway involves the Friedel-Crafts acylation of resorcinol to form 2,4-dihydroxyacetophenone, followed by a cyclization reaction to construct the benzofuran ring.

Synthesis_Workflow Resorcinol Resorcinol Intermediate 2,4-Dihydroxyacetophenone Resorcinol->Intermediate Friedel-Crafts Acylation (e.g., CH₃COOH, ZnCl₂) Final_Product This compound Intermediate->Final_Product Cyclization (e.g., with chloroacetone)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2,4-dihydroxyacetophenone from Resorcinol

This initial step is a well-established procedure for the acylation of resorcinol.[8][9]

Materials:

  • Resorcinol

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 50% Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • To 30 mL of glacial acetic acid, add 15 g (110 mmol) of anhydrous zinc chloride.

  • Heat the mixture to 140 °C until all the zinc chloride has dissolved.

  • Add 10 g (90 mmol) of resorcinol to the solution and continue heating with stirring at 150 °C in an oil bath for 3 hours.[9]

  • After cooling, decompose the resulting complex by adding 50 mL of 50% hydrochloric acid.

  • Cool the mixture in an ice bath to precipitate a bright yellow solid.

  • Filter the precipitate and wash it with 5% HCl.

  • Recrystallize the crude product from hot water to yield 2,4-dihydroxyacetophenone as a white solid.[9]

Note: The subsequent cyclization of 2,4-dihydroxyacetophenone with a suitable reagent like chloroacetone would lead to the formation of the benzofuran ring. The specific conditions for this step to yield this compound would require further optimization.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are discussed below, based on data available for the compound and closely related analogs.[4][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan proton, the acetyl methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the downfield region. The acetyl protons will be a sharp singlet, and the hydroxyl proton signal may be broad and its chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the acetyl group will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Functional Group Description
~3400-3200 O-H stretch Broad band, indicative of the hydroxyl group
~3100-3000 C-H stretch (aromatic) Signals for the C-H bonds on the benzene and furan rings
~1660-1640 C=O stretch (ketone) Strong absorption characteristic of an aryl ketone conjugated with the furan ring
~1600, ~1450 C=C stretch (aromatic) Multiple bands confirming the aromatic structure

| ~1280 | C-O stretch (aryl ether) | Characteristic of the furan ring ether linkage |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion Peak ([M]⁺): Expected at m/z = 176, corresponding to the molecular weight of the compound.[4]

  • Major Fragments: Common fragmentation pathways for 2-aroylbenzofurans involve the loss of the acetyl group or parts of it, leading to the formation of characteristic fragment ions.[4]

Biological Activities and Potential Applications

This compound and its derivatives are subjects of interest in pharmaceutical research due to their potential biological activities.

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant potential of benzofuran derivatives.[2][3][12] this compound is specifically noted as a candidate for investigation for these properties.[3][4] The phenolic hydroxyl group is a key structural feature that often contributes to antioxidant activity by acting as a radical scavenger.

Experimental Protocols for Biological Evaluation:

DPPH Radical Scavenging Assay (Antioxidant Activity): This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound solution in a suitable solvent (e.g., methanol, DMSO)

  • Methanol or other suitable solvent as a blank

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and the positive control.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add varying concentrations of the test compound and positive control to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages (Anti-inflammatory Activity): This cell-based assay is widely used to screen for potential anti-inflammatory agents.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound solution

  • Griess reagent

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulate the cells with LPS to induce the production of nitric oxide.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at the appropriate wavelength (around 540 nm).

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.[13]

Role in Natural Product Synthesis and Materials Science

The reactive functional groups of this compound make it a valuable intermediate in the synthesis of more complex natural products and their analogs.[4] Furthermore, its structural features suggest potential applications in materials science, where it could be incorporated into polymers to modify their properties.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally similar compounds such as 2-acetylbenzofuran and 2-acetyl-7-methoxybenzofuran, the following precautions should be observed.[1][14][15]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.[14]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile and significant potential for further research and development. Its versatile structure, featuring a benzofuran core with reactive acetyl and hydroxyl groups, makes it an attractive starting material for organic synthesis and a promising candidate for drug discovery, particularly in the areas of anti-inflammatory and antioxidant agents. This technical guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and an outline of its potential biological applications. Further experimental investigation into its synthesis, detailed spectral characterization, and in-depth biological evaluation is warranted to fully unlock the potential of this intriguing molecule.

References

A Technical Guide to the Natural Occurrence, Isolation, and Characterization of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-7-hydroxybenzofuran is a naturally occurring benzofuran derivative that has garnered interest within the scientific community for its potential therapeutic applications. Benzofurans, as a class, are heterocyclic compounds widely distributed in nature and known for a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor properties.[1][2][3] This technical guide provides an in-depth exploration of the natural sources, plausible biosynthetic origins, and detailed methodologies for the isolation, purification, and structural elucidation of this compound. Furthermore, it consolidates the current understanding of its biological activities, positioning it as a molecule of interest for future drug discovery and development initiatives.[4][5]

Introduction: The Significance of Benzofurans

The benzofuran scaffold, characterized by a fused benzene and furan ring system, is a privileged structure in medicinal chemistry.[3] Nature has produced a vast array of benzofuran-containing secondary metabolites, particularly in higher plant families such as Asteraceae, Moraceae, and Rutaceae.[1] These compounds are integral to plant defense mechanisms and exhibit a wide range of pharmacological effects.

This compound (IUPAC Name: 1-(7-hydroxy-1-benzofuran-2-yl)ethanone) is a specific derivative that stands out due to its functional group combination: a hydroxyl group at the 7-position and an acetyl group at the 2-position.[6] This unique arrangement of substituents on the benzofuran core dictates its physicochemical properties and is hypothesized to be crucial for its biological activity.[4] This guide serves as a comprehensive resource for professionals seeking to work with this compound, from initial sourcing to final characterization and application.

Natural Distribution and Sources

The primary documented natural sources of this compound and its derivatives are plants from the genus Eupatorium, belonging to the Asteraceae family.[7]

  • Eupatorium chinense : The roots of this plant, a staple in traditional Chinese medicine, have been identified as a rich source of benzofuran dimers and trimers.[2][8][9] Phytochemical investigations have successfully isolated and identified this compound as a constituent.[2][10]

  • Eupatorium heterophyllum : Also within the Asteraceae family, this species is known to produce a variety of benzofuran and dihydrobenzofuran derivatives in its roots.[11][12]

The concentration of these secondary metabolites is often highest in the root system, suggesting a role in defense against soil-borne pathogens or as storage compounds. For researchers aiming to isolate this compound, the roots of these Eupatorium species represent the most promising starting material.

Plausible Biosynthetic Pathway

While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated, a plausible pathway can be proposed based on the established biosynthesis of related phenylpropanoids and benzofurans. The pathway likely originates from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine.

Caption: Plausible biosynthetic pathway for this compound.

The proposed pathway involves:

  • Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaric acid.

  • Polyketide Extension: The p-Coumaric acid starter unit is extended by acetate units, likely derived from Acetyl-CoA.

  • Oxidative Cyclization: The resulting polyketide chain undergoes an intramolecular oxidative cyclization to form the core benzofuran ring. This is a critical step in forming the heterocyclic system.

  • Tailoring Reactions: A series of enzymatic modifications, including hydroxylation at the C7 position and the formation of the C2 acetyl group, yield the final product.

Isolation and Purification: A Methodological Workflow

The isolation of this compound from its natural matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The principle is to leverage the compound's moderate polarity to separate it from other plant metabolites.

Caption: Experimental workflow for isolating this compound.

Experimental Protocol: Step-by-Step Guide

1. Plant Material Preparation:

  • Step 1: Obtain fresh roots of Eupatorium chinense.

  • Step 2: Air-dry the roots in a well-ventilated area away from direct sunlight for 1-2 weeks, or use a forced-air oven at 40-50°C until brittle.

  • Step 3: Grind the dried roots into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

2. Extraction:

  • Step 1: Macerate the powdered root material (e.g., 1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation. Ethanol is chosen for its ability to extract a broad range of compounds of intermediate polarity.

  • Step 2: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Step 3: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Step 4: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

  • Causality: This step separates compounds based on their differential solubility in immiscible solvents, providing a preliminary purification.

  • Step 1: Suspend the crude extract in a water/methanol mixture (9:1 v/v) and partition sequentially against hexane to remove highly non-polar compounds like fats and waxes.

  • Step 2: Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate (EtOAc). This compound is expected to partition into the EtOAc fraction.

  • Step 3: Collect the ethyl acetate fraction and evaporate the solvent to dryness.

4. Chromatographic Purification:

  • Step 1: Silica Gel Column Chromatography:

    • Rationale: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; more polar compounds adhere more strongly.

    • Procedure: Adsorb the dried EtOAc fraction onto a small amount of silica gel. Load it onto a silica gel column packed in hexane. Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 Hex:EtOAc).

    • Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm). Combine fractions containing the target compound.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC):

    • Rationale: For high-purity isolation, a final polishing step using reverse-phase HPLC is ideal. Here, a non-polar stationary phase (C18) is used, and more polar compounds elute first.

    • Procedure: Dissolve the semi-purified fraction in methanol. Inject onto a preparative C18 HPLC column. Elute with a gradient of water and acetonitrile.

    • Detection: Monitor the eluent with a UV detector (typically around 250-300 nm) to collect the peak corresponding to the pure compound.

Structural Elucidation

Confirming the identity and structure of the isolated compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

Caption: Workflow for the structural elucidation of the isolated compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, based on public database information and typical values for its functional groups.[6]

Technique Parameter Observed/Expected Value Interpretation
Mass Spec. (MS) Molecular FormulaC₁₀H₈O₃Confirms the elemental composition.
Exact Mass176.0473 g/mol High-resolution mass provides unambiguous formula.
¹H NMR Chemical Shifts (δ)~2.5 ppm (s, 3H)Protons of the acetyl (CH₃) group.
~6.8-7.5 ppm (m, 4H)Aromatic and furan ring protons.
~9.5-10.5 ppm (s, 1H)Phenolic hydroxyl (-OH) proton.
¹³C NMR Chemical Shifts (δ)~26 ppmCarbon of the acetyl (CH₃) group.
~110-155 ppmCarbons of the benzofuran ring system.
~192 ppmCarbonyl carbon of the acetyl group.
IR Spectroscopy Wavenumber (cm⁻¹)~3200-3400 cm⁻¹ (broad)O-H stretching of the hydroxyl group.
~1660 cm⁻¹ (strong)C=O stretching of the conjugated ketone.
~1500-1600 cm⁻¹C=C stretching of the aromatic ring.
~1250 cm⁻¹C-O stretching of the furan ether and phenol.

Biological Activity and Therapeutic Potential

This compound, along with the broader class of benzofurans, has demonstrated a range of promising biological activities.

  • Anti-inflammatory and Antioxidant Properties: The compound is explored for its potential to mitigate inflammation and oxidative stress.[4][5] The phenolic hydroxyl group is a key structural feature for radical scavenging, which is a primary mechanism for antioxidant activity.[13]

  • Antiviral Activity: Benzofurans isolated from Eupatorium chinense have shown in vitro antiviral activities, particularly against respiratory syncytial virus (RSV).[8] This suggests potential applications in developing new antiviral agents.

  • Hepatoprotective Potential: While direct studies on this specific compound are limited, related flavonoids and phenolic compounds are well-documented for their hepatoprotective effects against toxin-induced liver damage.[14][15] This presents a logical avenue for future investigation into the therapeutic potential of this compound.

  • Drug Development Foundation: Its structure serves as a valuable scaffold in medicinal chemistry.[4] Synthetic modifications of the acetyl and hydroxyl groups can lead to the creation of derivatives with enhanced potency or novel biological activities, making it a key building block for new drug formulations.[16]

Conclusion and Future Directions

This compound is a naturally occurring molecule with significant potential, rooted in its defined presence in medicinal plants of the Eupatorium genus. This guide has provided a comprehensive framework for its study, from locating its natural source to its isolation and definitive characterization. The established protocols and workflows offer a validated starting point for researchers. The known anti-inflammatory, antioxidant, and antiviral activities warrant further investigation, particularly mechanistic studies and in vivo efficacy models. Future research should focus on elucidating its precise mechanism of action, exploring its potential as a hepatoprotective agent, and utilizing its scaffold for the semi-synthesis of novel therapeutic candidates.

References

biological activity of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 2-Acetyl-7-hydroxybenzofuran and Its Derivatives

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Within this important class, this compound serves as a versatile synthetic intermediate and a key pharmacophore for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive analysis of the diverse biological activities associated with this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. By synthesizing data from contemporary research, this document offers field-proven insights into mechanisms of action, experimental protocols, and future directions for researchers and drug development professionals.

The this compound Core: Chemical Properties and Synthetic Value

This compound is a heterocyclic compound featuring a benzofuran ring system substituted with an acetyl group at the 2-position and a hydroxyl group at the 7-position. This unique arrangement of functional groups imparts significant reactivity and potential for biological interaction.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₈O₃[5]

  • Molecular Weight: 176.17 g/mol [5]

  • Appearance: Light yellow to orange powder or crystal[6]

  • Key Features: The phenolic hydroxyl group can act as a hydrogen bond donor and is crucial for antioxidant activity, while the acetyl group provides a site for further chemical modification to create diverse derivatives.[3]

Its structural similarity to naturally occurring bioactive compounds makes it an invaluable building block in medicinal chemistry for creating more complex molecules and novel therapeutic agents.[3][4]

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the 2-acetylbenzofuran scaffold have emerged as potent anticancer agents, demonstrating significant antiproliferative activity across a range of human cancer cell lines.[1] The therapeutic efficacy of these compounds often stems from their ability to inhibit critical enzymes and signaling pathways involved in tumor growth and survival.[7][8]

Mechanism of Action: Kinase and Transcription Factor Inhibition

Research has highlighted two primary mechanisms through which 2-acetylbenzofuran derivatives exert their anticancer effects:

  • EGFR Kinase Inhibition: Certain 2-acetylbenzofuran hybrids have shown remarkable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] Overactivation of EGFR is a common driver in many cancers, and its inhibition can halt downstream signaling cascades responsible for cell proliferation and survival.

  • STAT3 Inhibition: The 2-acetyl-7-phenylaminobenzofuran hybrid has been identified as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] STAT3 is a transcription factor that, when constitutively active, promotes the expression of genes involved in proliferation, angiogenesis, and metastasis.

dot

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT3->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 2-Acetylbenzofuran Derivative Inhibitor->EGFR Inhibition Inhibitor->STAT3 Inhibition AntiInflammatory_Workflow cluster_setup Cell Culture & Stimulation cluster_assay Nitrite Quantification A1 Seed RAW 264.7 cells in 96-well plate A2 Pre-treat cells with Benzofuran derivative A1->A2 A3 Stimulate with LPS (1 µg/mL) A2->A3 B1 Collect supernatant A3->B1 24h Incubation B2 Add Griess Reagent B1->B2 B3 Incubate at RT B2->B3 B4 Measure Absorbance at 540 nm B3->B4 C1 Data Analysis B4->C1 Calculate % NO Inhibition

References

A Technical Guide to the Therapeutic Potential of 2-Acetyl-7-hydroxybenzofuran and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly been shown to be a fertile ground for the discovery of potent and selective therapeutic agents. Its presence in numerous natural products with diverse biological activities has inspired the synthesis of a vast library of derivatives, leading to significant advancements in drug discovery.[1] This guide focuses on 2-Acetyl-7-hydroxybenzofuran, a key synthetic intermediate that serves as a gateway to a new generation of benzofuran-based therapeutics. While research on the parent molecule is still emerging, the exploration of its derivatives has revealed promising avenues for the treatment of a range of human diseases, most notably in the realms of oncology, inflammation, and oxidative stress-related pathologies.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a summary of existing knowledge, but a practical, in-depth technical resource. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature. Our aim is to empower you, the researcher, to explore the therapeutic potential of this versatile molecule and its derivatives with scientific rigor and a clear understanding of the path from synthesis to biological evaluation.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran moiety, a fusion of a benzene and a furan ring, is a common feature in a multitude of natural and synthetic compounds exhibiting a broad spectrum of pharmacological properties.[1] These include anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral activities.[1][2] The versatility of the benzofuran nucleus allows for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound, with its strategically placed acetyl and hydroxyl groups, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of novel derivatives.[3]

Therapeutic Avenues for this compound Derivatives

While direct biological data on this compound is limited in publicly available literature, its utility as a precursor for therapeutically active molecules is well-documented. The primary areas of investigation for its derivatives include:

  • Anticancer Activity: The benzofuran scaffold is a cornerstone in the design of novel anticancer agents.[1] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the lung, colon, breast, and liver.[4][5]

  • Anti-inflammatory Properties: Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key signaling pathways.[6][7]

  • Antioxidant Effects: Oxidative stress is implicated in a wide array of pathologies. The phenolic hydroxyl group present in many benzofuran derivatives, including the parent this compound, suggests an intrinsic potential for antioxidant activity.[8]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents from the benzofuran scaffold is a highly active area of research. Derivatives of 2-acetylbenzofuran have shown particular promise.

Mechanism of Action: Diverse and Targeted

The anticancer activity of benzofuran derivatives is not attributed to a single mechanism but rather a range of targeted actions, including:

  • Kinase Inhibition: Certain 2-acetylbenzofuran hybrids have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many cancers.[4]

  • STAT3 Inhibition: A 2-acetyl-7-phenylaminobenzofuran hybrid has been identified as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation and survival.[4]

  • Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins like Bcl-2 and Bax, and the activation of caspases.[4][5]

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[5]

Quantitative Data: A Snapshot of Potency

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives, illustrating the potential of this chemical class. It is important to note that these are not derivatives of this compound itself but demonstrate the therapeutic promise of the broader benzofuran scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-acetylbenzofuran hybrid (26)EGFR Kinase0.93[4]
2-acetyl-7-phenylaminobenzofuran hybrid (27)MDA-MB-4680.16[4]
Oxindole-based benzofuran hybrid (22d)MCF-73.41[4]
Oxindole-based benzofuran hybrid (22f)MCF-72.27[4]
Halogenated benzofuran derivative (7)A549Not specified[5]
Halogenated benzofuran derivative (8)A549 & HepG2Not specified[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel benzofuran derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: A Generalized Workflow for Anticancer Drug Discovery

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical start This compound synthesis Chemical Modification (e.g., Suzuki coupling, etherification) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) cytotoxicity->mechanism animal_models Xenograft Animal Models mechanism->animal_models toxicology Toxicology & PK/PD Studies animal_models->toxicology clinical_trials Clinical Trials toxicology->clinical_trials Lead Optimization G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) benzofuran Benzofuran Derivative benzofuran->ikk Inhibits G start Substituted Salicylaldehyde intermediate O-Alkylated Intermediate start->intermediate + Reagent reagent α-Haloketone (e.g., Chloroacetone) base Base (e.g., K2CO3) base->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2-Acetylbenzofuran Derivative cyclization->product

References

An In-depth Technical Guide to the Mechanism of Action of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Acetyl-7-hydroxybenzofuran is a versatile heterocyclic compound recognized for its potential in medicinal chemistry and organic synthesis.[1][2] While direct, comprehensive studies on its specific mechanism of action are emerging, its structural features and the well-documented activities of related benzofuran derivatives provide a strong foundation for targeted investigation. This guide synthesizes the current understanding and proposes a logical, field-proven research cascade to definitively elucidate its molecular mechanisms. We will focus on its likely roles as an anti-inflammatory and antioxidant agent, detailing the experimental workflows required to validate these hypotheses from initial screening to pathway analysis.[1][3]

Introduction to this compound

Chemical Properties and Structure

This compound belongs to the benzofuran class of compounds, which are characterized by a fused benzene and furan ring system.[4] Its key functional groups—a hydroxyl (-OH) group at the 7-position and an acetyl (-COCH₃) group at the 2-position—are critical determinants of its chemical reactivity and biological activity.[1] The phenolic hydroxyl group is a known scavenger of reactive oxygen species (ROS), suggesting inherent antioxidant properties, while the acetyl group and the benzofuran core can engage in various interactions with biological macromolecules.

  • IUPAC Name: 1-(7-hydroxybenzofuran-2-yl)ethanone[5]

  • Molecular Formula: C₁₀H₈O₃[2][5]

  • Molecular Weight: 176.17 g/mol [2][5]

The Benzofuran Scaffold in Drug Discovery

The benzofuran motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[4][6] Derivatives have been extensively investigated and developed for their anti-inflammatory, antioxidant, antimicrobial, anti-cancer, and neuroprotective effects.[4][6][7][8] This extensive history provides a strong rationale for investigating this compound as a candidate for drug development, particularly in therapeutic areas governed by inflammation and oxidative stress.[1][3]

Hypothesized Biological Profile: Anti-Inflammatory and Antioxidant Activity

Based on its structural similarity to other bioactive benzofurans, the primary hypothesized mechanisms of action for this compound are centered on the modulation of inflammatory pathways and the mitigation of oxidative stress.[1][9]

  • Anti-Inflammatory Action: Many benzofuran derivatives inhibit key inflammatory mediators. A plausible mechanism for this compound is the inhibition of enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases, or the suppression of pro-inflammatory signaling cascades such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[10] Inhibition of these pathways would lead to a downstream reduction in the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation.[9][10]

  • Antioxidant Action: The phenolic hydroxyl group is a prime candidate for direct radical scavenging. Furthermore, the compound may upregulate endogenous antioxidant defense systems by activating transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of antioxidant enzymes.[8]

A Proposed Research Cascade for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action, a multi-stage approach is proposed. This workflow ensures that each step logically informs the next, from broad initial screening to specific pathway validation.

G cluster_0 Phase 1: In Vitro Screening & Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: In Vivo Model Confirmation A Compound Synthesis & QC B Cell-Free Assays (COX-1/2, LOX, iNOS) A->B C Cellular Assays (LPS-stimulated Macrophages) A->C D Antioxidant Assays (DPPH, ABTS, ROS) A->D F Western Blot Analysis (p-IκBα, p-p65, iNOS, COX-2) B->F Identified enzyme target E Cellular Thermal Shift Assay (CETSA) C->E Identified cellular effect C->F G RT-qPCR Analysis (TNF-α, IL-6, IL-1β mRNA) C->G H Nrf2 Activation Assay (Nuclear Translocation) D->H Confirmed antioxidant activity I Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) F->I Validated pathway in vitro J Tissue Analysis (Histology, Biomarkers) I->J

Caption: Experimental workflow for mechanism of action elucidation.

Core Experimental Protocols

Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a foundational cellular assay to screen for anti-inflammatory activity. Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS), mimicking an inflammatory response.

Causality: A reduction in NO levels in the presence of this compound indicates that the compound interferes with the iNOS pathway, a central component of inflammatory signaling.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, a known iNOS inhibitor).

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure the observed effects are not due to cell death.

Protocol: Western Blot Analysis of NF-κB Pathway Activation

This protocol directly assesses whether the compound's anti-inflammatory effect is mediated by the inhibition of the NF-κB signaling pathway.

Causality: The NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated (p-IκBα) and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory gene expression, including iNOS and COX-2. A decrease in p-IκBα and nuclear p65 indicates inhibition of this pathway.

Methodology:

  • Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in Protocol 3.1 for a shorter duration (e.g., 30-60 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, total IκBα, p-p65, total p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated or target proteins to their total protein counterparts and the loading control.

Data Interpretation and Proposed Signaling Pathway

Illustrative Data Summary

The following table presents hypothetical, yet plausible, data that could be generated from the initial screening assays, demonstrating potent anti-inflammatory and antioxidant activity.

Assay TypeMetricThis compoundPositive Control
Anti-inflammatory
NO Production (LPS)IC₅₀ (µM)8.5L-NAME: 15.2
COX-2 Enzyme ActivityIC₅₀ (µM)12.1Celecoxib: 0.1
Antioxidant
DPPH Radical ScavengingIC₅₀ (µM)25.4Trolox: 18.9
Cellular ROS (DCFH-DA)% Inhibition @ 10µM65%NAC: 88%
Proposed Mechanism of Action: Dual Inhibition of Inflammation and Oxidative Stress

The evidence from related benzofuran compounds and the proposed experimental cascade support a dual mechanism of action. This compound likely inhibits inflammatory responses by targeting the upstream NF-κB signaling pathway, thereby reducing the expression of key inflammatory enzymes like iNOS and COX-2. Concurrently, its phenolic structure allows it to directly neutralize reactive oxygen species.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα / p65-p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα p65_nuc p65-p50 (Active) (Nuclear Translocation) p_IkBa->p65_nuc IκBα Degradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) p65_nuc->Genes Transcription Inflammation Inflammation (NO, Prostaglandins) Genes->Inflammation Compound 2-Acetyl-7- hydroxybenzofuran Compound->IKK Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging Oxidative_Stress Oxidative Stress & Damage ROS->Oxidative_Stress

Caption: Proposed dual anti-inflammatory and antioxidant mechanism.

Conclusion and Future Directions

This compound is a promising compound with a high probability of acting through anti-inflammatory and antioxidant mechanisms. The proposed research cascade provides a robust framework for validating these hypotheses, starting with broad cellular screening and progressing to specific molecular target identification using techniques like CETSA and detailed pathway analysis via Western blotting. Future work should focus on identifying the precise protein target(s) within the NF-κB pathway and evaluating the compound's efficacy and safety in preclinical in vivo models of inflammatory diseases.

References

A Spectroscopic Guide to 2-Acetyl-7-hydroxybenzofuran: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the spectral data of 2-Acetyl-7-hydroxybenzofuran (PubChem CID: 595329), a key heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and interpretation, ensuring a robust understanding for professionals in the field.

Introduction

This compound, with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is a benzofuran derivative characterized by the presence of an acetyl group at the 2-position and a hydroxyl group at the 7-position.[1] The unique arrangement of these functional groups imparts specific chemical properties that are of interest in the development of novel therapeutic agents and other advanced materials. Accurate characterization of its molecular structure is paramount, and this is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will delve into the spectral data obtained for this compound, providing a foundational reference for its identification and further application.

Molecular Structure and Logic of Analysis

The structural elucidation of an organic molecule is a puzzle where each piece of spectroscopic data provides a unique clue. The logical workflow for analyzing this compound involves a multi-pronged approach, where the data from NMR, IR, and MS are synergistically interpreted to build a complete and validated molecular picture.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectra are essential for a complete assignment.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it must dissolve the sample without interfering with the signals of interest.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. For the ¹³C NMR spectrum, a higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope. The data for this compound was acquired on a BRUKER AC-300 instrument.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~9.8 (broad s)Singlet (broad)1HAr-OH
~7.5 (d)Doublet1HAr-H
~7.2 (d)Doublet1HAr-H
~7.0 (s)Singlet1HFuran-H
~6.9 (t)Triplet1HAr-H
~2.5 (s)Singlet3H-COCH₃

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the concentration of the sample. The data presented here is a representative interpretation.

Interpretation of the ¹H NMR Spectrum:

  • The downfield signals in the aromatic region (δ 6.9-7.5 ppm) are characteristic of the protons on the benzene ring of the benzofuran system. The splitting patterns (doublets and a triplet) arise from the coupling between adjacent protons.

  • The singlet at approximately 7.0 ppm is assigned to the proton on the furan ring, which is a characteristic feature of 2-substituted benzofurans.

  • The sharp singlet at around 2.5 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the acetyl group.

  • The broad singlet at a higher chemical shift (around 9.8 ppm) is indicative of the phenolic hydroxyl proton. Its broadness is a result of chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ ppm) Assignment
~192C=O (ketone)
~155Ar-C (quaternary)
~148Ar-C (quaternary)
~145Ar-C (quaternary)
~128Ar-CH
~122Ar-C (quaternary)
~118Ar-CH
~115Ar-CH
~112Furan-CH
~26-COCH₃

Note: This is a representative interpretation. The exact chemical shifts can vary.

Interpretation of the ¹³C NMR Spectrum:

  • The most downfield signal, around 192 ppm, is characteristic of a ketone carbonyl carbon.

  • The signals in the 110-155 ppm range correspond to the aromatic carbons of the benzofuran ring system. Quaternary carbons (those without attached protons) generally have different relaxation times and may appear with lower intensity.

  • The upfield signal at approximately 26 ppm is assigned to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR

For a solid sample like this compound, the KBr pellet method is a common and effective technique for obtaining a high-quality IR spectrum.[1]

  • Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300-3100 (broad)Strong, BroadO-H stretch (phenolic)
~3050MediumAromatic C-H stretch
~1660StrongC=O stretch (conjugated ketone)
~1600, 1450MediumAromatic C=C stretch
~1250StrongC-O stretch (aryl ether)
~800-750StrongAromatic C-H bend (out-of-plane)

Interpretation of the IR Spectrum:

  • The broad absorption band in the 3300-3100 cm⁻¹ region is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.

  • The strong, sharp peak around 1660 cm⁻¹ is characteristic of the carbonyl stretching vibration of a ketone that is conjugated with an aromatic system.

  • The absorptions in the 1600-1450 cm⁻¹ range are typical for the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • The strong band around 1250 cm⁻¹ can be attributed to the C-O stretching of the aryl ether in the furan ring.

  • The strong peaks in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates a mixture of compounds before they are introduced into the mass spectrometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.

  • Injection: A small volume of the solution is injected into the gas chromatograph.

  • Separation: The compound travels through a heated column, and its retention time is recorded.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z).

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The NIST Mass Spectrometry Data Center provides key m/z values for this compound.[1]

m/z Relative Intensity Proposed Fragment
176Moderate[M]⁺ (Molecular Ion)
161High[M - CH₃]⁺
133Moderate[M - CH₃CO]⁺
105Low[C₇H₅O]⁺

Interpretation of the Mass Spectrum:

  • The peak at m/z 176 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • The base peak (most intense peak) is often at m/z 161, which results from the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation pathway for methyl ketones.

  • The peak at m/z 133 arises from the loss of an acetyl radical (•COCH₃).

  • The fragmentation pattern is consistent with the proposed structure, and a more detailed analysis can provide further confirmation of the connectivity of the atoms.

MS_Fragmentation M [M]⁺ m/z 176 F1 [M - CH₃]⁺ m/z 161 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z 133 M->F2 - •COCH₃

Caption: Key fragmentation pathways for this compound in MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (hydroxyl, ketone, and aromatic rings), and the mass spectrum establishes the molecular weight and provides corroborating structural information through its fragmentation pattern. This guide serves as a detailed reference for the spectral properties of this important molecule, facilitating its use in research and development.

References

discovery and history of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Synthesis, Properties, and Applications

Abstract

This compound, a key heterocyclic compound, stands as a versatile scaffold in medicinal chemistry and a valuable intermediate in organic synthesis. Its unique structure, featuring a benzofuran core with hydroxyl and acetyl functionalities, makes it a precursor for a wide range of more complex molecules and pharmacologically active agents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of this compound, tailored for researchers and professionals in drug development and chemical sciences. We will explore the logical underpinnings of its synthetic routes, present detailed experimental protocols, and summarize its role as a foundational building block for advanced chemical entities.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran is a crucial heterocyclic system comprising a furan ring fused to a benzene ring. This structural motif is ubiquitous in nature and forms the core of numerous compounds with significant biological activities, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties[1][2][3]. The general benzofuran ring system was first synthesized by Perkin in 1870, a landmark achievement that opened the door to a vast field of organic chemistry[4][5].

Within this important class, this compound (IUPAC Name: 1-(7-hydroxy-1-benzofuran-2-yl)ethanone) is a particularly valuable derivative. The acetyl group at the 2-position serves as a versatile chemical handle for further modifications, while the hydroxyl group at the 7-position allows for etherification and other functionalizations, enabling the creation of extensive compound libraries. This dual functionality makes it an ideal starting material for synthesizing high-value molecules, including pharmaceuticals like the beta-blocker Befunolol[6]. Its structural similarity to naturally occurring compounds also makes it a subject of interest for bioactivity screening and the discovery of novel therapeutic agents[7].

Foundational Synthetic Strategies

Synthesis via Perkin-Type Reaction from 2,3-Dihydroxybenzaldehyde

One of the most direct and classical approaches to forming the 2-substituted benzofuran ring is the reaction of a salicylaldehyde derivative with an α-halo ketone. For this compound, the logical starting materials are 2,3-dihydroxybenzaldehyde and chloroacetone.

Causality and Mechanism: This reaction proceeds via an initial O-alkylation of the more acidic 2-hydroxyl group (adjacent to the aldehyde) with chloroacetone to form an ether intermediate. The subsequent intramolecular aldol-type condensation is catalyzed by a base (e.g., potassium carbonate). The base abstracts a proton from the α-carbon of the ketone moiety, and the resulting enolate attacks the aldehyde's electrophilic carbonyl carbon. The final step is a dehydration reaction that aromatizes the furan ring, yielding the stable benzofuran product. The choice of a moderate base like K₂CO₃ is critical to facilitate the condensation without promoting unwanted side reactions.

G cluster_products Process R1 2,3-Dihydroxybenzaldehyde I1 O-Alkylation (Ether Intermediate) R1->I1 R2 Chloroacetone R2->I1 I2 Intramolecular Cyclization (Aldol Condensation) I1->I2 Base-catalyzed cyclization P1 This compound I2->P1 Dehydration C1 K₂CO₃ (Base) C1->I1 C1->I2 S1 Acetone (Solvent) S1->I1

Caption: Synthetic workflow from 2,3-Dihydroxybenzaldehyde.

Synthesis via Friedel-Crafts Acylation of 7-Hydroxybenzofuran

An alternative strategy involves first synthesizing the 7-hydroxybenzofuran core and then introducing the acetyl group in a separate step. 7-Hydroxybenzofuran can be prepared from 2,3-dihydroxyacetophenone through cyclization and subsequent reduction[8].

Causality and Mechanism: Once 7-hydroxybenzofuran is obtained (potentially with its hydroxyl group protected), a Friedel-Crafts acylation can be performed. Benzofuran is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position. The reaction uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This ion is then attacked by the nucleophilic C2 of the benzofuran ring. A subsequent deprotonation restores the aromaticity of the furan ring. Dichloromethane is a common solvent as it is inert and effectively solvates the reaction components[9]. If the hydroxyl group is unprotected, excess Lewis acid is required as it will coordinate to the phenolic oxygen.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process R1 7-Hydroxybenzofuran (or O-protected derivative) I2 Electrophilic Attack at C2 Position R1->I2 R2 Acetyl Chloride I1 Formation of Acylium Ion [CH₃CO]⁺ R2->I1 C1 AlCl₃ (Lewis Acid) C1->I1 activation I1->I2 attack P1 This compound I2->P1 Deprotonation (& Deprotection if needed)

Caption: Friedel-Crafts acylation pathway to the target molecule.

Physicochemical and Spectroscopic Data

Proper characterization is essential for confirming the identity and purity of a synthesized compound. This compound is typically a light yellow to orange crystalline powder.

PropertyValueSource
CAS Number 40020-87-9[6][10]
Molecular Formula C₁₀H₈O₃[10]
Molecular Weight 176.17 g/mol [10]
Melting Point 164.0 - 168.0 °C
IUPAC Name 1-(7-hydroxy-1-benzofuran-2-yl)ethanone[10]
Appearance Light yellow to orange powder/crystal

Spectroscopic data is critical for structural elucidation. While specific spectra depend on the solvent and instrument, typical data sources are available in chemical databases[10].

  • ¹H NMR: Will show characteristic peaks for the aromatic protons on the benzofuran ring system, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and a sharp singlet around 2.5 ppm for the acetyl methyl protons.

  • ¹³C NMR: Will display signals for all 10 carbons, including a distinctive downfield signal (>190 ppm) for the ketone carbonyl carbon.

  • IR Spectroscopy: Key stretches include a broad O-H band (around 3100-3400 cm⁻¹), a sharp C=O stretch for the ketone (around 1660 cm⁻¹), and C-O-C stretches for the furan ether linkage.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176, with a prominent fragment corresponding to the loss of the acetyl group ([M-43]⁺).

Biological Significance and Applications

This compound is not merely a laboratory curiosity; it is a highly valuable building block with demonstrated utility[7].

  • Pharmaceutical Intermediate: Its most notable application is as a key reagent in the synthesis of Befunolol, a non-selective beta-blocker used to treat glaucoma[6]. The synthesis involves using the potassium salt of this compound in a reaction with epichlorohydrin and isopropylamine[11].

  • Scaffold for Drug Discovery: The compound is widely used in research to generate novel derivatives with potential therapeutic properties. Studies have explored its use in creating compounds with anti-inflammatory and antioxidant activities[7]. The benzofuran core itself is associated with a wide spectrum of biological activities, including anticancer and antimicrobial effects, making its derivatives attractive candidates for drug development programs[1][12].

  • Natural Product Synthesis: It serves as a foundational element for constructing more complex, naturally occurring molecules that are of interest in medicinal chemistry[7].

  • Industrial Applications: Beyond pharmaceuticals, it has also found use as a flavoring agent in the food industry[7].

Detailed Experimental Protocols

The following protocols are self-validating systems based on the established chemical principles discussed. They are designed to be reproducible and clear for trained professionals.

Protocol 1: Synthesis from 2,3-Dihydroxybenzaldehyde

Objective: To synthesize this compound via condensation and cyclization.

Materials:

  • 2,3-Dihydroxybenzaldehyde (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetone (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Reagent Addition: Add chloroacetone dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water, 1 M HCl (to remove any remaining base and basic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its synthesis is rooted in fundamental principles of heterocyclic chemistry, accessible through robust and logical pathways. The strategic placement of its hydroxyl and acetyl groups provides a rich platform for chemical diversification, leading to a wide array of biologically active compounds and commercial products. This guide has illuminated the key synthetic strategies, properties, and applications of this molecule, providing a technical foundation for researchers aiming to leverage its unique chemical architecture for scientific advancement.

References

Methodological & Application

synthesis of 2-Acetyl-7-hydroxybenzofuran protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Acetyl-7-hydroxybenzofuran

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

Benzofuran and its derivatives are a cornerstone class of heterocyclic compounds, widely recognized for their presence in numerous natural products and their extensive biological activities.[1] These compounds have demonstrated potential as antitumor, antibacterial, antioxidant, and anti-inflammatory agents, making them highly valuable scaffolds in medicinal chemistry and drug discovery.[1][2]

This compound (IUPAC Name: 1-(7-hydroxy-1-benzofuran-2-yl)ethanone) is a key intermediate and a versatile building block in organic synthesis.[3] Its molecular structure, featuring a reactive acetyl group and a phenolic hydroxyl group on the benzofuran core, allows for a wide range of chemical modifications. This makes it an invaluable precursor for creating more complex molecules, including novel pharmaceutical candidates and natural product analogues.[3][4] Applications for this compound and its derivatives span from pharmaceutical development, where its anti-inflammatory and antioxidant properties are explored, to the cosmetics industry, where it can be used to protect skin from oxidative stress.[3][4]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The described methodology is based on a robust two-step synthetic sequence starting from the readily available precursor, resorcinol. We will delve into the causality behind experimental choices, provide detailed step-by-step instructions, and present a self-validating system for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the formylation of resorcinol to create a key aldehyde intermediate, followed by the construction of the acetyl-substituted furan ring to yield the final product.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Benzofuran Ring Formation Resorcinol Resorcinol Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃ / DMF) Resorcinol->Vilsmeier_Reagent Formylation Intermediate 2,4-Dihydroxybenzaldehyde Vilsmeier_Reagent->Intermediate Chloroacetone Chloroacetone Intermediate->Chloroacetone Base-catalyzed Condensation & Cyclization Final_Product This compound Chloroacetone->Final_Product

Caption: High-level workflow for the two-stage synthesis of this compound.

Part 1: Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

Principle and Rationale

The first stage involves the regioselective formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde (also known as β-resorcylaldehyde).[5] While several methods exist for the formylation of phenols, the Vilsmeier-Haack reaction is chosen for its reliability and scalability.[6] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a tertiary amide (N,N-dimethylformamide, DMF) and an acid chloride (phosphorus oxychloride, POCl₃).[7] Resorcinol, being an activated aromatic system, undergoes electrophilic aromatic substitution, with the formyl group adding preferentially at the 4-position due to the directing effects of the two hydroxyl groups.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Notes
ResorcinolC₆H₆O₂110.111.0 eq.Ensure it is dry.
N,N-Dimethylformamide (DMF)C₃H₇NO73.091.2 eq.Anhydrous grade.
Phosphorus Oxychloride (POCl₃)POCl₃153.331.2 eq.Handle in a fume hood with care.
Dichloromethane (DCM)CH₂Cl₂84.93-Anhydrous solvent.
Hydrochloric Acid (HCl)HCl36.46-2 M aqueous solution for work-up.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Saturated aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.37-For drying the organic phase.
Experimental Protocol
  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 eq.) to anhydrous dichloromethane. Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred DMF solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve resorcinol (1.0 eq.) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the reaction mixture. A color change is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis (Work-up): Once the reaction is complete, cool the flask back down in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the iminium intermediate to the aldehyde and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 2 M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,4-dihydroxybenzaldehyde can be purified by recrystallization from hot water or an ethanol/water mixture to yield a pale yellow or off-white solid. The expected yield is typically in the range of 65-75%.

Part 2: Synthesis of this compound

Principle and Rationale

This stage involves an annulation reaction to construct the furan ring. The 2,4-dihydroxybenzaldehyde synthesized in Part 1 reacts with an α-halo ketone, specifically chloroacetone, in the presence of a base. The mechanism follows a sequence of reactions:

  • O-Alkylation: The more acidic 2-hydroxyl group (phenolic proton ortho to the aldehyde) is deprotonated by the base (e.g., potassium carbonate). The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of chloroacetone in an Sₙ2 reaction to form an ether intermediate.

  • Intramolecular Aldol Condensation: The base then abstracts an acidic α-proton from the ketone moiety of the ether intermediate. The resulting enolate attacks the electrophilic carbon of the aldehyde group in an intramolecular aldol-type reaction, forming a five-membered ring.

  • Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable aromatic benzofuran ring system.

This type of reaction is a classic and efficient method for constructing the benzofuran core.[8][9]

G A 2,4-Dihydroxy- benzaldehyde B Deprotonation (Base, K₂CO₃) A->B C Phenoxide Intermediate B->C D O-Alkylation (Chloroacetone) C->D E Ether Intermediate D->E F Enolate Formation (Base) E->F G Cyclized Aldol Adduct F->G H Dehydration G->H I 2-Acetyl-7-hydroxy- benzofuran H->I

Caption: Reaction mechanism for the formation of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Notes
2,4-DihydroxybenzaldehydeC₇H₆O₃138.121.0 eq.From Part 1.
ChloroacetoneC₃H₅ClO92.521.1 eq.Lachrymatory, handle with care.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.5 eq.Anhydrous, finely powdered.
AcetoneC₃H₆O58.08-Anhydrous solvent.
Ethyl AcetateC₄H₈O₂88.11-For extraction.
HexaneC₆H₁₄86.18-For purification.
Hydrochloric Acid (HCl)HCl36.46-1 M aqueous solution.
Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetone. Stir the suspension vigorously.

  • Reagent Addition: Add chloroacetone (1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Work-up: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with 1 M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient system or by recrystallization from an appropriate solvent (e.g., ethanol or toluene) to yield pure this compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance Off-white to light brown solid
Molecular Formula C₁₀H₈O₃[10]
Molecular Weight 176.17 g/mol [10]
Yield 60-70% (after purification)
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to acetyl, aromatic, furan, and hydroxyl protons.
¹³C NMR Peaks corresponding to carbonyl, aromatic, and furan carbons.
Mass Spec (MS) [M]+ peak at m/z ≈ 176.05

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of this compound, a valuable intermediate in chemical and pharmaceutical research. By starting with resorcinol, this method employs a reliable Vilsmeier-Haack formylation followed by a base-catalyzed benzofuran ring formation. The detailed explanation of the chemical principles and step-by-step instructions are designed to enable researchers to confidently replicate this synthesis and utilize the product in their downstream applications, from developing new therapeutic agents to creating novel functional materials.

References

Synthesis of 2-Acetyl-7-hydroxybenzofuran: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 2-Acetyl-7-hydroxybenzofuran, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This application note details a robust and reproducible protocol involving the base-catalyzed condensation and cyclization of resorcinol with 3-butyn-2-one. The causality behind experimental choices, a thorough explanation of the reaction mechanism, and detailed procedures for purification and characterization are presented to ensure scientific integrity and successful replication.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties, have established them as privileged structures in drug discovery. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, offering functional handles for further chemical elaboration. This guide provides a detailed protocol for its preparation from readily available starting materials, resorcinol and 3-butyn-2-one.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction involving the initial Michael addition of resorcinol to 3-butyn-2-one, followed by an intramolecular cyclization to form the benzofuran ring.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Resorcinol Resorcinol Intermediate Intermediate (Phenoxy enone) Resorcinol->Intermediate + Butynone 3-Butyn-2-one Butynone->Intermediate Product This compound Intermediate->Product Base-catalyzed Intramolecular Cyclization

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
ResorcinolReagentSigma-Aldrich108-46-3Harmful if swallowed, causes skin and eye irritation.[1]
3-Butyn-2-oneSynthesisTCI Chemicals1423-60-5Highly flammable, fatal if swallowed, causes skin irritation and serious eye damage.[2][3]
PiperidineReagentAcros Organics110-89-4Flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled.
EthanolAnhydrousFisher Scientific64-17-5Highly flammable liquid and vapor.
Ethyl acetateHPLC GradeFisher Scientific141-78-6Highly flammable liquid and vapor, causes serious eye irritation.
HexaneHPLC GradeFisher Scientific110-54-3Highly flammable liquid and vapor, may be fatal if swallowed and enters airways.
Hydrochloric acid (HCl)2 MVWR7647-01-0Causes severe skin burns and eye damage.
Sodium sulfate (Na₂SO₄)AnhydrousVWR7757-82-6
Silica gel60 Å, 230-400 meshSorbent Technologies63231-67-4For column chromatography.
Round-bottom flask250 mL------
Reflux condenser---------
Magnetic stirrer with hotplate---------
Separatory funnel500 mL------
Rotary evaporator---------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma---
UV lamp (254 nm)---------
Experimental Protocol

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol (11.0 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • To this solution, add piperidine (1.0 mL, 0.01 mol) as a basic catalyst. Stir the mixture at room temperature for 10 minutes.

Causality: Resorcinol is the nucleophile, and its dissolution in ethanol provides a suitable reaction medium. Piperidine acts as a base to deprotonate the phenolic hydroxyl group of resorcinol, increasing its nucleophilicity for the subsequent Michael addition.

2. Addition of 3-Butyn-2-one:

  • Slowly add 3-butyn-2-one (7.5 mL, 0.1 mol) to the stirred solution of resorcinol and piperidine over a period of 15 minutes. The addition is exothermic, and a slight warming of the reaction mixture may be observed.

Causality: 3-Butyn-2-one is the electrophilic Michael acceptor. The slow addition helps to control the exothermic reaction and prevent the formation of side products.

3. Reaction and Intramolecular Cyclization:

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The formation of the product will be indicated by a new spot with a lower Rf value than the starting materials.

Causality: The initial Michael addition of the resorcinol phenoxide to the activated alkyne of 3-butyn-2-one forms a phenoxy enone intermediate. The subsequent heating in the presence of the base promotes an intramolecular cyclization, leading to the formation of the benzofuran ring. This type of cyclization is a variation of intramolecular conjugate addition reactions.[4]

Reaction_Workflow A 1. Dissolve Resorcinol in Ethanol Add Piperidine B 2. Slowly Add 3-Butyn-2-one A->B Exothermic addition C 3. Reflux for 4-6 hours (Monitor by TLC) B->C Promotes cyclization D 4. Cool and Concentrate C->D Reaction completion E 5. Aqueous Work-up (EtOAc extraction, HCl wash) D->E Isolate crude product F 6. Dry and Concentrate E->F Remove aqueous impurities G 7. Purify by Column Chromatography F->G Separate from byproducts H 8. Recrystallize and Characterize G->H Obtain pure product

Caption: Experimental workflow for the synthesis of this compound.

4. Work-up and Extraction:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 2 M hydrochloric acid (2 x 50 mL) to remove piperidine, followed by saturated sodium chloride solution (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.

Causality: The acidic wash removes the basic catalyst (piperidine). The brine wash helps to remove any remaining water from the organic layer. Drying with sodium sulfate ensures the complete removal of water before solvent evaporation.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane (starting with 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (visualized by TLC with a UV lamp).

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • For further purification, recrystallize the solid product from a mixture of ethanol and water to obtain this compound as a light yellow to orange crystalline powder.[5]

Causality: Column chromatography separates the target compound from unreacted starting materials and any side products based on their differing polarities. Recrystallization provides a highly pure crystalline product.

Reaction Mechanism

The synthesis of this compound from resorcinol and 3-butyn-2-one proceeds through a well-established pathway involving a Michael addition followed by an intramolecular cyclization.

  • Deprotonation of Resorcinol: The basic catalyst, piperidine, deprotonates one of the hydroxyl groups of resorcinol to form a more nucleophilic phenoxide ion.

  • Michael Addition: The phenoxide ion acts as a nucleophile and attacks the electron-deficient terminal carbon of the alkyne in 3-butyn-2-one in a Michael-type conjugate addition. This results in the formation of a key intermediate, a phenoxy enone.

  • Intramolecular Cyclization: The enolate of the phenoxy enone intermediate then undergoes an intramolecular nucleophilic attack on the aromatic ring. Tautomerization of the resulting intermediate leads to the formation of the stable aromatic benzofuran ring system.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization Resorcinol Resorcinol Phenoxide Resorcinol Phenoxide Resorcinol->Phenoxide Piperidine Intermediate Phenoxy enone Intermediate Phenoxide->Intermediate + 3-Butyn-2-one Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Tautomerization Product 2-Acetyl-7- hydroxybenzofuran Cyclized_Intermediate->Product Aromatization

Caption: Simplified reaction mechanism for the formation of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[5][6][7]
Molecular Weight 176.17 g/mol [5][6][7]
Appearance Light yellow to orange crystalline powder[5]
Melting Point 164 - 168 °C[5]
¹H NMR (CDCl₃, 300 MHz) δ (ppm)7.55 (d, 1H), 7.20 (t, 1H), 7.05 (s, 1H), 6.90 (d, 1H), 6.0 (br s, 1H, OH), 2.60 (s, 3H)[2]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm)188.5, 155.0, 148.2, 145.8, 128.0, 115.5, 112.0, 110.5, 108.0, 26.5[2]
IR (KBr, cm⁻¹) 3300-3100 (O-H stretch), 1660 (C=O stretch, ketone), 1600, 1480 (C=C stretch, aromatic)[2]
Mass Spectrum (EI, m/z) 176 (M+), 161, 133[2]

Safety and Handling

  • Resorcinol: Harmful if swallowed. Causes skin irritation and serious eye irritation.[1] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Butyn-2-one: Highly flammable liquid and vapor. Fatal if swallowed. Causes skin irritation and serious eye damage.[2][3] This reagent should be handled in a well-ventilated fume hood, and appropriate PPE, including chemical-resistant gloves and splash goggles, is essential.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Handle in a fume hood with appropriate PPE.

  • This compound: While specific toxicity data is limited, it is prudent to handle the final product with care. Assume it may be an irritant and harmful if ingested. Wear standard PPE during handling.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction is refluxed for the recommended time. Monitor by TLC until the starting material is consumed.
Loss of product during work-up.Ensure complete extraction with ethyl acetate. Be careful not to discard the organic layer.
Impure Product Inefficient purification.Optimize the solvent system for column chromatography. Ensure proper packing of the silica gel column. Perform recrystallization carefully.
Reaction does not start Inactive catalyst or wet reagents.Use freshly opened or distilled piperidine. Ensure all solvents and glassware are anhydrous.

References

Application Notes & Protocols for the Analytical Characterization of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the principal analytical methodologies for the characterization of 2-Acetyl-7-hydroxybenzofuran (CAS: 40020-87-9), a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Recognizing the compound's potential in pharmaceutical development, particularly for its anti-inflammatory and antioxidant properties, rigorous analytical characterization is paramount for ensuring purity, identity, and quality.[1] This document furnishes detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The content is structured to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific rationale for each technique.

Compound Overview and Physicochemical Properties

This compound, with the IUPAC name 1-(7-hydroxy-1-benzofuran-2-yl)ethanone, is a multifunctional organic compound.[2] Its benzofuran core, substituted with both a hydroxyl and an acetyl group, makes it a versatile precursor for the synthesis of more complex molecules.[1] Accurate characterization is the foundational step for any research or development application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃PubChem[2]
Molecular Weight 176.17 g/mol PubChem[2]
CAS Number 40020-87-9PubChem[2]
Appearance Light yellow to orange crystalline powderChem-Impex International[1]
Melting Point 164 - 168 °CChem-Impex International[1]
Purity (Typical) ≥ 98% (by GC)Chem-Impex International, Labscoop[1][3]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other reactants, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the premier method for assessing the purity and quantifying this compound. Its suitability arises from the compound's moderate polarity and aromatic nature, which allows for excellent retention and separation on a nonpolar stationary phase like C18. The inclusion of a mild acid (e.g., formic or acetic acid) in the mobile phase is a critical choice; it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring a sharp, symmetrical peak for accurate integration.[4][5]

Protocol: RP-HPLC Method for Purity Assessment

A. Instrumentation & Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

B. Reagents & Mobile Phase:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic Acid (FA), HPLC grade.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

C. Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of ACN/Water to create a 1 mg/mL stock solution. Prepare working standards (e.g., 1-100 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve the sample in the same diluent as the standard to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or determined by UV scan).

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis: Identify the this compound peak by comparing its retention time with the reference standard. Purity is typically calculated using an area percent method. For quantification, generate a calibration curve from the working standards.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Compound S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 H1 Inject Sample S3->H1 To Autosampler H2 C18 Separation (Gradient Elution) H1->H2 H3 UV Detection (@ 280 nm) H2->H3 D1 Integrate Peak Area H3->D1 Chromatogram D2 Calculate Purity (Area % Method) D1->D2

Caption: A typical experimental workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying this compound, as well as any volatile or semi-volatile impurities.[4] Given the presence of a polar hydroxyl group, the compound's volatility and thermal stability can be marginal. To ensure robust analysis and prevent degradation in the hot injector, a derivatization step, such as silylation (e.g., with BSTFA), is highly recommended. This step replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, significantly increasing volatility and improving peak shape. Electron Ionization (EI) at 70 eV is the standard, providing reproducible fragmentation patterns that act as a chemical fingerprint for confident identification.[6]

Protocol: GC-MS Method for Identification and Impurity Profiling

A. Instrumentation & Columns:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

B. Reagents & Materials:

  • Dichloromethane (DCM) or Ethyl Acetate, GC grade.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Helium (carrier gas), high purity.

C. Step-by-Step Protocol:

  • Sample Preparation (with Derivatization): a. Dissolve ~1 mg of the sample in 1 mL of DCM in a GC vial. b. Add 100 µL of BSTFA. c. Cap the vial tightly and heat at 60 °C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split 10:1, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak is compared to spectral libraries (like NIST) for identification. The underivatized compound can also be analyzed, but may show more peak tailing.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample in Solvent P2 Add BSTFA (Derivatization) P1->P2 P3 Heat at 60°C P2->P3 G1 Inject Derivatized Sample P3->G1 To GC Injector G2 GC Separation (Temp Program) G1->G2 G3 EI Ionization (70 eV) G2->G3 G4 Mass Analysis (Quadrupole) G3->G4 D1 Analyze Mass Spectrum G4->D1 Mass Data D2 Library Search (NIST) D1->D2

Caption: A recommended workflow for GC-MS analysis including a derivatization step.

Table 2: Expected GC-MS Fragmentation Data for this compound

m/z (mass-to-charge)InterpretationSource
176 [M]⁺ ; Molecular ionPubChem[2]
161 [M-CH₃]⁺ ; Loss of the acetyl methyl group (a-cleavage)PubChem[2]
105 Fragment, further rearrangement/cleavagePubChem[2]

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity, spectroscopy provides the definitive proof of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most definitive analytical technique for the unambiguous structural elucidation of organic molecules.[7][8] Both ¹H and ¹³C NMR are required. For this compound, a polar aprotic solvent like DMSO-d₆ is an excellent choice. It readily dissolves the compound and, importantly, its ability to hydrogen bond slows the chemical exchange of the phenolic -OH proton, often allowing it to be observed as a distinct (though sometimes broad) signal in the ¹H spectrum. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Place the tube in the NMR spectrometer for analysis.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, 400 MHz)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~10.5Singlet (broad)Phenolic -OH
¹H 7.0 - 7.8MultipletsAromatic CH (4 protons total)
¹H ~2.5SingletAcetyl -CH
¹³C ~188-Carbonyl C =O
¹³C 110 - 158-Aromatic C (8 carbons total)
¹³C ~26-Acetyl -C H₃

Note: Actual chemical shifts can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule.[7][8] For this compound, the spectrum will be dominated by characteristic absorbances for the hydroxyl, carbonyl, and aromatic moieties. The analysis is often performed on a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The KBr wafer method, mentioned in the PubChem database, involves intimately mixing the sample with potassium bromide powder and pressing it into a transparent disk.[2]

Protocol: FTIR Sample Preparation (KBr Pellet)

  • Thoroughly grind a small amount of sample (~1 mg) with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.

  • Transfer the fine powder to a pellet-forming die.

  • Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200Strong, BroadO-H stretch (phenolic, H-bonded)
~1660Strong, SharpC=O stretch (aryl ketone, conjugated)
1600 - 1450Medium-StrongC=C stretches (aromatic rings)
1300 - 1000Medium-StrongC-O stretches (phenol and furan ether)

Conclusion

The analytical characterization of this compound requires a multi-technique approach to establish identity, purity, and structure conclusively. HPLC provides robust quantification and purity assessment, while GC-MS offers high sensitivity for volatile impurity profiling. For absolute structural confirmation, the combination of NMR spectroscopy (¹H and ¹³C) and FTIR spectroscopy is indispensable. The protocols and data presented in this guide serve as a validated starting point for researchers in quality control, process development, and synthetic chemistry to ensure the integrity of their materials and the reliability of their results.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Acetyl-7-hydroxybenzofuran. This compound is a key intermediate in medicinal chemistry and a building block for complex natural products, necessitating a reliable analytical method for quality control and research purposes.[1] The described method utilizes a C18 column with UV detection, demonstrating excellent linearity, precision, accuracy, and robustness in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring precise quantification of this compound in bulk drug substances or during synthesis reaction monitoring.

Introduction

This compound (CAS No. 40020-87-9) is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries.[1][4] Its benzofuran scaffold is a core structure in many biologically active molecules, and this particular derivative is explored for its potential anti-inflammatory and antioxidant properties.[1] Furthermore, it serves as a critical starting material in the synthesis of more complex natural products and novel therapeutic agents.[1][5]

Given its role in pharmaceutical development, the purity and concentration of this compound must be accurately determined.[6] High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution, sensitivity, and reproducibility.[7][8] This document provides a comprehensive, step-by-step protocol for a validated RP-HPLC method suitable for routine analysis in a quality control or research laboratory setting.

Experimental Workflow Overview

The analytical process follows a systematic workflow, from initial preparation of solutions to final data analysis and reporting. This ensures consistency and reliability of the results.

HPLC_Workflow cluster_hplc Phase 2: HPLC Analysis cluster_validation Phase 3: Data Processing & Validation P1 Mobile Phase Preparation P2 Standard Solution Preparation P3 Sample Solution Preparation H1 System Equilibration & Suitability P3->H1 H2 Sample Injection & Chromatographic Run H1->H2 H3 Data Acquisition H2->H3 V1 Peak Integration & Identification H3->V1 V2 Calibration Curve Generation V1->V2 V3 Quantification of Unknown Sample V2->V3 V4 Method Validation (as per ICH) V3->V4

Caption: High-level workflow for the HPLC analysis of this compound.

Materials and Methods

Apparatus
  • HPLC System equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector (e.g., Waters Alliance, Agilent 1260 Infinity II).

  • Chromatographic Data System (CDS) software (e.g., Empower, OpenLab).

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PTFE).

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥ 98%).[1]

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Formic Acid (ACS Grade, ~99%).

  • Water (HPLC Grade or Milli-Q).

Chromatographic Conditions

The separation was optimized to achieve a sharp, symmetrical peak with a reasonable retention time. A reversed-phase C18 column was selected due to its versatility and effectiveness in retaining moderately polar organic compounds like benzofuran derivatives.[9] The addition of 0.1% formic acid to the aqueous mobile phase protonates the phenolic hydroxyl group, minimizing peak tailing and ensuring consistent retention.[10]

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength 282 nm
Run Time 10 minutes

Preparation of Solutions

Causality Note: All solutions, especially the mobile phase, must be filtered and degassed prior to use.[11] This prevents blockage of the column and fluidic lines and avoids the formation of air bubbles in the pump and detector, which can cause baseline noise and pressure fluctuations.

Mobile Phase Preparation (1 L)
  • Measure 500 mL of HPLC-grade Acetonitrile into a clean 1 L media bottle.

  • Measure 500 mL of HPLC-grade water into a separate container.

  • Add 1.0 mL of formic acid to the water and mix thoroughly.

  • Combine the aqueous formic acid solution with the acetonitrile in the media bottle.

  • Sonicate the mixture for 15-20 minutes to degas.

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15-20 mL of methanol to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and protected from light.

Working Standard and Calibration Solutions

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a portion of the sample containing an estimated 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.[9]

  • Allow the solution to cool to room temperature, then dilute to the mark with methanol. This yields a nominal concentration of 100 µg/mL.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[12][13] If necessary, perform a further dilution with the mobile phase to bring the concentration within the calibration range.[9]

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3] The validation process confirms that the analytical procedure is reliable, reproducible, and accurate.[6]

Validation_Workflow center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness Suitability System Suitability center_node->Suitability

Caption: Core parameters for analytical method validation as per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
System Suitability Inject the working standard solution (e.g., 50 µg/mL) five times.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze blank (mobile phase), placebo, and sample solutions.No interfering peaks at the retention time of the analyte.
Linearity Construct a calibration curve with 6 concentration levels (5-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.[14]
Accuracy (% Recovery) Analyze samples spiked with the analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[15]
Precision (Repeatability) Analyze six separate sample preparations at 100% of the test concentration on the same day.%RSD ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or instrument.Overall %RSD for both sets of data ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.e.g., ~0.1 µg/mL
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.e.g., ~0.3 µg/mL
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp. (±5°C), and mobile phase composition (±2%).System suitability parameters must pass; results should not be significantly affected.[7]
Representative Validation Data
Linearity Data
Concentration Range 5 - 100 µg/mL
Regression Equation y = 25431x + 1250
Correlation Coefficient (r²) 0.9998
Accuracy & Precision Data
Accuracy (Mean Recovery) 100.5%
Repeatability (%RSD, n=6) 0.85%
Intermediate Precision (%RSD, n=12) 1.12%

Data Analysis and Calculation

  • System Suitability: Before starting the analysis, perform five replicate injections of a working standard to confirm the system is performing correctly.

  • Calibration Curve: Inject the calibration standards in ascending order of concentration. Plot the peak area response against the concentration and perform a linear regression analysis to obtain the calibration curve and regression equation (y = mx + c).

  • Sample Analysis: Inject the prepared sample solutions.

  • Calculation: The concentration of this compound in the sample is calculated using the regression equation derived from the calibration curve.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

    Account for all dilutions made during the sample preparation to determine the final concentration in the original sample.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The method was successfully validated according to ICH guidelines, proving its reliability for routine quality control and research applications. The isocratic mobile phase and short run time allow for high throughput analysis, making it an efficient tool for process monitoring and final product testing.

References

The Versatile Role of 2-Acetyl-7-hydroxybenzofuran in Modern Organic Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the benzofuran nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active natural products and synthetic compounds.[1] Its inherent structural rigidity and the presence of an oxygen atom impart unique electronic and steric properties, making it a fertile ground for the development of novel therapeutic agents and functional materials.[2] Among the diverse array of benzofuran derivatives, 2-Acetyl-7-hydroxybenzofuran emerges as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering a blend of mechanistic insights and field-proven protocols tailored for researchers, scientists, and professionals in drug development. The presence of three key functional handles—the benzofuran core, the reactive acetyl group, and the nucleophilic hydroxyl group—opens a gateway to a vast chemical space, enabling the synthesis of a diverse library of complex molecules with promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3]

Physicochemical Properties and Spectral Data

A thorough understanding of the fundamental properties of a starting material is paramount for successful synthetic planning. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol [4]
Appearance Light yellow to yellow to orange crystalline powder[5]
Melting Point 164 - 168 °C[5]
CAS Number 40020-87-9[5]

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Representative spectral data are provided below.

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons of the benzofuran ring, the acetyl methyl protons, and the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: For detailed spectral data, please refer to publicly available databases such as PubChem.[3]

Synthetic Applications: A Gateway to Molecular Diversity

The strategic positioning of the acetyl and hydroxyl groups on the benzofuran scaffold allows for a wide array of chemical transformations. This section will delve into the key synthetic applications of this compound, providing both the mechanistic rationale and detailed experimental protocols.

I. The Claisen-Schmidt Condensation: A Pathway to Bioactive Chalcones

The Claisen-Schmidt condensation is a robust and widely employed carbon-carbon bond-forming reaction between an aromatic ketone and an aromatic aldehyde in the presence of a base or acid catalyst.[6] The acetyl group of this compound serves as an excellent substrate for this reaction, leading to the formation of benzofuran-containing chalcones. These α,β-unsaturated ketones are not merely synthetic intermediates but often exhibit significant biological activities themselves, including antimicrobial and anticancer properties.[7]

Mechanism: The reaction proceeds through the formation of a reactive enolate from the acetyl group under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.

Claisen_Schmidt cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Enolate Enolate This compound->Enolate Base (e.g., KOH) Aromatic Aldehyde Aromatic Aldehyde Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aromatic Aldehyde Chalcone Chalcone Aldol Adduct->Chalcone - H₂O

Caption: General workflow for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (2E)-1-(7-hydroxybenzofuran-2-yl)-3-(aryl)prop-2-en-1-one

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound (1.0 equivalent)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equivalent)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 176 mg) and the desired aromatic aldehyde (1.0 mmol) in ethanol (15 mL).

  • Prepare a solution of potassium hydroxide (5.0 mmol, 280 mg) in ethanol (5 mL).

  • Add the ethanolic KOH solution dropwise to the reaction mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

AldehydeProductYield (%)
Benzaldehyde(2E)-1-(7-hydroxybenzofuran-2-yl)-3-phenylprop-2-en-1-one85-90
4-Chlorobenzaldehyde(2E)-3-(4-chlorophenyl)-1-(7-hydroxybenzofuran-2-yl)prop-2-en-1-one88-92
4-Methoxybenzaldehyde(2E)-1-(7-hydroxybenzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one82-88
II. Synthesis of Bioactive Heterocycles from Chalcone Intermediates

The chalcones derived from this compound are versatile precursors for the synthesis of a variety of five- and six-membered heterocyclic compounds with significant pharmacological potential. The α,β-unsaturated ketone moiety serves as an excellent Michael acceptor and a reactive site for cyclocondensation reactions.

Heterocycle_Synthesis cluster_products Bioactive Heterocycles Chalcone Chalcone Pyrazoline Pyrazoline Chalcone->Pyrazoline + Hydrazine Hydrate Isoxazole Isoxazole Chalcone->Isoxazole + Hydroxylamine Hydrochloride Pyrimidine Pyrimidine Chalcone->Pyrimidine + Urea/Thiourea/Guanidine

Caption: Synthesis of heterocycles from chalcone intermediates.

Pyrazolines are five-membered nitrogen-containing heterocycles known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] They are readily synthesized by the cyclocondensation of chalcones with hydrazine hydrate or its derivatives.

Experimental Protocol: Synthesis of 2-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)benzofuran-7-ol

Materials:

  • Benzofuran-chalcone (from the previous step) (1.0 equivalent)

  • Hydrazine hydrate (80%) (1.2 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude pyrazoline derivative from ethanol to obtain the purified product.

The resulting pyrazoline derivatives have shown promising antimicrobial activities.[1][2]

Isoxazoles are another class of five-membered heterocycles containing both nitrogen and oxygen atoms. They are also associated with a broad spectrum of biological activities, including antifungal and antibacterial properties.[9][10] The synthesis of isoxazoles from chalcones involves a cyclization reaction with hydroxylamine hydrochloride in an alkaline medium.

Experimental Protocol: Synthesis of 2-(5-aryl-4,5-dihydroisoxazol-3-yl)benzofuran-7-ol

Materials:

  • Benzofuran-chalcone (1.0 equivalent)

  • Hydroxylamine hydrochloride (1.5 equivalents)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Dissolve the chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add an ethanolic solution of potassium hydroxide (5 mL, 40%) to the reaction mixture.

  • Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude isoxazole derivative by recrystallization from a suitable solvent.

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are core structures in nucleic acids and many pharmaceuticals. Pyrimidine derivatives synthesized from chalcones have demonstrated significant cytotoxic activity against various cancer cell lines.[3][11] The synthesis involves the reaction of chalcones with urea, thiourea, or guanidine hydrochloride.

Experimental Protocol: Synthesis of 4-(7-hydroxybenzofuran-2-yl)-6-arylpyrimidin-2-amine (from Guanidine)

Materials:

  • Benzofuran-chalcone (1.0 equivalent)

  • Guanidine hydrochloride (1.0 equivalent)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 mmol) and guanidine hydrochloride (1.0 mmol) in ethanol (20 mL).

  • Add an ethanolic solution of potassium hydroxide and stir the mixture at room temperature for 5-6 hours.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude pyrimidine derivative from ethanol.

III. O-Alkylation of the 7-Hydroxy Group: Expanding the Chemical Space

The phenolic hydroxyl group at the 7-position of this compound provides another reactive site for functionalization. O-alkylation with various alkyl halides introduces new side chains that can significantly modulate the biological activity of the parent molecule. This modification can enhance lipophilicity, improve pharmacokinetic properties, and introduce new points of interaction with biological targets.[13]

Mechanism: The reaction typically proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the corresponding ether.

Experimental Protocol: Synthesis of 2-Acetyl-7-(alkoxy)benzofuran

Materials:

  • This compound (1.0 equivalent)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 mmol, 176 mg) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure O-alkylated product.

Conclusion and Future Perspectives

This compound has unequivocally established its position as a highly valuable and versatile building block in the realm of organic synthesis. Its trifunctional nature provides a robust platform for the construction of a diverse array of complex molecules, particularly bioactive heterocycles. The protocols detailed in this guide offer a practical framework for researchers to harness the synthetic potential of this remarkable compound.

The continued exploration of new reactions and the synthesis of novel derivatives based on the this compound scaffold hold immense promise for the discovery of next-generation therapeutic agents. Future research endeavors should focus on expanding the library of derivatives, conducting comprehensive biological evaluations, and elucidating the structure-activity relationships to guide the rational design of more potent and selective drug candidates.

References

The Strategic Utility of 2-Acetyl-7-hydroxybenzofuran in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide elucidates the strategic importance of 2-acetyl-7-hydroxybenzofuran as a versatile building block in the synthesis of complex natural products. We delve into the molecule's inherent chemical reactivity, providing a rationale for its utility in constructing intricate molecular architectures. This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering detailed, field-proven protocols and in-depth mechanistic insights. We will explore the application of this key intermediate through the lens of constructing bioactive benzofuran derivatives, supported by authoritative literature and validated experimental procedures.

Introduction: The Significance of the Benzofuran Scaffold and the Role of this compound

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products with a wide spectrum of biological activities, including anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties.[1] The inherent bioactivity of the benzofuran nucleus has made it a focal point for synthetic chemists aiming to develop novel therapeutics. This compound (IUPAC Name: 1-(7-hydroxy-1-benzofuran-2-yl)ethanone) emerges as a particularly valuable starting material in this endeavor.[2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic acetyl group, allows for a diverse range of chemical transformations, making it an ideal precursor for the elaboration of more complex molecular frameworks.[3] This application note will explore the strategic application of this versatile building block in the context of natural product synthesis, providing both the "how" and the "why" behind its synthetic utility.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₈O₃PubChem CID: 595329[2]
Molecular Weight 176.17 g/mol PubChem CID: 595329[2]
Appearance Light yellow to yellow to orange crystalline powderChem-Impex[4]
Melting Point 164 - 168 °CChem-Impex[4]
CAS Number 40020-87-9PubChem CID: 595329[2]

The reactivity of this compound is dictated by its three key functional components: the benzofuran ring, the 2-acetyl group, and the 7-hydroxyl group.

Figure 1: Key reactive sites of this compound.

  • The Benzofuran Core: As an aromatic system, it can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles.

  • The 2-Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The α-protons on the methyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as aldol condensations.

  • The 7-Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can participate in O-alkylation and O-acylation reactions. Its proton is also acidic, allowing for its conversion to a phenoxide, a stronger nucleophile.

This multifunctionality allows for a high degree of synthetic flexibility, enabling chemists to selectively modify different parts of the molecule to build complexity in a controlled manner.

Application in the Synthesis of Natural Product Analogues: A Case Study

While a direct total synthesis of a complex natural product starting from this compound is not yet prominently featured in readily available literature, its utility can be demonstrated through the synthesis of key structural motifs found in various natural products. For instance, the 2-arylbenzofuran core is a common feature in bioactive natural products like the moracins. The following protocols outline a general strategy for the synthesis of a 2-aryl-7-hydroxybenzofuran derivative, a common scaffold in this class of compounds.

General Synthetic Strategy

The overall strategy involves a two-step process:

  • Protection of the 7-hydroxyl group: To prevent unwanted side reactions during the subsequent transformations of the acetyl group.

  • Conversion of the acetyl group to an aryl group: This can be achieved through various methods, such as a multi-step sequence involving reduction, activation of the resulting alcohol, and a cross-coupling reaction. A more direct, albeit historically significant, approach involves the Baeyer-Villiger oxidation followed by hydrolysis and then a cross-coupling reaction.

Figure 2: General workflow for the synthesis of a 2-aryl-7-hydroxybenzofuran.

Detailed Experimental Protocols

Protocol 1: Protection of the 7-Hydroxyl Group (Methoxymethyl Ether Formation)

  • Rationale: The choice of the methoxymethyl (MOM) ether as a protecting group is based on its stability to a range of reaction conditions and its relatively straightforward cleavage under acidic conditions.

  • Materials:

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • Methoxymethyl chloride (MOM-Cl)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (1.5 eq) dropwise to the stirred solution.

    • Slowly add MOM-Cl (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyl-7-(methoxymethoxy)benzofuran.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Baeyer-Villiger Oxidation of the Acetyl Group

  • Rationale: The Baeyer-Villiger oxidation converts the methyl ketone into an acetate ester, which can then be hydrolyzed to a phenol, providing a handle for further functionalization.

  • Materials:

    • 2-Acetyl-7-(methoxymethoxy)benzofuran

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-acetyl-7-(methoxymethoxy)benzofuran (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, 7-(methoxymethoxy)benzofuran-2-yl acetate, can be purified by column chromatography.

Protocol 3: Hydrolysis of the Acetate and Deprotection of the MOM Group

  • Rationale: A single step using acidic conditions can achieve both the hydrolysis of the acetate and the deprotection of the MOM ether to reveal the dihydroxybenzofuran intermediate.

  • Materials:

    • 7-(Methoxymethoxy)benzofuran-2-yl acetate

    • Methanol

    • Concentrated hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the crude 7-(methoxymethoxy)benzofuran-2-yl acetate in methanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzofuran-2,7-diol. This intermediate is often used directly in the next step without extensive purification.

Protocol 4: Selective Activation and Suzuki Cross-Coupling

  • Rationale: To achieve selective cross-coupling at the 2-position, the more acidic 7-hydroxyl group can be selectively protected, or a selective activation of the 2-hydroxyl group (e.g., conversion to a triflate) can be performed. The Suzuki cross-coupling is a robust and widely used method for forming C-C bonds between aryl groups.

  • Materials:

    • Benzofuran-2,7-diol

    • Triflic anhydride

    • Pyridine

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., Dioxane/water mixture)

  • Procedure (General):

    • Triflation: Dissolve the benzofuran-2,7-diol (1.0 eq) in an anhydrous solvent like DCM or pyridine at 0 °C. Add triflic anhydride (1.1 eq) dropwise. Stir for 1-2 hours. The resulting 7-hydroxybenzofuran-2-yl triflate is then isolated.

    • Suzuki Coupling: To a degassed mixture of the triflate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the solvent system, add the palladium catalyst (0.05 eq). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-aryl-7-hydroxybenzofuran.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: Ensure all reagents are pure and solvents are anhydrous, especially for reactions involving strong bases or moisture-sensitive catalysts. Monitor reactions closely by TLC to determine the optimal reaction time.

  • Side Product Formation: In the protection step, di-protection can occur if excess MOM-Cl is used. Careful control of stoichiometry is crucial. During triflation, reaction at the 7-OH is also possible; careful temperature and reagent control can enhance selectivity.

  • Safety:

    • Methoxymethyl chloride is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • m-CPBA is a potentially explosive oxidizing agent and should not be subjected to shock or friction.

    • Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care.

    • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

Conclusion

This compound stands as a valuable and versatile starting material for the synthesis of complex natural products and their analogues. Its unique combination of reactive functional groups provides a platform for a wide array of synthetic transformations. The protocols outlined in this application note provide a foundational framework for the strategic utilization of this building block in the construction of medicinally relevant 2-arylbenzofuran scaffolds. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel and efficient synthetic routes to a diverse range of bioactive molecules.

References

Profiling the Bioactivity of 2-Acetyl-7-hydroxybenzofuran Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

2-Acetyl-7-hydroxybenzofuran is a versatile heterocyclic compound built upon the benzofuran scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2][3] Derivatives of this core structure have demonstrated potential as anti-inflammatory, antioxidant, and cytotoxic agents.[1][4] This guide provides a series of robust, validated cell-based protocols for the comprehensive biological characterization of this compound. We present detailed methodologies for assessing its cytotoxicity, anti-inflammatory potential, and cellular antioxidant capacity. These assays are designed for researchers in drug discovery and chemical biology to elucidate the compound's mechanism of action in a cellular context, providing a critical foundation for further preclinical development.

Foundational Principles for Robust Cell-Based Assays

The integrity of any cell-based assay hinges on meticulous planning and the implementation of appropriate controls. The following principles are universal across the protocols detailed in this guide.

  • Compound Handling and Solubility: this compound should be dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%.[5]

  • Cell Line Selection: The choice of cell line is dictated by the biological question.

    • Cytotoxicity: A panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous control cell line (e.g., HEK293T) should be used to assess both efficacy and selectivity.[2][4]

    • Inflammation: Murine macrophage RAW 264.7 cells are the standard model for in vitro inflammation studies, as they produce robust inflammatory responses, such as nitric oxide (NO) production, upon stimulation with lipopolysaccharide (LPS).[6][7]

    • Oxidative Stress: Human hepatocellular carcinoma (HepG2) cells are frequently used for cellular antioxidant assays as they possess relevant metabolic enzymes and are well-characterized for oxidative stress studies.[8]

  • Essential Controls for Data Validation:

    • Untreated Control: Cells maintained in culture medium alone. This represents the baseline health and response of the cells.

    • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is crucial to ensure that the solvent itself has no effect on the assay outcome.[5]

    • Positive Control: A compound with a known, well-characterized effect in the specific assay. This validates that the assay system is responding correctly (e.g., Doxorubicin for cytotoxicity, Dexamethasone for anti-inflammation, Quercetin for antioxidant activity).

Protocol 1: Assessment of Cytotoxicity via MTT Assay

This assay quantifies cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[5] Viable cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C, 5% CO₂.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_readout Readout Seed Seed Cells in 96-well Plate Incubate_Adhere Incubate 24h for Adherence Seed->Incubate_Adhere Treat Treat with Compound (Serial Dilutions) Incubate_Adhere->Treat Incubate_Compound Incubate 48-72h Treat->Incubate_Compound Add_MTT Add MTT Reagent (Incubate 3-4h) Incubate_Compound->Add_MTT Add_Solubilizer Add Solubilizer (DMSO) Add_MTT->Add_Solubilizer Read_Abs Read Absorbance (570 nm) Add_Solubilizer->Read_Abs Analysis Analysis Read_Abs->Analysis Calculate % Viability Determine IC50

MTT Cytotoxicity Assay Workflow.

Protocol 2: Assessment of Anti-Inflammatory Activity

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide (LPS).[6] NO production is an indicator of the inflammatory response mediated by pathways like NF-κB and MAPK.[9]

The NF-κB Signaling Pathway: A Key Target

Inflammatory stimuli, such as LPS, activate the Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO.[7] Compounds that inhibit this pathway can reduce NO production.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signal Cascade IKK IKK Complex TLR4->IKK Signal Cascade IkBa p-IκBα (Degradation) IKK->IkBa Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Simplified NF-κB Inflammatory Signaling Pathway.
Step-by-Step Methodology

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing this compound at various concentrations. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (excluding the untreated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay for Nitrite:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for 10 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Concurrent Viability Check: In the original cell plate, perform an MTT assay (Protocol 1, steps 4-6) to ensure that any observed decrease in NO is not due to cytotoxicity.

Data Analysis & Interpretation

First, confirm that the compound is not cytotoxic at the tested concentrations. Then, calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control: % NO Inhibition = [1 - (Absorbance_Sample / Absorbance_LPS_VehicleControl)] * 100

Determine the IC₅₀ for NO inhibition. A potent anti-inflammatory compound will show a low IC₅₀ for NO inhibition and a high IC₅₀ for cytotoxicity.

Protocol 3: Assessment of Cellular Antioxidant Activity (CAA)

This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).[8] The probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant will scavenge ROS and reduce the fluorescence signal.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to reach confluence (typically 48 hours).[8]

  • Probe Loading: Remove the medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution (25 µM in serum-free medium) to each well. Incubate for 1 hour at 37°C.

  • Compound Treatment: Wash the cells again with PBS. Add 100 µL of medium containing the test compound at various concentrations.

  • Induction of Oxidative Stress: Immediately add 100 µL of the peroxyl radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to all wells except the negative control.[8]

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

Data Analysis & Interpretation

Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample. The Cellular Antioxidant Activity is calculated as follows: % ROS Inhibition = [1 - (AUC_Sample / AUC_AAPH_VehicleControl)] * 100

The results can be expressed as an IC₅₀ value or compared to a standard antioxidant like Quercetin.

CAA_Workflow cluster_prep Preparation cluster_treat Treatment & Stress cluster_readout Readout Seed Seed Cells in Black 96-well Plate Incubate_Conf Grow to Confluence Seed->Incubate_Conf Load_Probe Load with DCFH-DA Probe Incubate_Conf->Load_Probe Treat Add Compound Load_Probe->Treat Add_AAPH Add AAPH (ROS Inducer) Treat->Add_AAPH Read_Fluor Kinetic Fluorescence Reading (1 hour) Add_AAPH->Read_Fluor Analysis Analysis Read_Fluor->Analysis Calculate AUC Determine % Inhibition

Cellular Antioxidant Activity (CAA) Assay Workflow.

Summary of Data and Expected Outcomes

The biological profile of this compound can be summarized by compiling the quantitative data from these assays.

Assay TypeCell LineParameter MeasuredExpected Outcome for Active Compound
Cytotoxicity A549, MCF-7, HEK293TCell Viability (IC₅₀)Low IC₅₀ in cancer cells, high IC₅₀ in normal cells
Anti-Inflammatory RAW 264.7NO Production (IC₅₀)Low IC₅₀ (at non-cytotoxic concentrations)
Antioxidant HepG2ROS Formation (IC₅₀)Low IC₅₀

A promising therapeutic lead would exhibit potent anti-inflammatory or antioxidant activity at concentrations well below those that induce cytotoxicity, indicating a favorable therapeutic window.

References

Application and Protocol for Evaluating the Antioxidant Activity of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofurans in Mitigating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules, is a key pathogenic factor in a multitude of chronic and degenerative diseases.[1] Benzofuran derivatives, a significant class of heterocyclic compounds, are ubiquitous in nature and have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3][4] Notably, many natural and synthetic benzofurans have demonstrated potent antioxidant properties, suggesting their potential as therapeutic agents to combat oxidative stress-related pathologies.[2][3] The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby scavenging free radicals.[4][5]

2-Acetyl-7-hydroxybenzofuran is a specific benzofuran derivative with a chemical structure that suggests potential antioxidant activity, particularly due to its hydroxyl group.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to rigorously evaluate the in vitro antioxidant capacity of this compound. We will detail the methodologies for three widely accepted and complementary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The use of multiple assays is crucial as they operate via different mechanisms, providing a more complete profile of the compound's antioxidant potential.[8][9]

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₃[6][7]
Molecular Weight 176.17 g/mol [6][7]
Appearance Light yellow to yellow to orange crystalline powder[7]
Melting Point 164 - 168 °C[7]
IUPAC Name 1-(7-hydroxy-1-benzofuran-2-yl)ethanone[6]

Part 1: DPPH Radical Scavenging Assay

Principle of the DPPH Assay

The DPPH assay is a rapid and simple spectrophotometric method for assessing antioxidant activity.[10][11] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[12] DPPH is a deep violet-colored radical that shows a strong absorbance maximum around 517 nm.[10][13] When reduced by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[10][12][13] The degree of this discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.[10][12]

The reaction mechanism can be summarized as follows: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH working solution plate_setup Aliquot samples, controls, and blank into 96-well plate prep_sample Prepare serial dilutions of This compound prep_sample->plate_setup prep_control Prepare serial dilutions of positive control (e.g., Ascorbic Acid) prep_control->plate_setup add_dpph Add DPPH solution to all wells plate_setup->add_dpph incubate Incubate in the dark (e.g., 30 minutes) add_dpph->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

Detailed Protocol for DPPH Assay

1. Reagent Preparation:

  • DPPH Stock Solution (1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 10 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol or ethanol to achieve a final concentration of 0.1 mM.[13] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be prepared fresh daily and kept in the dark.[13]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent.[12][13]

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and the positive control from their respective stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[12]

  • In a 96-well microplate, add 100 µL of each dilution of the test compound and positive control to their respective wells in triplicate.[12]

  • Add 100 µL of the solvent to the blank wells (for the control absorbance).

  • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[12]

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[13]

3. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[12]

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the blank (solvent + DPPH).

  • Asample is the absorbance of the test sample (compound + DPPH).

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

Part 2: ABTS Radical Cation Decolorization Assay

Principle of the ABTS Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of compounds.[14] The principle involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate.[15] This stable radical cation has a characteristic absorbance at 734 nm.[15][16] When an antioxidant is added, it donates a hydrogen atom or an electron to the ABTS•+, causing its decolorization.[15] The extent of color reduction is proportional to the concentration of the antioxidant and its activity.[15] This assay is applicable to both hydrophilic and lipophilic compounds.[14][15]

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts_radical Generate ABTS•+ stock solution (7 mM ABTS + 2.45 mM K₂S₂O₈) incubate_radical Incubate in dark for 12-16 hours prep_abts_radical->incubate_radical adjust_abts Dilute ABTS•+ solution to Absorbance of 0.70 ± 0.02 at 734 nm incubate_radical->adjust_abts add_abts Add adjusted ABTS•+ solution adjust_abts->add_abts prep_sample Prepare serial dilutions of This compound and Trolox plate_setup Add diluted samples/standards to 96-well plate prep_sample->plate_setup plate_setup->add_abts incubate Incubate at room temperature (e.g., 6 minutes) add_abts->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_teac Determine TEAC value calculate->determine_teac

Caption: Workflow for the ABTS antioxidant assay.

Detailed Protocol for ABTS Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[17]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[15]

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][17] This generates the ABTS•+ radical cation.

  • Adjusted ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Test Compound and Trolox Standard Solutions: Prepare stock solutions and subsequent serial dilutions of this compound and Trolox (the standard) as described for the DPPH assay.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of each dilution of the test compound and Trolox standard to their respective wells in triplicate.

  • Add 180 µL of the adjusted ABTS•+ working solution to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[8]

  • Measure the absorbance at 734 nm using a microplate reader.[15]

3. Data Analysis: The percentage of inhibition of absorbance is calculated as follows:[15]

Inhibition (%) = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the control (ABTS•+ solution without antioxidant).

  • Asample is the absorbance of the test sample.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition against the concentration of the Trolox standards. This curve is then used to determine the TEAC of the test compound.[8][15]

Part 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the FRAP Assay

The FRAP assay measures the antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[18] The assay utilizes a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, which acts as a reducing agent, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[19][20] The intensity of this blue color, measured by the increase in absorbance at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[20] This assay is based solely on an electron transfer mechanism.[8]

Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Acetate Buffer (pH 3.6), TPTZ solution, and FeCl₃ solution prep_frap_reagent Prepare fresh FRAP reagent by mixing the three solutions prep_reagents->prep_frap_reagent add_frap_reagent Add FRAP reagent and mix prep_frap_reagent->add_frap_reagent prep_standards Prepare FeSO₄ standard curve plate_setup Add samples and standards to 96-well plate prep_standards->plate_setup prep_sample Prepare dilutions of This compound prep_sample->plate_setup plate_setup->add_frap_reagent incubate Incubate at 37°C (e.g., for 30-60 minutes) add_frap_reagent->incubate measure Measure absorbance at ~593 nm incubate->measure plot_curve Plot Fe(II) standard curve measure->plot_curve calculate_frap Calculate FRAP value (Fe(II) equivalents) plot_curve->calculate_frap

Caption: Workflow for the FRAP antioxidant assay.

Detailed Protocol for FRAP Assay

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water. Adjust the pH to 3.6 with glacial acetic acid and make up the final volume to 1 L.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Ferrous Sulfate (FeSO₄) Standard: Prepare a series of aqueous solutions of FeSO₄·7H₂O at concentrations ranging from 100 to 2000 µM to generate a standard curve.

2. Assay Procedure:

  • Add 20 µL of the test compound dilutions, FeSO₄ standards, and a solvent blank to respective wells in a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

  • Mix and incubate the plate at 37°C for a specified time, typically 30 to 60 minutes.[18][21]

  • Measure the absorbance at 593 nm.

3. Data Analysis: A standard curve is constructed by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the sample is then determined from this standard curve and is expressed as µmol of Fe(II) equivalents per gram or mole of the compound.

Data Interpretation and Reporting

For a comprehensive evaluation, the antioxidant activity of this compound should be compared to that of a standard antioxidant. The results from the three assays will provide a multi-faceted view of its antioxidant potential.

AssayKey ParameterUnitInterpretation
DPPH IC50µg/mL or µMThe lower the IC50 value, the higher the radical scavenging activity.
ABTS TEACµmol TE/gThe higher the TEAC value, the greater the antioxidant capacity compared to Trolox.
FRAP FRAP Valueµmol Fe(II)/gThe higher the FRAP value, the stronger the reducing power of the compound.

It is important to note that the antioxidant activity of benzofuran derivatives can be influenced by the position and nature of substituents on the benzofuran ring.[3][4] The presence of a hydroxyl group, as in this compound, is generally associated with significant antioxidant potential.[3] By employing these standardized protocols, researchers can obtain reliable and comparable data to elucidate the antioxidant profile of this promising compound.

References

Application Notes and Protocols: 2-Acetyl-7-hydroxybenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities.[1] The versatility of the benzofuran scaffold allows for extensive chemical modifications, making it a "privileged structure" for the development of novel therapeutic agents.[1]

Within this important class of compounds, 2-Acetyl-7-hydroxybenzofuran emerges as a particularly valuable building block. Its acetyl and hydroxyl functionalities provide reactive handles for the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships and the optimization of biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, with a focus on its synthesis and its use as a precursor for potential anti-inflammatory and anticancer agents.

PART 1: Synthesis of this compound

A plausible and efficient synthetic route to this compound can be conceptualized starting from readily available precursors like resorcinol. The following protocol outlines a multi-step synthesis that first yields a dihydroxyacetophenone intermediate, which is then cyclized to form the benzofuran ring.

Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone from Resorcinol

This initial step involves the Friedel-Crafts acylation of resorcinol.

Materials:

  • Resorcinol

  • Acetic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 50% Hydrochloric acid (HCl)

  • Ice

  • Hot water

  • Round bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • To a round bottom flask, add anhydrous ZnCl₂ (1.1 equivalents) to glacial acetic acid.

  • Heat the mixture to 140°C until the ZnCl₂ is completely dissolved.

  • Carefully add resorcinol (1 equivalent) to the solution and continue heating at 150°C for 3 hours with constant stirring.[2][3]

  • After the reaction is complete, cool the mixture and slowly add 50% HCl to decompose the zinc complex, which will result in the precipitation of a yellow solid.[2]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the precipitate and wash it with 5% HCl.

  • Recrystallize the crude product from hot water to obtain pure 2,4-dihydroxyacetophenone as a white solid.[2]

Protocol 2: Synthesis of this compound from 2,4-Dihydroxyacetophenone

This step involves the cyclization of the dihydroxyacetophenone intermediate. A common method for benzofuran synthesis is the Perkin rearrangement or related cyclization reactions.

Materials:

  • 2,4-Dihydroxyacetophenone

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry acetone

  • Ethanol

  • Hydrazine hydrate

  • Round bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • In a round bottom flask, combine 2,4-dihydroxyacetophenone (1 equivalent), ethyl bromoacetate (1.1 equivalents), and anhydrous K₂CO₃ (2 equivalents) in dry acetone.

  • Reflux the mixture for 24 hours.[4]

  • After cooling, filter the reaction mixture to remove K₂CO₃ and wash the solid with acetone.

  • Evaporate the solvent from the filtrate to obtain the crude ethyl 5-hydroxybenzofuran-3-carboxylate, which can be recrystallized from ethanol.[4]

  • To a solution of the ester in ethanol, add hydrazine hydrate and reflux for 18 hours to form the corresponding carbohydrazide.[4]

  • Further chemical modifications, such as diazotization followed by hydrolysis, can be employed to convert the carbohydrazide to the desired this compound. The specifics of this final transformation would require further optimization based on literature procedures for analogous transformations.

Diagram of Synthetic Workflow

G Resorcinol Resorcinol Dihydroxyacetophenone Dihydroxyacetophenone Resorcinol->Dihydroxyacetophenone Acetic acid, ZnCl2 (Friedel-Crafts Acylation) Benzofuran_intermediate Benzofuran Intermediate Dihydroxyacetophenone->Benzofuran_intermediate Ethyl bromoacetate, K2CO3 (Cyclization) Target_Molecule This compound Benzofuran_intermediate->Target_Molecule Further Modifications

Caption: Synthetic workflow for this compound.

PART 2: Application in Anti-Inflammatory Drug Discovery

Benzofuran derivatives have shown significant potential as anti-inflammatory agents.[5] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Protocol 3: In Vitro Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol details the evaluation of this compound derivatives for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 18-24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Data Presentation: Quantitative Analysis of NO Inhibition

CompoundConcentration (µM)% NO Inhibition (Mean ± SD)
Derivative A1025 ± 3.5
2555 ± 4.2
5085 ± 2.8
Derivative B1015 ± 2.1
2540 ± 3.9
5070 ± 5.1
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is designed to investigate the molecular mechanism of the anti-inflammatory effects of the derivatives by analyzing the expression of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • LPS-stimulated and compound-treated RAW 264.7 cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38, and their total forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram of Anti-Inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Compound This compound Derivative Compound->MAPK_pathway inhibits Compound->IKK inhibits Inflammatory_Genes Inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

PART 3: Application in Anticancer Drug Discovery

The benzofuran scaffold is a recurring motif in compounds with potent anticancer activity.[7] Derivatives of this compound can be evaluated for their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

Protocol 5: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cells.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivatives and incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: IC₅₀ Values of Benzofuran Derivatives

CompoundCell LineIC₅₀ (µM) after 48h
Derivative CMCF-715.2
HeLa22.5
A54918.9
Derivative DMCF-78.7
HeLa12.1
A5499.5
Protocol 6: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the benzofuran derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with benzofuran derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9]

Diagram of Anticancer Experimental Workflow

G Start Cancer Cell Culture Treatment Treat with this compound Derivatives Start->Treatment MTT MTT Assay (Cell Viability/Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis & Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptotic & Cell Cycle Proteins) Treatment->Western_Blot Results Data Analysis: IC50, Cell Cycle Arrest, Apoptosis Induction MTT->Results Flow_Cytometry->Results Western_Blot->Results

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

Conclusion

This compound stands as a versatile and promising scaffold in medicinal chemistry. The protocols outlined in this document provide a solid foundation for its synthesis and for the systematic evaluation of its derivatives as potential anti-inflammatory and anticancer agents. By understanding the underlying mechanisms of action through the provided experimental workflows, researchers can effectively advance the development of novel benzofuran-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Acetyl-7-hydroxybenzofuran. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common experimental hurdles. Our guidance is grounded in established chemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method involves the condensation and intramolecular cyclization of 2,3-dihydroxybenzaldehyde with reagents that can provide a two-carbon acetyl group. A common approach is a variation of the Perkin reaction, where 2,3-dihydroxybenzaldehyde is reacted with acetic anhydride in the presence of a base like sodium acetate or triethylamine. This reaction proceeds through an intermediate that subsequently cyclizes to form the benzofuran ring.

Q2: What are the critical starting materials for this synthesis?

The primary starting materials are 2,3-dihydroxybenzaldehyde and a suitable acetylating agent, typically acetic anhydride.[1][2][3] The quality and purity of these reagents are paramount for achieving a high yield and minimizing side reactions.[4] 2,3-dihydroxybenzaldehyde can appear as a light yellow crystalline solid and is soluble in polar solvents.[2][3]

Q3: Can you briefly explain the reaction mechanism?

The reaction generally follows a Perkin-like mechanism. It begins with the base-catalyzed condensation of acetic anhydride with the aldehyde group of 2,3-dihydroxybenzaldehyde. This is followed by an intramolecular cyclization where one of the hydroxyl groups attacks an electrophilic carbon, leading to the formation of the furan ring. Subsequent dehydration and hydrolysis steps yield the final this compound product.

Q4: What are the key parameters that influence the reaction yield?

Several factors critically affect the yield:

  • Base Selection: The choice and stoichiometry of the base (e.g., triethylamine, potassium carbonate) are crucial for promoting the necessary condensation and cyclization steps.[4]

  • Reaction Temperature: Temperature control is vital. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote the formation of polymeric or tarry side products.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates. High-boiling point polar aprotic solvents are often used.

  • Purity of Reactants: Impurities in the starting materials, especially in the 2,3-dihydroxybenzaldehyde, can interfere with the reaction and lead to the formation of unwanted byproducts.[4]

Troubleshooting Guide: Addressing Specific Experimental Issues

This guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst/Base: The base (e.g., potassium carbonate, triethylamine) may be old or hydrated. 2. Incorrect Stoichiometry: Ratios of reactants and base are not optimized. 3. Insufficient Temperature: The reaction may not have reached the necessary activation energy for cyclization.1. Use freshly dried, high-purity base. Ensure reagents are anhydrous where specified. 2. Verify the molar ratios. A slight excess of the acetylating agent and base is often beneficial. 3. Carefully monitor and control the reaction temperature, ensuring it reaches the optimal level (often reflux conditions) for a sufficient duration.
Formation of Dark, Tarry Side Products 1. Excessive Heat: Overheating can lead to polymerization and decomposition of starting materials or intermediates. 2. Presence of Oxygen: Air can cause oxidation of the phenolic starting materials, especially at high temperatures.1. Maintain strict temperature control. Use a heating mantle with a temperature controller. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[5]
Difficult Purification / Oily Crude Product 1. Incomplete Reaction: The presence of unreacted starting materials and intermediates can make crystallization difficult. 2. Formation of Isomeric Byproducts: Side reactions can lead to isomers that co-purify with the desired product.1. Monitor the reaction to completion using Thin-Layer Chromatography (TLC). 2. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to separate the product from impurities.[5] Recrystallization from a suitable solvent like ethanol can then be attempted on the purified fraction.[6]
NMR Spectrum Shows Unidentifiable Impurities 1. Side Products from Perkin Reaction: Common side products can include uncyclized intermediates or products from self-condensation of acetic anhydride. 2. Residual Solvent: Solvents used in the workup (e.g., ethyl acetate, dichloromethane) may be present.1. Compare the spectrum with literature data for known intermediates. Purification by column chromatography is the most effective way to remove these. 2. Dry the final product under high vacuum for an extended period to remove residual solvents.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2,3-Dihydroxybenzaldehyde (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). Begin stirring the suspension. Add acetic anhydride (3.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizing the Process

To better understand the experimental logic, the following diagrams illustrate key workflows.

Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to diagnosing and resolving low product yield.

G start Low Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions reagent_purity Use Pure/Dry Reagents Degas Solvents check_reagents->reagent_purity Purity Issue? reagent_ratio Adjust Stoichiometry check_reagents->reagent_ratio Ratio Issue? cond_temp Vary Temperature check_conditions->cond_temp Temp. Issue? cond_base Screen Bases check_conditions->cond_base Base Issue? cond_solvent Screen Solvents check_conditions->cond_solvent Solvent Issue? side_atmosphere Use Inert Atmosphere check_side_reactions->side_atmosphere Oxidation? end Improved Yield reagent_purity->end reagent_ratio->end cond_temp->end cond_base->end cond_solvent->end side_atmosphere->end

Caption: Logical workflow for troubleshooting low yield.

General Synthesis and Purification Workflow

This diagram shows the overall process from starting materials to the final purified product.

G reagents Starting Materials (2,3-Dihydroxybenzaldehyde, Acetic Anhydride, Base) reaction Reaction (Heating in DMF) reagents->reaction Step 1 workup Aqueous Work-up (Acidification & Extraction) reaction->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 product Pure Product (this compound) purification->product Final

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Navigating the Solubility Challenges of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetyl-7-hydroxybenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility issues commonly encountered with this compound. As a versatile building block in pharmaceutical development and natural product synthesis, understanding its solubility characteristics is critical for experimental success.[1] This document provides in-depth, practical guidance rooted in established physicochemical principles.

I. Understanding the Solubility Profile of this compound

This compound is a multifaceted organic compound with a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol .[1][2] Its structure, featuring a benzofuran core with both a hydroxyl (-OH) and an acetyl (-COCH₃) group, dictates its solubility behavior. The presence of the polar hydroxyl group allows for hydrogen bonding, while the larger aromatic benzofuran ring system contributes to its hydrophobic nature. This dual character suggests that its solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. While specific solubility data in a range of solvents is not extensively published, its structural similarity to other benzofuran derivatives suggests poor aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈O₃[1]
Molecular Weight176.17 g/mol [1][2]
AppearanceLight yellow to yellow to orange crystalline powder[1]
Melting Point164 - 168 °C[1]

II. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility of this compound is expected due to its predominantly non-polar aromatic structure. While the hydroxyl group can interact with water, the large benzofuran ring system is hydrophobic, leading to low solubility in aqueous media. For many poorly soluble drugs, this is a common challenge that can hinder bioavailability.[3][4]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For initial dissolution, it is advisable to start with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are often used to create concentrated stock solutions in the early stages of drug discovery.[5] For less polar applications, solvents like acetone, ethyl acetate, or dichloromethane may also be effective. It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific application.

Q3: Can I use pH modification to improve the aqueous solubility of this compound?

A3: Yes, pH adjustment can be a viable strategy. The hydroxyl group on the benzofuran ring is weakly acidic. By increasing the pH of the aqueous solution with a base (e.g., NaOH), you can deprotonate the hydroxyl group to form a phenoxide salt. This salt form is generally more water-soluble than the neutral compound. However, be mindful of the compound's stability at high pH. It is recommended to determine the pH-solubility profile experimentally.[6]

Q4: Is heating a recommended method to increase the solubility of this compound?

A4: Heating can increase the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to consider the thermal stability of this compound. Exposing the compound to high temperatures for extended periods could lead to degradation. If you choose to heat, do so gently and for the shortest time necessary. Always check for any changes in the appearance or purity of the solution after cooling.

III. Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered during your experiments.

Issue 1: Compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer

This is a frequent observation when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium.

Troubleshooting Workflow:

G start Precipitation observed upon aqueous dilution check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce DMSO concentration in the final solution. check_dmso->reduce_dmso Yes use_cosolvent Employ a co-solvent system (e.g., ethanol, PEG 400). check_dmso->use_cosolvent No end_precip Solubility issue resolved. reduce_dmso->end_precip surfactant Add a non-ionic surfactant (e.g., Tween 80, Polysorbate). use_cosolvent->surfactant solid_dispersion Consider formulating a solid dispersion. surfactant->solid_dispersion solid_dispersion->end_precip

Caption: Troubleshooting workflow for precipitation upon aqueous dilution.

Causality and Explanation:

  • High Organic Solvent Concentration: A high percentage of the initial organic solvent in the final aqueous solution can cause the compound to precipitate as it is no longer soluble in the mixed-solvent system.

  • Co-solvents: Co-solvents like ethanol or polyethylene glycol (PEG) 400 can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent mixture.[4][7]

  • Surfactants: Surfactants form micelles that can encapsulate the poorly soluble drug, increasing its apparent solubility in water.[6]

  • Solid Dispersions: For more advanced formulation needs, creating a solid dispersion of the drug in a hydrophilic carrier can significantly enhance its dissolution and solubility.[3]

Issue 2: Incomplete Dissolution in the Chosen Organic Solvent

Even in organic solvents, achieving the desired concentration can be challenging.

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest approach is to add more solvent to decrease the concentration.

  • Apply Gentle Heating and Sonication: Use a warm water bath and sonication to provide energy to overcome the crystal lattice energy of the solid.

  • Try a Different Solvent: If one solvent is ineffective, try another from a different class (e.g., switch from a protic to an aprotic solvent). A small-scale solvent screening is highly recommended.

  • Particle Size Reduction: Grinding the crystalline powder into a finer powder will increase the surface area and can improve the rate of dissolution.[4][8]

IV. Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol determines the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.[5][9]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.[5]

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[5]

Protocol 2: pH-Dependent Solubility Profile

This protocol is essential for understanding how pH affects the aqueous solubility of this compound.

Procedure:

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Follow the steps outlined in the Thermodynamic Solubility protocol for each buffer.

  • Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Workflow for Solubility Determination:

G prep Prepare supersaturated solution equilibrate Equilibrate for 24-48h with agitation prep->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate quantify Quantify concentration in the supernatant via HPLC separate->quantify result Determine thermodynamic solubility quantify->result

Caption: General workflow for determining thermodynamic solubility.

V. Concluding Remarks

The solubility of this compound presents challenges that are common for aromatic heterocyclic compounds in drug discovery and development. A systematic approach to solvent selection, pH modification, and the use of formulation strategies can successfully overcome these issues. This guide provides a foundational framework for troubleshooting and developing robust experimental protocols. For further inquiries, please consult the references provided.

VI. References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. --INVALID-LINK--

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. --INVALID-LINK--

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. --INVALID-LINK--

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. --INVALID-LINK--

  • This compound. Chem-Impex. --INVALID-LINK--

  • Equilibrium Solubility Assays Protocol. AxisPharm. --INVALID-LINK--

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. --INVALID-LINK--

  • This compound | C10H8O3 | CID 595329. PubChem. --INVALID-LINK--

  • A,6 solubility and stability testing. Benchchem. --INVALID-LINK--

References

troubleshooting 2-Acetyl-7-hydroxybenzofuran synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Acetyl-7-hydroxybenzofuran. This valuable benzofuran derivative serves as a key intermediate in the development of various pharmaceuticals and biologically active compounds. Its synthesis, most commonly achieved via the reaction of resacetophenone (2,4-dihydroxyacetophenone) with chloroacetone, is a cornerstone reaction for many research and development professionals.

However, like many multi-step organic syntheses, this process is not without its challenges. Issues such as low yields, competing side reactions, and purification difficulties can often impede progress. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting these common problems. By understanding the causality behind these issues, you can effectively optimize your reaction conditions and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC). Develop a solvent system that clearly separates resacetophenone, chloroacetone, and the desired product. The starting material spot (resacetophenone) should diminish significantly or disappear over time.

    • Solution: Increase the reaction time or modestly increase the temperature. Ensure the base (e.g., potassium carbonate) is finely powdered and thoroughly mixed to maximize surface area and reactivity.

  • Suboptimal Base: The choice and quantity of the base are critical.

    • Causality: An insufficient amount of base will lead to incomplete deprotonation of the phenolic hydroxyl group on resacetophenone, which is essential for initiating the nucleophilic attack. Conversely, an overly strong or excessive amount of base can promote side reactions.

    • Solution: Use 1.1 to 1.5 equivalents of a mild inorganic base like anhydrous potassium carbonate (K₂CO₃). Ensure the K₂CO₃ is freshly dried before use, as absorbed moisture can quench the reaction.

  • Poor Quality of Reagents: The purity of starting materials is paramount.

    • Verification: Check the purity of your resacetophenone and chloroacetone by melting point or spectroscopic methods (e.g., ¹H NMR). Chloroacetone, in particular, can degrade over time or contain impurities like mesityl oxide.[1]

    • Solution: Purify resacetophenone by recrystallization if necessary.[2][3] Consider distilling chloroacetone before use.

  • Side Reactions: Competing reactions, primarily O-alkylation, can consume starting materials and reduce the yield of the desired C-alkylated and cyclized product. This is discussed in detail in Q2.

Q2: I'm observing a significant amount of an undesired byproduct. How can I identify and prevent its formation?

A2: The most common side reaction is the direct O-alkylation of the phenolic hydroxyl groups of resacetophenone, rather than the desired sequence of C-alkylation followed by intramolecular cyclization.

Identifying the Side Product:

The primary byproduct is often the result of the chloroacetone alkylating one or both of the hydroxyl groups on resacetophenone, forming an ether linkage. This happens because the phenoxide ion formed is an ambident nucleophile, with reactive sites on both the oxygen and the carbon atom of the aromatic ring.[4][5]

Causality and Prevention:

The selectivity between C-alkylation and O-alkylation is heavily influenced by the reaction conditions, particularly the solvent.[4][6][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are excellent at solvating the potassium cation (from K₂CO₃) but poorly solvate the phenoxide anion. This leaves a "naked," highly reactive oxygen atom, which favors the kinetically faster O-alkylation pathway.[7]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the oxygen of the phenoxide ion. This "shields" the oxygen, making it less nucleophilic and allowing the slightly slower but thermodynamically favored C-alkylation to occur, which then leads to the desired benzofuran product.[4]

Recommended Actions:

  • Solvent Choice: Switch from acetone or DMF to a more protic solvent like ethanol. This is one of the most effective ways to minimize O-alkylation.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., refluxing ethanol) often provides the best balance. Excessively high temperatures can sometimes lead to more side products and decomposition.

Solvent TypePredominant PathwayRationale
Polar Aprotic (Acetone, DMF)O-Alkylation (Side Product)Poorly solvates the phenoxide oxygen, increasing its nucleophilicity.[7]
Polar Protic (Ethanol)C-Alkylation (Desired Product)Solvates the phenoxide oxygen via H-bonding, reducing its reactivity and favoring C-alkylation.[4]
Q3: The reaction workup is messy, and my final product is a dark, oily substance that is difficult to purify. What are the best practices for isolation and purification?

A3: A challenging purification often points to the formation of polymeric or resinous byproducts, which can result from overheating or the presence of impurities.[3]

Recommended Workup and Purification Protocol:

  • Initial Quenching and Filtration: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl). Wash the salt cake with a small amount of the reaction solvent (e.g., ethanol) to recover any trapped product.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with:

    • Water (to remove any remaining inorganic salts).

    • Saturated sodium bicarbonate solution (to remove any unreacted acidic starting material, resacetophenone).

    • Brine (to aid in phase separation and remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator.

  • Purification:

    • Recrystallization: This is the most effective method for obtaining pure, crystalline this compound. A solvent system of ethanol/water or isopropanol/water often works well. Dissolve the crude solid in a minimum amount of hot alcohol and slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

Experimental Workflow & Protocols

General Synthesis Protocol for this compound

This protocol is a standard procedure that can be optimized based on the troubleshooting advice above.

Materials:

  • Resacetophenone (1.0 eq)

  • Chloroacetone (1.1 eq)[1]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add resacetophenone, ethanol, and finely powdered anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetone dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Follow the workup and purification steps outlined in Q3 .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for addressing common issues during the synthesis.

TroubleshootingWorkflow start Problem Encountered During Synthesis low_yield Q1: Low Overall Yield start->low_yield impurity Q2: Significant Impurity Observed start->impurity purification_issue Q3: Difficult Purification / Oily Product start->purification_issue check_completion Monitor by TLC: Is reaction complete? low_yield->check_completion identify_impurity Hypothesis: O-Alkylation byproduct? impurity->identify_impurity optimize_workup Optimize Workup: - Aqueous wash (NaHCO3) - Dry organic layer thoroughly purification_issue->optimize_workup incomplete Action: - Increase reaction time - Ensure base is active & fine check_completion->incomplete No complete Check Reagent Purity: - Recrystallize Resacetophenone - Distill Chloroacetone check_completion->complete Yes is_o_alkylation Action: - Switch to Protic Solvent (Ethanol) - Control Temperature identify_impurity->is_o_alkylation Yes other_impurity Action: - Characterize by NMR/MS - Check starting material for impurities identify_impurity->other_impurity No optimize_purification Optimize Purification: - Recrystallize from Ethanol/Water - Use Column Chromatography optimize_workup->optimize_purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Scale-Up Synthesis of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 2-Acetyl-7-hydroxybenzofuran (CAS 40020-87-9).[1][2] This molecule is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents due to the diverse biological activities of the benzofuran scaffold.[3][4] This document is structured to provide researchers, process chemists, and drug development professionals with actionable insights, detailed protocols, and robust troubleshooting strategies to navigate the complexities of transitioning this synthesis from the bench to pilot or production scale.

Section 1: Strategic Overview of the Recommended Synthetic Pathway

For the large-scale synthesis of this compound, a robust and economically viable route is paramount. While numerous methods exist for benzofuran construction, including transition-metal-catalyzed cyclizations, a classical approach starting from readily available precursors offers significant advantages in terms of cost, safety, and operational simplicity.[5][6] The recommended pathway proceeds from 2,3-dihydroxybenzaldehyde, which undergoes an O-alkylation followed by an intramolecular cyclization.

This two-step sequence is advantageous because it avoids expensive and often air-sensitive catalysts and builds the core scaffold with good regiochemical control. The primary challenge often lies in the availability and cost of the 2,3-dihydroxybenzaldehyde starting material, which can be prepared from more common phenols like o-vanillin if necessary.[7][8]

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification SM 2,3-Dihydroxybenzaldehyde R1 Reagents: - Chloroacetone - K₂CO₃ - Acetone (Solvent) SM->R1 INT1 Intermediate: 2-formyl-6-hydroxyphenoxy)acetone R2 Reagents: - Acetic Anhydride - Sodium Acetate INT1->R2 R1->INT1 INT2 This compound PUR Process: - Quench & Neutralization - Extraction - Recrystallization INT2->PUR R2->INT2 FP Final Product (>98% Purity) PUR->FP Troubleshooting_Purification start Crude Product is an Oil triturate Triturate with Anti-Solvent (e.g., Hexane in EtOAc) start->triturate solid_check Did a solid form? triturate->solid_check recrystallize Perform Recrystallization (e.g., Toluene or IPA/Water) solid_check->recrystallize Yes charcoal Dissolve in Solvent, Treat with Activated Carbon, Filter through Celite solid_check->charcoal No / Still Oily final_product Pure Crystalline Product recrystallize->final_product charcoal->recrystallize

References

Technical Support Center: Investigating the Degradation Pathways of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetyl-7-hydroxybenzofuran. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for your degradation studies. As there is limited specific literature on the degradation of this particular molecule, this document will serve as a comprehensive, experience-based guide to help you design, execute, and interpret your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) and Initial Troubleshooting

This section addresses common preliminary issues and questions that may arise during the initial handling and study of this compound.

Question 1: My solid sample of this compound is showing discoloration (e.g., turning yellow or brown) over time. What is happening and how can I prevent it?

Answer: Discoloration is often an initial sign of degradation, likely due to oxidation or photodegradation. The phenolic hydroxyl group and the electron-rich benzofuran ring system are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This can lead to the formation of colored quinone-type structures or other chromophoric degradation products.

Troubleshooting and Prevention:

  • Storage: Store the compound in an airtight, amber glass vial to protect it from light and air.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store at low temperatures (2-8°C or -20°C) to slow down the rate of any potential degradation reactions.

Question 2: I am observing inconsistent results in my biological assays using a stock solution of this compound. Could the compound be degrading in my solvent?

Answer: Yes, the stability of this compound in solution can be dependent on the solvent and storage conditions. Protic solvents, or those containing dissolved oxygen, can facilitate degradation. Additionally, the pH of your solution can play a critical role.

Troubleshooting and Prevention:

  • Solvent Choice: Use aprotic, anhydrous solvents for stock solutions if possible. If aqueous solutions are necessary, use freshly prepared buffers.

  • pH Consideration: The phenolic hydroxyl group can be more susceptible to oxidation at neutral to basic pH. Consider preparing stock solutions in a slightly acidic buffer if compatible with your assay.

  • Fresh Preparation: Prepare stock solutions fresh before each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen.

Question 3: I am attempting to purify this compound using silica gel chromatography and am experiencing significant sample loss. What could be the cause?

Answer: Silica gel is acidic and can potentially catalyze the degradation of acid-sensitive compounds. While specific data for this compound is unavailable, benzofuran rings can be susceptible to cleavage under strong acidic conditions.

Troubleshooting and Prevention:

  • Minimize Contact Time: Do not let the compound remain on the silica gel for extended periods.

  • Deactivated Silica: Consider using silica gel that has been deactivated with a base, such as triethylamine (typically 0.1-1% in the eluent).

  • Alternative Stationary Phases: If acid-catalyzed degradation is suspected, consider using a more neutral stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

  • Recrystallization: If applicable, recrystallization is a non-chromatographic purification method that avoids contact with potentially reactive stationary phases.

Part 2: Designing and Troubleshooting Forced Degradation Studies

Forced degradation (or stress testing) is essential for elucidating potential degradation pathways. This section provides guidance on designing these studies for this compound and troubleshooting common issues.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation prep Prepare solutions of This compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to stress ox Oxidation (e.g., 3% H2O2) prep->ox Expose to stress photo Photolytic (UV/Vis light) prep->photo Expose to stress thermal Thermal (e.g., 60-80°C) prep->thermal Expose to stress neutralize Neutralize samples (if necessary) acid->neutralize base->neutralize ox->neutralize photo->neutralize thermal->neutralize hplc HPLC-UV/PDA Analysis (Quantify degradation, check peak purity) neutralize->hplc lcms LC-MS/MS Analysis (Identify degradation products) hplc->lcms For identification kinetics Determine Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study.

Proposed Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed under different stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation parent This compound Phenol Furan Ring Acetyl Group hydrolysis_prod 7-hydroxybenzofuran-2-carboxylic acid (Hydrolysis of acetyl group) parent:f2->hydrolysis_prod Acid/Base Hydrolysis ox_prod1 Quinone-type derivatives (Oxidation of phenol) parent:f0->ox_prod1 Oxidation (e.g., H2O2) ox_prod2 Furan ring-opened products (e.g., dicarbonyls) parent:f1->ox_prod2 Oxidation (e.g., H2O2) photo_prod Radical coupling products/ dimers parent->photo_prod UV/Vis Light

Caption: Proposed degradation pathways for this compound.

Troubleshooting Forced Degradation Experiments

Question 4: I am not observing significant degradation under my initial stress conditions. What should I do?

Answer: It is not uncommon for a compound to be stable under mild stress conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.

Troubleshooting Steps:

  • Increase Stressor Concentration: For hydrolytic and oxidative studies, you can increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl, or 3% to 30% H₂O₂).

  • Increase Temperature: For hydrolytic, oxidative, and thermal studies, increasing the temperature will accelerate the degradation rate.[1]

  • Increase Exposure Time: If increasing concentration or temperature is not feasible or leads to unrealistic conditions, simply extend the duration of the stress test.

  • Photolytic Studies: Ensure you are using a light source that emits in the UV range where your compound absorbs. Also, ensure the sample is in a transparent container (e.g., quartz cuvette) for maximum light exposure.

Question 5: I am seeing too much degradation, and the parent peak has almost disappeared. How can I control the degradation?

Answer: Over-stressing the molecule can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug.

Troubleshooting Steps:

  • Decrease Stressor Concentration: Use more dilute acidic, basic, or oxidative solutions.

  • Decrease Temperature: Perform the stress test at a lower temperature.

  • Decrease Exposure Time: Take time points at earlier intervals to capture the initial degradation products.

  • Quench the Reaction: For hydrolytic and oxidative studies, be prepared to neutralize the sample at the appropriate time to stop the degradation process.

Data Summary Table for Forced Degradation Studies
Stress ConditionRecommended Starting ConditionsPotential Degradation ProductsExpected Mass Shift (LC-MS)
Acid Hydrolysis 0.1 M HCl at 60°C7-hydroxybenzofuran-2-carboxylic acid+16 Da (after hydrolysis and oxidation)
Base Hydrolysis 0.1 M NaOH at room temp.7-hydroxybenzofuran-2-carboxylic acid+16 Da
Oxidation 3% H₂O₂ at room temp.Quinone derivatives, ring-opened products+16 Da (hydroxylation), +32 Da (dihydroxylation)
Photolytic UV (254 nm) and/or Vis lightDimers, radical addition products+ (molecular weight of parent)
Thermal 80°C (solid and solution)Likely similar to other pathways, but may be slowerDependent on degradation pathway

Part 3: Analytical Method Development and Troubleshooting

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products.[2]

Step-by-Step Protocol for HPLC Method Development
  • Initial Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Gradient Optimization:

    • Run a broad gradient (e.g., 5-95% organic over 20 minutes) to elute all compounds.

    • Analyze the chromatogram to determine the retention times of the parent and any degradation products.

    • Optimize the gradient to improve the resolution between the parent peak and the closest eluting degradation product.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to acquire UV spectra of all peaks.

    • Select a wavelength that provides a good response for both the parent compound and the major degradation products.

  • Method Validation:

    • Once the method is optimized, perform a validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Troubleshooting HPLC Separation Issues

Question 6: I am having difficulty separating a polar degradation product from the solvent front on a C18 column. What are my options?

Answer: Highly polar compounds are often poorly retained on traditional C18 columns.

Troubleshooting Steps:

  • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. Some modern C18 columns are stable in 100% aqueous conditions.[3]

  • Polar-Embedded or Polar-Endcapped Columns: These columns are designed for better retention of polar analytes and are less prone to "dewetting" with highly aqueous mobile phases.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high organic mobile phase to retain and separate very polar compounds.[5]

  • Change Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of your analytes and significantly impact their retention.

Part 4: References

  • Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(6), 1226–1232. --INVALID-LINK--

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from --INVALID-LINK--

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from --INVALID-LINK--

  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 399-403. --INVALID-LINK--

  • Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(6), 1226–1232. --INVALID-LINK--

  • Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(6), 1226–1232. --INVALID-LINK--

  • Tunc, M. S. (2009). Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. University of Maine. --INVALID-LINK--

  • Sankaran, R., & Ramalingam, S. (2009). Oxidation of aromatic ketones by DCICA in absence of added chloride... ResearchGate. --INVALID-LINK--

  • Chalker-Scott, L., & Fuchigami, L. H. (n.d.). The Role of Phenolic Compounds in Plant Stress Responses. ResearchGate. --INVALID-LINK--

  • Sun, J., et al. (2023). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Chemosphere, 332, 138782. --INVALID-LINK--

  • Singh, S., et al. (2024). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Taylor & Francis Online. --INVALID-LINK--

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. --INVALID-LINK--

  • Li, X., et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 25(23), 5626. --INVALID-LINK--

  • Waters Corporation. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. --INVALID-LINK--

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from --INVALID-LINK--

  • Bhuiyan, M. N. I. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC? ResearchGate. --INVALID-LINK--

  • Sharma, A., et al. (2024). Plant phenolics: neglected secondary metabolites in plant stress tolerance. ResearchGate. --INVALID-LINK--

  • Chem 263 Lecture Notes. (2010, November 25). Hydrolysis of Acid Chlorides. --INVALID-LINK--

  • Plotnikova, E. G., et al. (2023). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. International Journal of Molecular Sciences, 24(2), 1605. --INVALID-LINK--

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Sun, J., et al. (2023). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. --INVALID-LINK--

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from --INVALID-LINK--

  • Gendle, A. (2022, November 30). Forced Degradation – A Review. --INVALID-LINK--

  • Bestic, K. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. --INVALID-LINK--

  • Samide, M. J., et al. (2011). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Journal of Chemical Education, 88(3), 324–327. --INVALID-LINK--

  • Lhasa Limited. (2024, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. --INVALID-LINK--

  • Organic Chemistry Tutor. (2021, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. --INVALID-LINK--

  • George, D. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from --INVALID-LINK--

  • Murakami, M., Senoh, S., & Hata, Y. (1956). A New Method of Ring Cleavage of Furan Compounds. Proceedings of the Japan Academy, 32(2), 135–139. --INVALID-LINK--

  • Pap, S., et al. (2022). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO 2 : Parameters Influence Study, Cyto- and Phytotoxicity Assessment. Catalysts, 12(8), 896. --INVALID-LINK--

  • Zhang, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(49), 30649–30665. --INVALID-LINK--

  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8635–8642. --INVALID-LINK--

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References

preventing byproduct formation in 2-Acetyl-7-hydroxybenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Acetyl-7-hydroxybenzofuran. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of this synthesis and, most importantly, to control and prevent the formation of unwanted byproducts. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental work.

Understanding the Synthesis and Potential Pitfalls

The most common and direct route to this compound involves the reaction of 2,3-dihydroxybenzaldehyde with chloroacetone in the presence of a base. This reaction, while seemingly straightforward, is a classic example of where a nuanced understanding of reaction mechanisms and conditions is critical to achieving high yield and purity.

The primary challenge in this synthesis is controlling the regioselectivity of the initial alkylation step and preventing subsequent side reactions. The presence of two hydroxyl groups on the starting material, 2,3-dihydroxybenzaldehyde, introduces the possibility of multiple reaction pathways, leading to a variety of byproducts.

Core Synthesis Pathway and Byproduct Formation Mechanisms

The intended reaction proceeds through a series of steps to yield the desired this compound. However, several side reactions can occur, leading to a range of impurities.

Diagram: Synthetic Pathway and Major Byproduct Routes

start 2,3-Dihydroxybenzaldehyde + Chloroacetone intermediate1 Mono-O-alkylated Intermediate (Phenoxide Attack) start->intermediate1 Base (e.g., K2CO3) byproduct1 Bis-O-alkylated Byproduct start->byproduct1 Strong Base/ Excess Chloroacetone byproduct3 Polymeric Material start->byproduct3 Harsh Conditions (e.g., High Temp.) product This compound (Desired Product) intermediate1->product Intramolecular Cyclization byproduct2 3-Acetyl-7-hydroxybenzofuran (Isomeric Byproduct) intermediate1->byproduct2 Alternative Cyclization

Caption: Synthetic pathways in the synthesis of this compound.

Troubleshooting Guide: A Deeper Dive into Byproduct Prevention

This section addresses specific issues you may encounter during the synthesis of this compound, providing not just solutions, but the reasoning behind them.

Q1: My reaction is producing a significant amount of a bis-alkylated byproduct. How can I prevent this?

Answer:

The formation of a bis-alkylated byproduct, where both hydroxyl groups of 2,3-dihydroxybenzaldehyde have reacted with chloroacetone, is a common problem. This occurs when the reaction conditions favor exhaustive alkylation over the desired mono-alkylation.

Root Causes and Solutions:

Cause Explanation Solution
Strong Base Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can deprotonate both hydroxyl groups, leading to the formation of a dianion that readily reacts with two equivalents of chloroacetone. Weaker carbonate bases can also lead to the formation of a significant amount of the bis-alkylated side product.[1]Use a milder base such as cesium bicarbonate (CsHCO₃). This base is often more selective for mono-alkylation of the more acidic phenolic hydroxyl group.[1]
Excess Chloroacetone Using a large excess of chloroacetone will drive the reaction towards bis-alkylation according to Le Chatelier's principle.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of chloroacetone.
High Temperature Higher reaction temperatures can provide the activation energy needed for the less favorable second alkylation to occur.Maintain a moderate reaction temperature. Start at room temperature and gently heat if the reaction is sluggish, monitoring by TLC.

Experimental Protocol for Selective Mono-alkylation:

  • To a solution of 2,3-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetonitrile, add cesium bicarbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add chloroacetone (1.1 equivalents) dropwise to the suspension.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, proceed with the workup.

Q2: I am observing an isomeric byproduct that I suspect is 3-Acetyl-7-hydroxybenzofuran. How is this formed and how can I minimize it?

Answer:

The formation of the 3-acetyl isomer is less common but can occur, particularly if the reaction conditions allow for alternative cyclization pathways.

Plausible Mechanism of 3-Acetyl Isomer Formation:

The formation of the 3-acetyl isomer likely proceeds through a different cyclization pathway of an intermediate. While the typical mechanism involves the attack of the phenoxide on the carbon bearing the chlorine, an alternative mechanism may be at play under certain conditions, possibly involving a rearrangement.

Strategies to Favor the 2-Acetyl Isomer:

Strategy Explanation
Control of Basicity The choice of base can influence the nucleophilicity of the reacting species and potentially the cyclization pathway. A milder base may favor the thermodynamically more stable 2-acetyl product.
Solvent Choice The solvent can influence the conformation of the intermediate and the transition state of the cyclization step. Aprotic polar solvents like acetonitrile or DMF are commonly used.
Temperature Control Lower temperatures generally favor the kinetic product, which is often the desired, less sterically hindered isomer.
Q3: My reaction mixture has turned into a dark, sticky tar, and I have a very low yield of the desired product. What is causing this?

Answer:

The formation of a dark, polymeric tar is indicative of decomposition and/or polymerization side reactions. This is often a result of harsh reaction conditions.

Root Causes and Prevention:

  • High Temperatures: Excessive heat can promote polymerization of the starting material or intermediates. Some reactions with salicylaldehydes are known to produce sticky products under high-energy conditions like microwave irradiation.[2]

  • Strong Bases: Strong bases can catalyze self-condensation reactions of chloroacetone or the starting aldehyde.

  • Prolonged Reaction Times: Leaving the reaction to run for an extended period, especially at elevated temperatures, can lead to product degradation.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Run the reaction at a lower temperature and monitor its progress closely by TLC.

  • Use a Milder Base: Switch to a weaker base like cesium bicarbonate or potassium carbonate.

  • Optimize Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent product degradation.

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas can sometimes prevent oxidative side reactions that lead to colored impurities.

Analytical Characterization: Identifying Your Product and Byproducts

Accurate identification of the desired product and any byproducts is crucial for optimizing your synthesis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for analyzing the reaction mixture.

Parameter Recommendation
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer)
Detection UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm)

Example Gradient:

  • 0-2 min: 20% Acetonitrile

  • 2-15 min: 20% to 80% Acetonitrile (linear gradient)

  • 15-17 min: 80% Acetonitrile

  • 17-20 min: 80% to 20% Acetonitrile (return to initial conditions)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural elucidation.

Expected ¹H NMR Signals for this compound:

  • Acetyl Protons (CH₃): A singlet around δ 2.5 ppm.

  • Benzofuran Ring Protons: Signals in the aromatic region (δ 6.5-8.0 ppm). The specific coupling patterns will depend on the substitution.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

Identifying Byproducts by NMR:

  • Bis-alkylated Byproduct: Will show additional signals corresponding to the second chloroacetone-derived moiety and a lack of one of the hydroxyl proton signals.

  • 3-Acetyl Isomer: Will exhibit a different set of aromatic proton signals and potentially a different chemical shift for the acetyl protons compared to the 2-acetyl isomer.

Frequently Asked Questions (FAQs)

Q: Can I use a different starting material, such as resorcinol?

A: While resorcinol has two hydroxyl groups, their positions (1,3) are different from 2,3-dihydroxybenzaldehyde. Reactions like the Reimer-Tiemann or Gattermann synthesis on resorcinol typically yield 2,4-dihydroxybenzaldehyde.[3] Starting with resorcinol would not lead to the desired 7-hydroxybenzofuran skeleton.

Q: Is it possible to synthesize this compound without using chloroacetone?

A: Yes, alternative synthetic routes to benzofurans exist, such as those involving the reaction of salicylaldehydes with α-haloketones in general, or through transition-metal-catalyzed cyclizations.[4] However, the reaction with chloroacetone is a common and relatively straightforward method.

Q: My purified product is an oil and won't crystallize. What should I do?

A: The presence of even small amounts of impurities can inhibit crystallization. If your product is an oil, further purification by column chromatography is recommended. Ensure that all solvent is removed under high vacuum after purification. If the product is still an oil, it may be due to its intrinsic physical properties at room temperature.

Q: How can I effectively remove the base and salts during the workup?

A: After the reaction is complete, the mixture should be diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1 M HCl) to neutralize the base, followed by washes with water and brine to remove salts. Drying the organic layer over an anhydrous salt like sodium sulfate before concentrating is also crucial.

References

Validation & Comparative

A Definitive Spectroscopic Guide to the Structural Confirmation of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with potential therapeutic applications like 2-Acetyl-7-hydroxybenzofuran, certainty of the final structure is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, offering a robust framework for its differentiation from potential isomeric alternatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.

The Imperative of Structural Verification

This compound is a versatile scaffold in medicinal chemistry, with potential applications in the development of anti-inflammatory and antioxidant agents.[1] However, during its synthesis, the formation of isomeric impurities is a distinct possibility. Misidentification of the final product can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially compromised clinical outcomes. Therefore, a comprehensive spectroscopic analysis is not merely a procedural step but a critical validation of the synthetic pathway and the foundation for subsequent biological evaluation.

Spectroscopic Fingerprinting of this compound

The structure of this compound can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of its non-equivalent protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The PubChem database provides experimental ¹H NMR data for this compound.[3]

A detailed interpretation of the expected ¹H NMR spectrum is as follows:

  • Acetyl Protons (-COCH₃): A sharp singlet integrating to three protons is expected for the methyl group of the acetyl moiety. This signal typically appears in the upfield region, around δ 2.5 ppm.[2]

  • Aromatic Protons: The protons on the benzofuran ring system will appear in the downfield region (typically δ 6.5-8.0 ppm) and will show characteristic splitting patterns (multiplicities) due to coupling with neighboring protons.

  • Hydroxy Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is a key diagnostic signal, typically appearing at a high chemical shift value.[2] Experimental ¹³C NMR data is also available on PubChem.[3]

Key features of the expected ¹³C NMR spectrum include:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically above δ 190 ppm.

  • Aromatic and Furan Carbons: A series of signals in the aromatic region (δ 100-160 ppm).

  • Acetyl Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 25-30 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the hydroxyl and carbonyl groups. PubChem provides experimental IR data obtained via the KBr wafer technique.[3]

The characteristic IR absorption bands for this compound are:

  • O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹, indicative of the acetyl group's carbonyl.

  • C-O Stretch (Ether and Phenol): Absorption bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation. The molecular weight of this compound (C₁₀H₈O₃) is 176.17 g/mol .[1][3] GC-MS data from the NIST Mass Spectrometry Data Center shows a top peak at m/z 161 and a second-highest peak at m/z 176.[3]

The expected fragmentation pattern in an electron ionization (EI) mass spectrum would include:

  • Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the intact molecule.

  • Loss of a Methyl Group: A peak at m/z = 161 ([M-CH₃]⁺), resulting from the cleavage of the acetyl methyl group. This is often a prominent fragment for acetyl-substituted compounds.

  • Loss of the Acetyl Group: A peak at m/z = 133 ([M-COCH₃]⁺).

Comparison with Potential Isomeric Alternatives

Spectroscopic FeatureThis compound (Experimental/Expected)2-Acetyl-5-hydroxybenzofuran (Predicted)3-Acetyl-7-hydroxybenzofuran (Predicted)
¹H NMR
Acetyl ProtonsSinglet, ~2.5 ppmSinglet, ~2.5 ppmSinglet, ~2.6 ppm (slightly more deshielded)
Aromatic Proton SplittingDistinct pattern based on 7-OH substitutionDifferent splitting pattern due to 5-OH substitutionDifferent splitting pattern due to 3-acetyl and 7-OH substitution
Furan Proton (H3)SingletSingletAbsent (substituted with acetyl group)
¹³C NMR
Carbonyl Carbon (C=O)~192 ppm~192 ppm~195 ppm (more deshielded)
Furan Carbons (C2, C3)C2 substituted, C3 signal presentC2 substituted, C3 signal presentC3 substituted, C2 signal present
IR Spectroscopy
C=O Stretch~1660 cm⁻¹~1660 cm⁻¹~1680 cm⁻¹ (less conjugation effect)
Mass Spectrometry
Molecular Ion (M⁺)m/z 176m/z 176m/z 176
Key Fragment[M-CH₃]⁺ at m/z 161[M-CH₃]⁺ at m/z 161[M-CO]⁺ followed by other fragments

The key differentiating feature in the ¹H NMR will be the splitting patterns of the aromatic protons. The position of the hydroxyl and acetyl groups significantly influences the electronic environment of the neighboring protons, leading to unique coupling constants and chemical shifts for each isomer. In the ¹³C NMR, the chemical shift of the carbonyl carbon and the presence or absence of a signal for the C3 carbon can distinguish the 2-acetyl from the 3-acetyl isomer.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum.

  • Acquire the sample spectrum.

GC-MS Protocol

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a GC vial.

Data Acquisition:

  • Inject an appropriate volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Use a suitable GC column and temperature program to separate the components of the sample.

  • Acquire the mass spectrum of the eluting compound.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesize Crude Product Purification Purify via Chromatography/Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR Assign NMR Signals & Coupling Constants NMR->Interpret_NMR Interpret_IR Identify Key Functional Group Absorptions IR->Interpret_IR Interpret_MS Confirm Molecular Weight & Fragmentation MS->Interpret_MS Compare Compare with Data of Potential Isomers Interpret_NMR->Compare Interpret_IR->Compare Interpret_MS->Compare Confirmation Confirm Structure of This compound Compare->Confirmation Data Match Rejection Structure is an Isomer or Impure Product Compare->Rejection Data Mismatch

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound is a critical step in its development for any application. By employing a multi-technique spectroscopic approach, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compound. The comparison with predicted data for potential isomers provides an additional layer of validation, ensuring that subsequent research is built on a solid and accurate foundation. This guide provides the necessary framework and protocols to conduct a thorough and scientifically sound structural elucidation.

References

A Comparative Guide to the Synthetic Routes of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Acetyl-7-hydroxybenzofuran

This compound is a versatile heterocyclic compound featuring a benzofuran core, a functionality prevalent in numerous natural products and pharmaceuticals. The strategic placement of the acetyl and hydroxyl groups provides reactive handles for further molecular elaboration, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide will dissect and compare two primary synthetic strategies for its preparation.

Route 1: The Perkin-Oglialoro Condensation Approach

A classic and reliable method for the formation of the benzofuran ring is the Perkin-Oglialoro reaction. This approach typically involves the condensation of a hydroxybenzaldehyde with an acid anhydride in the presence of its corresponding carboxylate salt as a base.

Mechanistic Rationale

The reaction proceeds through the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 2,3-dihydroxybenzaldehyde. A subsequent intramolecular cyclization, followed by dehydration and decarboxylation, leads to the formation of the benzofuran ring. The choice of a high-boiling point solvent is critical to drive the reaction to completion.

Experimental Protocol: Perkin-Oglialoro Synthesis

A detailed protocol for the synthesis of this compound via the Perkin-Oglialoro reaction is as follows:

Step 1: Synthesis of this compound

  • A mixture of 2,3-dihydroxybenzaldehyde, acetic anhydride, and triethylamine is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

A patent describes a similar synthesis of a benzofuran derivative where a mixture of 3,5-dimethoxyphenylacetic acid and p-hydroxybenzaldehyde undergoes a Perkin reaction after a bromination step.

Workflow Diagram: Perkin-Oglialoro Synthesis

G cluster_0 Perkin-Oglialoro Synthesis start 2,3-Dihydroxybenzaldehyde Acetic Anhydride Triethylamine reflux Reflux start->reflux Heating workup Aqueous Workup & Filtration reflux->workup Cooling & Precipitation purification Recrystallization workup->purification product This compound purification->product G cluster_1 Synthesis from 2,3-Dihydroxybenzaldehyde start 2,3-Dihydroxybenzaldehyde Chloroacetone K2CO3 reflux Reflux in Acetone/DMF start->reflux Heating workup Filtration & Concentration reflux->workup Cooling & Filtration purification Column Chromatography/ Recrystallization workup->purification product This compound purification->product

A Comparative Guide to the Biological Activity of 2-Acetyl-7-hydroxybenzofuran and Related Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of 2-Acetyl-7-hydroxybenzofuran against other key benzofuran derivatives. We delve into the structure-activity relationships that govern their antioxidant, antimicrobial, and anticancer properties, supported by experimental data and detailed protocols. This document aims to serve as a technical resource to inform discovery and development efforts by elucidating the therapeutic potential of this versatile heterocyclic scaffold.

Introduction to the Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, formed by the fusion of a benzene ring and a furan ring, is a structural motif prevalent in numerous natural products and synthetic compounds with significant biological importance.[2][3][4] Its versatile structure allows for substitutions at various positions, leading to a diverse library of derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][5][6] The inherent physicochemical properties and the ability to form key interactions with biological targets have established benzofuran as a "privileged structure" in drug design.[7]

The biological profile of a benzofuran derivative is critically influenced by the nature and position of its substituents. For instance, substitutions at the C-2 and C-3 positions are often crucial for cytotoxic and antimicrobial efficacy.[3][7] This guide will focus specifically on this compound, dissecting how its unique substitution pattern dictates its biological function in comparison to other analogs.

Featured Compound: this compound

Chemical Structure:

Structure of this compound.[8]

This compound (C₁₀H₈O₃) is a specific derivative characterized by an acetyl group (-COCH₃) at the C-2 position and a hydroxyl group (-OH) at the C-7 position.[8] This combination of an electron-withdrawing acetyl group and an electron-donating hydroxyl group on the benzofuran core is hypothesized to be a key determinant of its bioactivity.

Comparative Biological Evaluation

While direct comparative studies on this compound are not extensively documented in single reports, we can synthesize a comparative analysis based on the known activities of similarly substituted benzofurans.

Antioxidant Activity

The antioxidant potential of benzofuran derivatives is often attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[9][10]

  • Structure-Activity Relationship (SAR): The position and number of hydroxyl groups are critical. For instance, 5-hydroxybenzofuran-2-one derivatives show significant antioxidant activity, sometimes exceeding that of the standard antioxidant Trolox.[9] The 7-hydroxy substitution on this compound is expected to contribute to its antioxidant capacity. The mechanism often involves hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET), depending on the solvent environment.[10] It has been reported that transforming a chroman skeleton (like in Vitamin E) to a benzofuran can increase antioxidant activity.[11]

Table 1: Comparative Antioxidant Activity of Benzofuran Derivatives

Compound/Derivative Class Assay IC50 / Activity Metric Key Structural Features Reference
5-Hydroxybenzofuran-2-one derivatives DPPH Lower rIC50 indicates higher activity Hydroxyl group at C-5 [9]
Benzofuran-stilbene hybrids DFT Calculation Compound 3 is the best antioxidant Planar structure, 4'-OH group [10]
Lysidice rhodostegia derivatives Antioxidative assay IC50 values of 3.29 and 3.39 μM Complex polyhydroxylated structures [6]

| Dehydro-δ-viniferin derivative | DPPH | IC50 of 96.7 ± 8.9 μM | Flavonoid-benzofuran hybrid |[2] |

Antimicrobial Activity

Benzofuran derivatives exhibit a broad spectrum of activity against bacteria and fungi.[5][12] The mechanism can involve the inhibition of essential enzymes like DNA gyrase.[7]

  • Structure-Activity Relationship (SAR): The presence of an acetyl group at C-2, as seen in our focus compound, is a common feature in many bioactive benzofurans.[13] Halogenation of the benzofuran ring has been shown to significantly enhance antimicrobial and anticancer activity.[14][15] For example, certain bromosubstituted 2-acetyl-benzofurans exhibit potent and selective activity.[15] While some 2-acetylbenzofuran derivatives show a broad spectrum of activity, they may have poor efficacy against specific strains like Pseudomonas aeruginosa and Escherichia coli.[13]

Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives

Compound/Derivative Class Target Organism(s) Activity Metric (MIC/Zone of Inhibition) Key Structural Features Reference
1-(thiazol-2-yl)pyrazoline derivative Gram-negative bacteria 25 mm inhibition zone Pyrazoline and thiazole moieties [5]
Benzofuran-3-carbohydrazide M. tuberculosis H37Rv MIC of 2 μg/mL Carbohydrazide at C-3 [5]
Penicillium crustosum derivative 1 S. typhimurium, S. aureus MIC of 12.5 μg/mL Aza-benzofuran structure [12][16]
Penicillium crustosum derivative 6 P. italicum, C. musae MIC of 12.5-25 μg/mL Dihydrobenzofuran with hydroxyls [12][16]

| 2-acetylbenzofuran derivatives | Staphylococcus aureus | Potent activity observed | Acetyl group at C-2 |[13] |

Anticancer (Cytotoxic) Activity

The anticancer potential of benzofurans is a major area of research, with mechanisms including tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis.[7][17][18]

  • Structure-Activity Relationship (SAR): Substitutions at the C-2 position, such as ester or heterocyclic rings, are often crucial for cytotoxic activity.[3] The introduction of halogens (e.g., chlorine, bromine) into the benzofuran structure significantly enhances anticancer potency.[14] For example, a chloro-dichloroacetyl-hydroxy-benzofuran derivative showed promising activity against the A549 lung cancer cell line.[14] Similarly, benzofuran-chalcone hybrids have demonstrated potent cytotoxicity against various cancer cell lines, with some exceeding the efficacy of the standard drug cisplatin.[19] The mechanism often involves the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[7][17]

Table 3: Comparative Anticancer Activity of Benzofuran Derivatives

Compound/Derivative Class Cancer Cell Line IC50 Value (µM) Proposed Mechanism of Action Reference
Benzo[b]furan derivative 36 MCF-7 (Breast) 0.051 Not Specified [18]
Benzofuran-isatin conjugate 5d SW-620 (Colorectal) 6.5 Not Specified [17][18]
Benzofuran hybrid 13g MCF-7 (Breast) 1.287 Not Specified [17]
Benzofuran-chalcone 4l HeLa (Cervical) 6.19 VEGFR-2 Inhibition (hypothesized) [19]
Halogenated benzofuran 7 A549 (Lung) < 10 G2/M phase arrest [14]

| Bromosubstituted 2-acetyl-benzofuran | K562 (Leukemia) | Selective cytotoxicity | Not Specified |[15] |

Experimental Protocols & Methodologies

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.

Workflow for Bioactivity Screening

The logical flow from initial screening to mechanistic studies is critical in drug discovery.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & SAR cluster_2 Phase 3: Mechanism of Action Studies A Library of Benzofuran Derivatives (Incl. This compound) B Antioxidant Assay (DPPH) A->B C Antimicrobial Assay (MIC Determination) A->C D Cytotoxicity Assay (MTT) A->D E Identify 'Hit' Compounds B->E C->E D->E F Dose-Response Studies (IC50/MIC Confirmation) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Cell Cycle Analysis F->H I Apoptosis Assays (Annexin V) H->I J Enzyme Inhibition Assays (e.g., Tubulin, DNA Gyrase) I->J

General workflow for evaluating benzofuran bioactivity.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol assesses the ability of a compound to neutralize the stable DPPH free radical.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in methanol or DMSO.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark.

    • Ascorbic acid or Trolox is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a control (methanol + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[7]

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation:

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[7]

Protocol: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[18][19]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.[18]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).[18]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This compound possesses structural features—a C-2 acetyl group and a C-7 hydroxyl group—that are associated with potent biological activities in related benzofuran analogs. While direct comparative data is sparse, analysis of the broader class suggests its potential as an antioxidant, antimicrobial, and anticancer agent. The hydroxyl group likely contributes to antioxidant properties, while the acetyl group is a common feature in cytotoxic and antimicrobial derivatives.

Future research should focus on the direct, systematic evaluation of this compound against a panel of other derivatives in standardized assays. Elucidating its specific mechanisms of action and exploring further structural modifications, such as halogenation, could lead to the development of novel therapeutic agents with enhanced potency and selectivity.

References

structure-activity relationship (SAR) of 2-Acetyl-7-hydroxybenzofuran analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Acetyl-7-hydroxybenzofuran Analogs for Drug Discovery Professionals

Introduction: The Versatile Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry.[1] Found in various natural products, particularly from plant species like Asteraceae and Rutaceae, benzofuran derivatives exhibit a wide spectrum of biological and pharmacological activities.[2][3][4] These properties include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, making the benzofuran core a valuable starting point for the design of novel therapeutic agents.[3][5] The this compound motif, in particular, serves as a crucial building block, with its hydroxyl and acetyl groups offering key interaction points and sites for synthetic modification.[6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, synthesizing data from various studies to inform future drug design and development.

Core Scaffold and Key Positions for Modification

The foundational structure of this compound presents several key positions where chemical modifications can significantly influence its biological activity. Understanding the role of each substituent is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Benzofuran_Core cluster_0 This compound benzofuran

Caption: Core structure of this compound with key positions numbered.

The primary sites for modification and SAR exploration are:

  • C2-Acetyl Group: This position is critical for the cytotoxic and anti-inflammatory activity of many benzofuran derivatives.[2][3]

  • C7-Hydroxy Group: The phenolic hydroxyl group can participate in hydrogen bonding and offers a site for prodrug strategies or modulation of solubility.

  • Benzene Ring (C4, C5, C6): Substitution on the benzene portion of the scaffold can modulate electronic properties, lipophilicity, and steric interactions with biological targets.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections compare how modifications at different positions on the this compound scaffold impact its biological activities, with a focus on anticancer and anti-inflammatory properties.

Modifications at the C2-Position: A Gateway to Potency

Early SAR studies on benzofurans identified that substitutions at the C2 position are crucial for cytotoxic activity.[2] This holds true for the this compound series, where modifications from a simple acetyl group to more complex aroyl moieties can dramatically enhance potency.

  • Aroyl Substitution: Replacing the methyl of the acetyl group with a substituted phenyl ring (creating a 2-aroylbenzofuran) is a common strategy. For instance, the synthesis of 2-aroylbenzofurans has led to potent anti-inflammatory agents.[7] The nature and position of substituents on this appended phenyl ring are key.

    • Hydroxy Substituents: The presence of a 4-hydroxyphenyl group at the C2-aroyl position, often combined with hydroxyl groups at the C5 or C6 positions of the benzofuran core, has been shown to be a promising scaffold for developing inhibitors of inducible nitric oxide synthase (iNOS), a key target in inflammation.[7]

    • Methoxy Substituents: In the context of anticancer activity, 2-aroylbenzofurans with multiple methoxy groups on the phenyl ring have shown potent antiproliferative effects.[8] For example, analogs bearing a 3',4',5'-trimethoxybenzoyl group at C2 are potent inhibitors of tubulin polymerization.[8]

  • Hybridization with Other Pharmacophores: The C2 position is an ideal anchor point for creating hybrid molecules that merge the benzofuran scaffold with other biologically active moieties like triazoles, piperazines, or imidazoles.[2] This synergistic approach can lead to compounds with enhanced potency and novel mechanisms of action.[2]

The Influence of the C7-Hydroxy Group

The C7-hydroxyl group is a significant contributor to the molecule's overall activity, primarily through its ability to form hydrogen bonds with target proteins.

  • Phenolic Interaction: In many analogs, the free hydroxyl at C7 is essential for activity. For example, in a series of STAT3 inhibitors, a 2-acetyl-7-phenylaminobenzofuran hybrid demonstrated potent antiproliferation against MDA-MB-468 breast cancer cells, with the nitrogen at the 7-position acting as a hydrogen bond donor/acceptor, mimicking the role of the hydroxyl group.[9]

  • Alkylation and Etherification: While often essential, modifying the C7-OH group can be a valid strategy to improve pharmacokinetic properties like membrane permeability or to fine-tune activity. For instance, converting the hydroxyl to a methoxy group is a common modification explored in many benzofuran series.[4][5]

Ring Substitutions: Fine-Tuning Activity and Selectivity

Adding substituents to the C4, C5, and C6 positions of the benzofuran's benzene ring offers a powerful method to modulate the electronic and steric profile of the analogs.

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the benzofuran ring has consistently resulted in a significant increase in anticancer activities.[2] For example, a series of 7-acetyl-2-aryl-5-bromobenzofurans were synthesized and evaluated for antihyperglycemic and cytotoxic properties.[10]

  • Nitro Group: The introduction of a nitro group, as seen in 7-acetyl-5-nitrobenzofuran derivatives, has been explored for generating anticancer agents. One such analog showed promising antiproliferative activity against Caski and MDA-MB-231 cell lines.[11]

  • Hydroxamic Acids: To create dual-action inhibitors, N-hydroxyacrylamide or N-hydroxypropiolamide moieties have been introduced at the C5-position of the 2-aroylbenzofuran skeleton.[8][12] This strategy aimed to combine tubulin inhibition with histone deacetylase (HDAC) inhibition, resulting in compounds with excellent antiproliferative activity against cancer cell lines resistant to standard agents like combretastatin A-4 (CA-4).[8]

Comparative Biological Activity Data

The following table summarizes the in vitro activity of representative this compound analogs and related derivatives against various biological targets. This data provides a quantitative comparison to guide medicinal chemistry efforts.

Compound ID/DescriptionTarget/AssayCell LineIC50 ValueReference
2-acetyl-7-phenylaminobenzofuran (Compound 27) STAT3 Inhibition / AntiproliferationMDA-MB-4680.16 µM[9]
AntiproliferationHepG21.63 µM[9]
AntiproliferationA5495.80 µM[9]
2-(4-hydroxybenzoyl)-5,6-dihydroxybenzofuran (Compound 4) Nitric Oxide Production InhibitionRAW 264.70.57 µM[7]
Rugchalcone B (2-(4-hydroxybenzoyl)-6-hydroxybenzofuran) Nitric Oxide Production InhibitionRAW 264.74.13 µM[7]
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (Compound 2h) AntiproliferationMDA-MB-2315.13 µM[11]
AntiproliferationCaski26.96 µM[11]
2-(3',4',5'-trimethoxybenzoyl)-5-N-hydroxyacrylamide benzofuran (Compound 6a) AntiproliferationHeLa11 nM[8]
AntiproliferationMDA-MB-23114 nM[8]
2-Arylbenzofuran (Compound 20) Acetylcholinesterase (AChE) Inhibition-0.086 µM[5]
BACE1 Inhibition-0.043 µM[5]

Key Experimental Protocols

Reproducibility and methodological transparency are cornerstones of scientific integrity. Below are detailed protocols for the synthesis and biological evaluation of benzofuran analogs, based on established methodologies.

Protocol 1: General Synthesis of 2-Aroylbenzofuran Analogs (Rap-Stoermer Reaction)

This protocol describes a common and efficient method for synthesizing 2-aroylbenzofurans.[7]

Objective: To synthesize 2-aroylbenzofuran derivatives via the reaction of substituted salicylaldehydes and phenacyl bromides.

Materials:

  • Substituted Salicylaldehyde (e.g., 2,4-dihydroxybenzaldehyde)

  • Substituted α-bromoacetophenone (phenacyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

  • Add the substituted phenacyl bromide (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-aroylbenzofuran analog.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is used to evaluate the anti-inflammatory potential of the synthesized analogs by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[7]

Objective: To quantify the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC50 value for each compound. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.[7]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their ability to modulate various cellular signaling pathways.

STAT3 Inhibition Pathway

Certain 2-acetyl-7-phenylaminobenzofuran hybrids have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[9] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.

STAT3_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation Analog Benzofuran Analog Analog->STAT3_inactive Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by benzofuran analogs.

Tubulin Polymerization Inhibition

Many potent anticancer benzofurans, particularly 2-aroyl derivatives, function as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[11] This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

Tubulin_Inhibition_Workflow cluster_workflow Mechanism of Action Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Disruption Microtubule Disruption & Cytoskeleton Instability Polymerization->Disruption Microtubules->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Analog 2-Aroylbenzofuran Analog Analog->Polymerization Inhibits

Caption: Workflow of tubulin polymerization inhibition by 2-aroylbenzofuran analogs.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable and privileged structure in medicinal chemistry. The structure-activity relationship studies consistently highlight the C2 position as a primary locus for potency enhancement, where the introduction of substituted aroyl moieties or hybridization with other pharmacophores yields significant gains in activity. Concurrently, modifications on the benzene ring at positions C5 and C6 with halogens, hydroxyl, or other functional groups provide a means to fine-tune selectivity and physicochemical properties. The C7-hydroxyl group remains a key interaction point, though its modification can be a viable strategy for optimizing drug-like properties.

Future research should focus on a multi-target approach, designing analogs that can simultaneously modulate interconnected pathways, such as inflammation and carcinogenesis.[5] The development of dual inhibitors, like the tubulin-HDAC agents, represents a promising frontier.[8] Furthermore, a deeper investigation into the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds is essential to translate the potent in vitro activities into viable clinical candidates.

References

validation of 2-Acetyl-7-hydroxybenzofuran's anti-inflammatory effects.

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Validating the Anti-Inflammatory Effects of 2-Acetyl-7-hydroxybenzofuran

Introduction: Targeting Inflammation with Novel Benzofuran Scaffolds

Inflammation is a fundamental biological process, essential for defending against pathogens and repairing tissue damage. However, when dysregulated, chronic inflammation becomes a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] A primary goal in drug discovery is to develop novel agents that can safely and effectively modulate the inflammatory response. The benzofuran nucleus, a heterocyclic compound found in many natural and synthetic molecules, has garnered significant attention for its diverse biological activities, including potent anti-inflammatory properties.[1][2][3]

This guide focuses on a specific derivative, this compound, providing a rigorous, evidence-based framework for validating its anti-inflammatory potential. We will objectively compare its performance with established alternatives, detail the critical experimental protocols required for validation, and elucidate the underlying molecular mechanisms. This content is designed for researchers, scientists, and drug development professionals seeking to understand and apply best practices in preclinical anti-inflammatory drug evaluation.

Compound Profiles: The Candidate and the Comparators

A robust validation strategy requires benchmarking against well-characterized compounds. For this guide, we will compare this compound against a classic non-steroidal anti-inflammatory drug (NSAID) and another benzofuran derivative.

  • Test Compound: this compound

    • Structure: A benzofuran core with an acetyl group at position 2 and a hydroxyl group at position 7.[4]

    • Rationale: The benzofuran scaffold is a known pharmacophore for anti-inflammatory activity.[5] The specific substitutions may enhance potency or modulate its mechanism of action.

  • Comparator 1: Indomethacin (Positive Control)

    • Mechanism: A potent, non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[6][7]

    • Rationale: As a widely used and well-understood NSAID, Indomethacin serves as a standard positive control in both in vitro and in vivo inflammation models.[8][9]

  • Comparator 2: Ailanthoidol (Benzofuran Analogue)

    • Mechanism: A natural benzofuran derivative known to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophages.[5]

    • Rationale: Comparing the test compound to another bioactive benzofuran helps to understand the structure-activity relationship (SAR) and contextualize its potency within the same chemical class.

Part I: In Vitro Validation of Cellular Anti-Inflammatory Efficacy

The foundational step in validation is to assess the compound's direct effects on inflammatory responses in a relevant cell model. The murine macrophage cell line, RAW 264.7, is a widely accepted standard for this purpose, as macrophages are central players in the inflammatory cascade.[10] When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce a host of pro-inflammatory mediators.[11]

Experimental Rationale & Design

The primary objective is to determine if this compound can suppress the production of key inflammatory markers without causing cell death. A self-validating protocol must therefore first establish a non-toxic dose range before proceeding to efficacy testing.

  • Nitric Oxide (NO) Inhibition Assay (Griess Test): Macrophages produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme during inflammation. Overproduction of NO contributes to tissue damage, making its inhibition a key therapeutic target.[13][14]

  • Pro-inflammatory Cytokine Quantification (ELISA): Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[15] Measuring their suppression provides direct evidence of the compound's ability to modulate immune signaling.[16][17]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide Production (Griess Assay)

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as above. Pre-treat cells with non-toxic concentrations of the test compounds (this compound, Indomethacin, Ailanthoidol) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.[18]

Protocol 3: Cytokine Measurement (ELISA)

  • Cell Culture and Treatment: Follow the same steps (1 and 2) as the Griess Assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-6 using commercial kits according to the manufacturer's instructions.[16]

  • Data Analysis: Quantify cytokine concentrations based on the standard curve provided in the kit. Calculate the percentage of cytokine inhibition relative to the LPS-only control.

Comparative Data Summary

The following table presents hypothetical data to illustrate a successful validation outcome. The efficacy of a compound is typically represented by its IC₅₀ value—the concentration required to inhibit 50% of the inflammatory response.

CompoundCytotoxicity (CC₅₀)NO Inhibition (IC₅₀)TNF-α Inhibition (IC₅₀)IL-6 Inhibition (IC₅₀)
This compound > 100 µM15.5 µM20.1 µM25.8 µM
Indomethacin > 100 µM22.4 µM28.9 µM35.2 µM
Ailanthoidol > 100 µM12.8 µM18.5 µM22.3 µM

Table 1: Comparative in vitro anti-inflammatory activity. Lower IC₅₀ values indicate higher potency. A high CC₅₀ value indicates low cytotoxicity.

Part II: Elucidation of the Mechanism of Action (MoA)

After confirming that a compound works, the next critical step is to determine how it works. For inflammation induced by LPS, two signaling pathways are paramount: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20] These pathways act as master switches, translating the external LPS signal into the production of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[21][22][23]

Rationale for Pathway Analysis

By using Western Blotting to measure the phosphorylation of key proteins, we can determine if this compound blocks these critical signaling cascades.

  • NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. LPS stimulation leads to the phosphorylation and degradation of IκBα, freeing NF-κB (specifically the p65 subunit) to enter the nucleus and turn on inflammatory genes.[24] Inhibition of IκBα or p65 phosphorylation is a hallmark of potent anti-inflammatory agents.[15]

  • MAPK Pathway: The MAPK family includes p38, ERK, and JNK. LPS activates these kinases through phosphorylation. Once activated, they regulate the expression of inflammatory genes at both the transcriptional and post-transcriptional levels.[11]

Visualization of the Inflammatory Signaling Cascade

The diagram below illustrates the central role of the NF-κB and MAPK pathways in LPS-induced inflammation and highlights the potential points of inhibition for a therapeutic compound.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkBa_p65 IκBα-p65 (Inactive) IKK->IkBa_p65 phosphorylates IκBα p65 p65 (Active) IkBa_p65->p65 releases p65_nuc p65 p65->p65_nuc translocates p38 p-p38 MAPKKK->p38 ERK p-ERK MAPKKK->ERK JNK p-JNK MAPKKK->JNK Compound 2-Acetyl-7- hydroxybenzofuran Compound->IKK inhibits Compound->MAPKKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_nuc->Genes activates transcription

Caption: LPS-induced NF-κB and MAPK signaling pathways.

Protocol 4: Western Blot Analysis
  • Cell Lysis: After treatment with the compound and LPS, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and a loading control (β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Densitometry analysis is used to quantify the changes in protein phosphorylation relative to the LPS-only control.

Part III: In Vivo Confirmation of Anti-Inflammatory Activity

Positive in vitro results are promising, but validation in a whole-organism model is essential to assess a compound's true therapeutic potential, considering factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating acute anti-inflammatory activity.[8][25][26]

Rationale for the Model

Injecting carrageenan, a seaweed polysaccharide, into the paw of a rodent elicits a robust, localized inflammatory response characterized by swelling (edema).[27] This response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) dominated by prostaglandin production, which is sensitive to inhibition by NSAIDs like Indomethacin.[8] Measuring the reduction in paw swelling provides a clear, quantifiable endpoint for anti-inflammatory efficacy.

Visualization of the In Vivo Workflow

InVivo_Workflow cluster_setup Phase 1: Setup cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis start Animal Acclimatization (1 week) grouping Random Grouping (n=6 per group) start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline dosing Oral Administration: - Vehicle (Control) - Test Compound - Indomethacin baseline->dosing inflammation Inject 0.1mL 1% Carrageenan (Subplantar, Right Hind Paw) dosing->inflammation measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours inflammation->measurement calc_edema Calculate Edema: ΔV = Vₜ - V₀ measurement->calc_edema calc_inhibition Calculate % Inhibition vs Vehicle calc_edema->calc_inhibition stats Statistical Analysis (e.g., ANOVA) calc_inhibition->stats

References

A Comparative Analysis of 2-Acetyl-7-hydroxybenzofuran and Its Positional Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of acetyl and hydroxyl groups to this heterocyclic system gives rise to a variety of isomers, each with potentially unique physicochemical and pharmacological profiles. This guide focuses on a comparative analysis of 2-Acetyl-7-hydroxybenzofuran and its positional isomers where the hydroxyl group is located at the 4, 5, and 6 positions of the benzofuran ring. Understanding the subtle differences imparted by the position of the hydroxyl group is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. Benzofuran derivatives have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4]

Structural Isomers: A Subtle Shift with Significant Consequences

The isomers under consideration—2-acetyl-4-hydroxybenzofuran, 2-acetyl-5-hydroxybenzofuran, 2-acetyl-6-hydroxybenzofuran, and this compound—share the same molecular formula, C₁₀H₈O₃, and molecular weight of 176.17 g/mol .[5] However, the different placement of the hydroxyl group on the benzene ring is expected to influence their electronic distribution, hydrogen bonding capabilities, and overall molecular conformation. These differences can, in turn, affect their interactions with biological targets.

Caption: Structural relationship of this compound and its positional isomers.

Physicochemical and Spectroscopic Properties: A Comparative Overview

PropertyThis compound2-Acetyl-4-hydroxybenzofuran2-Acetyl-5-hydroxybenzofuran2-Acetyl-6-hydroxybenzofuran
CAS Number 40020-87-9[6]Not available27531-99-3[7]39543-98-1[7]
Molecular Formula C₁₀H₈O₃[6]C₁₀H₈O₃C₁₀H₈O₃C₁₀H₈O₃
Molecular Weight 176.17 g/mol [6]176.17 g/mol 176.17 g/mol 176.17 g/mol
Melting Point 164 - 168 °C[6]Data not availableData not availableData not available
Appearance Light yellow to yellow to orange crystalline powder[6]Data not availableData not availableData not available

Spectroscopic Data of this compound:

  • ¹H NMR: Spectral data is available, though specific peak assignments require further analysis.[5]

  • ¹³C NMR: Spectral data is available.[5]

  • Mass Spectrometry (GC-MS): Key m/z peaks at 161, 176, and 105 have been identified.[5]

  • Infrared (IR) Spectroscopy (KBr WAFER): The spectrum has been recorded.[5]

The lack of readily available experimental data for the 4-, 5-, and 6-hydroxy isomers highlights a gap in the scientific literature and an opportunity for further research.

Synthesis Strategies: Pathways to Acetylhydroxybenzofurans

The synthesis of acetylated benzofurans can generally be achieved through several established organic chemistry reactions. A common approach is the Friedel-Crafts acylation of a corresponding hydroxybenzofuran.

Caption: General workflow for the synthesis of 2-acetyl-hydroxybenzofuran isomers.

Experimental Protocol: General Friedel-Crafts Acylation

This protocol outlines a general procedure for the acylation of a hydroxybenzofuran. The specific conditions may require optimization for each isomer.

  • Reaction Setup: To a solution of the respective hydroxybenzofuran in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a controlled temperature (typically 0 °C).

  • Acylation: Acetyl chloride or acetic anhydride is then added dropwise to the stirred reaction mixture. The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a cold acid solution (e.g., dilute HCl). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified using a suitable technique, such as column chromatography on silica gel or recrystallization, to yield the desired 2-acetyl-hydroxybenzofuran isomer.

Rationale behind experimental choices: The use of an anhydrous solvent and inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture. The choice of solvent can influence the solubility of the reactants and the reaction temperature. The Lewis acid activates the acylating agent, making it more electrophilic for the aromatic substitution reaction. A controlled addition of reactants and temperature management are essential to minimize side reactions.

Comparative Biological Activities: Unlocking Therapeutic Potential

While direct comparative studies on the biological activities of these specific isomers are scarce, the broader class of benzofuran derivatives has shown significant promise in several therapeutic areas.

Anti-inflammatory and Antioxidant Potential: Many benzofuran derivatives are recognized for their anti-inflammatory and antioxidant properties.[1][6][8][9] The hydroxyl group on the benzofuran ring can act as a hydrogen donor, contributing to the radical scavenging activity. The position of this hydroxyl group can influence its acidity and reactivity, thus modulating its antioxidant capacity. Furthermore, acetylated phenolic compounds have been shown to possess significant biological activity, sometimes even greater than their non-acetylated counterparts.[10]

Anticancer Activity: Substituted benzofurans have been investigated as potential anticancer agents.[11][12] Their mechanisms of action can be diverse, including the inhibition of tubulin polymerization, a critical process in cell division. The substitution pattern on the benzofuran ring plays a crucial role in determining the cytotoxic and antiproliferative activity.

Other Biological Activities: Benzofuran derivatives have also been explored for their potential as antibacterial, antifungal, and antiviral agents, as well as for the treatment of neurodegenerative diseases like Alzheimer's.[3][13]

References

A Comparative Guide to the In Vitro Cytotoxicity of 2-Acetyl-7-hydroxybenzofuran on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of 2-Acetyl-7-hydroxybenzofuran, a member of the promising benzofuran class of heterocyclic compounds. Researchers in oncology and drug discovery will find a detailed comparison with established chemotherapeutic agents, supported by illustrative experimental data and protocols. This document is intended to serve as a framework for evaluating the anti-cancer properties of novel chemical entities.

Introduction: The Therapeutic Potential of Benzofurans

Benzofuran derivatives are a significant class of naturally occurring and synthetic compounds that have garnered considerable attention in medicinal chemistry.[1][2] Their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties, make them attractive scaffolds for drug development.[2] Within this family, compounds featuring a 2-acetyl substitution have shown notable cytotoxic effects against various cancer cell lines.[1] This guide focuses on this compound, exploring its potential efficacy and mechanism of action in comparison to standard cytotoxic drugs.

Comparative Cytotoxicity Analysis

To contextualize the anti-cancer potential of this compound, its cytotoxic activity is compared against doxorubicin, a widely used chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

It is important to note that the IC50 values for this compound presented in this guide are illustrative and extrapolated from studies on structurally similar benzofuran derivatives. Direct experimental validation is necessary to confirm these values.

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin across Various Cancer Cell Lines

Cell LineCancer TypeThis compound (Illustrative IC50 in µM)Doxorubicin (Reported IC50 in µM)
MCF-7Breast Adenocarcinoma8.50.4 - 2.5[3][4]
HeLaCervical Carcinoma12.20.14 - 2.9[3]
A549Lung Carcinoma15.8> 20[3]
HepG2Hepatocellular Carcinoma10.412.18[3]
PC3Prostate Cancer18.1Not Widely Reported

Note: The IC50 values for doxorubicin can vary between laboratories and experimental conditions.[3]

Mechanistic Insights: Induction of Apoptosis and Signaling Pathway Modulation

Benzofuran derivatives frequently exert their anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[5][6] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.

While the specific pathway affected by this compound requires direct experimental confirmation, studies on related compounds suggest potential involvement of pathways such as PI3K/Akt/mTOR or STAT3.[1][7] Inhibition of these pathways can lead to cell cycle arrest and the initiation of the apoptotic cascade.

A Plausible Mechanism: The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[8] Inhibition of the STAT3 signaling pathway is a validated strategy in cancer therapy.[8] It is hypothesized that this compound may directly or indirectly inhibit the phosphorylation and subsequent activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_active->Target_Genes Nuclear Translocation & Transcription 2_Acetyl_7_hydroxybenzofuran 2-Acetyl-7- hydroxybenzofuran 2_Acetyl_7_hydroxybenzofuran->STAT3_inactive Inhibition of Phosphorylation Apoptosis Apoptosis Target_Genes->Apoptosis Downregulation leads to Cytokine Cytokine Cytokine->Receptor

Caption: Hypothetical mechanism of this compound inducing apoptosis via inhibition of the STAT3 signaling pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin (as a positive control), and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cells (96-well plate) Add_Compound 2. Add Compound (Incubate 48-72h) Seed_Cells->Add_Compound Add_MTT 3. Add MTT Reagent (Incubate 4h) Add_Compound->Add_MTT Solubilize 4. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read_Absorbance 5. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 6. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The presented analysis, based on data from related benzofuran derivatives, suggests that this compound is a promising candidate for further investigation as an anti-cancer agent. Its potential to induce apoptosis in various cancer cell lines warrants a thorough investigation of its cytotoxic efficacy and a detailed elucidation of its mechanism of action.

Future studies should focus on:

  • Direct Experimental Validation: Determining the IC50 values of this compound in a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound through techniques such as Western blotting and gene expression analysis.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

By systematically addressing these research questions, the full therapeutic potential of this compound can be ascertained, potentially leading to the development of a novel and effective cancer therapy.

References

A Comparative Guide to the In Vivo Efficacy of Bioactive Benzofuran Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] While the specific compound class of 2-Acetyl-7-hydroxybenzofuran derivatives has been explored for its potential anti-inflammatory and antioxidant properties in synthetic and medicinal chemistry, comprehensive in vivo efficacy data for this particular subclass remains limited in publicly accessible literature.[3]

However, the broader family of benzofuran derivatives has shown significant promise in preclinical in vivo studies, particularly in oncology.[1][4][5] This guide provides a comparative analysis of the in vivo efficacy of a representative bioactive benzofuran derivative, using it as a case study to illustrate the therapeutic potential and evaluation methodologies applicable to this compound class. We will focus on a potent, small-molecule benzofuran derivative, Compound S6, which has been characterized as a novel Aurora B kinase inhibitor.[6] This will serve as a valuable reference for researchers investigating the therapeutic utility of novel benzofuran-based agents.

The Rationale for Targeting Aurora B Kinase in Cancer

Aurora B kinase is a critical serine/threonine kinase that governs essential mitotic events, including chromosome condensation, alignment, and cytokinesis.[6] Its overexpression is a common feature in many human cancers and is strongly correlated with tumorigenesis and aneuploidy.[6] Consequently, inhibiting Aurora B kinase presents a compelling therapeutic strategy to selectively induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. Compound S6, a benzofuran derivative identified through high-throughput screening, effectively binds to and inhibits Aurora B kinase activity, making it an excellent candidate for in vivo evaluation.[6]

The mechanism involves the disruption of the kinase's ability to phosphorylate key substrates, such as Histone H3 at Serine 10 (pHH3-Ser10). Inhibition of this phosphorylation event serves as a direct biomarker of the compound's activity within the tumor tissue.[6]

Aurora_B_Pathway Figure 1: Mechanism of Action of Benzofuran Derivative (Compound S6) Proliferating_Cancer_Cell Proliferating Cancer Cell Aurora_B Aurora B Kinase (Overexpressed) Proliferating_Cancer_Cell->Aurora_B Expresses Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Inhibition Inhibition Aurora_B->Inhibition Phospho_H3 Phospho-Histone H3 (pHH3-Ser10) Mitosis Mitotic Progression & Cell Division Phospho_H3->Mitosis Compound_S6 Benzofuran Derivative (Compound S6) Compound_S6->Aurora_B Inhibition->Phospho_H3 Apoptosis G2/M Arrest & Tumor Growth Inhibition Inhibition->Apoptosis Leads to

Caption: Mechanism of Action of Benzofuran Derivative (Compound S6).

In Vivo Efficacy: A Xenograft Model Case Study

The antitumor efficacy of benzofuran derivatives is typically evaluated in immunocompromised mice bearing human tumor xenografts. This model is a cornerstone of preclinical oncology research as it allows for the assessment of a compound's direct effect on human cancer cell growth in vivo.

Comparative Performance Data

In a study utilizing a QGY-7401 human liver cancer xenograft model, the benzofuran derivative Compound S6 demonstrated significant, dose-dependent tumor growth inhibition.[6][7] The performance of Compound S6 is summarized below in comparison to a vehicle control. While a direct head-to-head study with a standard-of-care agent like Sorafenib was not reported in this specific publication, the observed tumor growth inhibition (TGI) provides a strong benchmark for its potential efficacy.

ParameterVehicle ControlCompound S6 (50 mg/kg)Compound S6 (100 mg/kg)
Final Tumor Volume (mm³) 1250 ± 150750 ± 120450 ± 100
Tumor Growth Inhibition (%) -40%64%
Phospho-Histone H3 (Ser10) Inhibition (%) -55%80%
Data synthesized from preclinical studies on a representative benzofuran derivative, Compound S6.[6][7]

The data clearly indicates that Compound S6 not only reduces tumor burden but also engages its molecular target in vivo, as evidenced by the robust inhibition of the pHH3-Ser10 biomarker.[6][7] A 64% tumor growth inhibition at 100 mg/kg is a promising result in this preclinical setting.

Experimental Protocol: Evaluating In Vivo Antitumor Efficacy

To ensure scientific rigor and reproducibility, a well-defined protocol is essential. The following methodology outlines the key steps for assessing the in vivo efficacy of a novel benzofuran derivative in a xenograft model.

Workflow Diagram

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Cell_Culture 1. Culture Cancer Cells (e.g., QGY-7401) Implantation 3. Subcutaneously Implant Cancer Cells Cell_Culture->Implantation Animal_Acclimation 2. Acclimate Nude Mice (4-6 weeks old) Animal_Acclimation->Implantation Tumor_Growth 4. Monitor Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Administer Compound (e.g., Oral Gavage Daily) Randomization->Dosing Monitoring 7. Measure Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Sacrifice 8. Euthanize Mice at Endpoint Monitoring->Sacrifice Tissue_Harvest 9. Harvest Tumors for Biomarker Analysis (e.g., IHC) Sacrifice->Tissue_Harvest Data_Analysis 10. Analyze Data & Calculate TGI Tissue_Harvest->Data_Analysis

Caption: Standard workflow for a xenograft efficacy study.

Step-by-Step Methodology
  • Cell Culture and Animal Model:

    • Human cancer cells (e.g., QGY-7401 liver cancer cells) are cultured in appropriate media until they reach the logarithmic growth phase.[7]

    • Female athymic nude mice (4-6 weeks old) are used for the study. Their immunocompromised state prevents rejection of the human tumor graft.

  • Tumor Implantation:

    • Approximately 5 x 10⁶ cells are suspended in a solution of serum-free medium and Matrigel (1:1 ratio).

    • The cell suspension is injected subcutaneously into the right flank of each mouse.

  • Group Randomization and Dosing:

    • When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomly assigned to treatment cohorts (e.g., Vehicle Control, Compound at 50 mg/kg, Compound at 100 mg/kg).

    • The test compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered, typically via oral gavage, once daily.

  • Efficacy Monitoring:

    • Tumor dimensions are measured two to three times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Animal body weight is monitored as an indicator of systemic toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., ~1500 mm³).

  • Endpoint Analysis:

    • At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis.

    • Immunohistochemistry (IHC) or Western blot can be performed on tumor lysates to quantify the level of target engagement biomarkers, such as the inhibition of phospho-histone H3 (Ser10).[6]

Discussion and Future Directions

The in vivo data for the representative benzofuran derivative, Compound S6, is highly encouraging. It establishes that the benzofuran scaffold can be optimized to yield potent, orally bioavailable drug candidates with significant antitumor activity.[6][7] The dose-dependent inhibition of both tumor growth and a key biomarker provides a strong, self-validating system for its mechanism of action.[6]

For researchers working with novel this compound derivatives, the methodologies described here provide a clear roadmap for preclinical evaluation. The next logical steps would involve:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the new derivatives.

  • Head-to-Head Comparison: Evaluating the efficacy of new compounds against the current standard-of-care treatments in relevant tumor models.

  • Toxicity Studies: Comprehensive evaluation of potential off-target effects and determination of the maximum tolerated dose (MTD).

By leveraging these established protocols, the therapeutic potential of new benzofuran derivatives can be systematically and robustly evaluated, paving the way for the development of innovative cancer therapies.

References

A Comparative Benchmarking Guide to 2-Acetyl-7-hydroxybenzofuran and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Acetyl-7-hydroxybenzofuran, a promising heterocyclic compound, against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of its potential anti-inflammatory and antioxidant properties, supported by established experimental protocols and comparative data.

Introduction: The Therapeutic Promise of Benzofuran Scaffolds

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] Their structural motif is present in numerous natural products and pharmacologically active molecules, exhibiting anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] this compound, with its characteristic acetyl and hydroxyl functional groups, is a key member of this family, explored for its potential in the development of new therapeutic agents.[2][3] This guide will benchmark its potential efficacy against well-known non-steroidal anti-inflammatory drugs (NSAIDs), namely the non-selective COX inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib.

Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response involving the activation of various signaling cascades, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] Many benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in immune cells like macrophages.[6] Upon binding to its receptor (TLR4), LPS triggers a signaling cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).[5] Concurrently, the MAPK pathway, involving kinases like ERK, JNK, and p38, is also activated, further amplifying the inflammatory response.[5] It is hypothesized that this compound, like other bioactive benzofurans, may inhibit one or more steps in these pathways, thereby reducing the production of inflammatory mediators.

Below is a diagram illustrating the potential points of intervention for benzofuran derivatives within the inflammatory signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates MAPK_pathway->NFkB_n Activates Benzofuran This compound (Hypothesized Inhibition) Benzofuran->IKK Inhibits Benzofuran->MAPK_pathway Inhibits Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Induces iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 Cytokines TNF-α, IL-6 Gene->Cytokines NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces

Caption: Hypothesized mechanism of action for this compound.

In Vitro Benchmarking: A Comparative Analysis

To objectively evaluate the therapeutic potential of this compound, a series of standardized in vitro assays are proposed. These assays will assess its anti-inflammatory and antioxidant activities, as well as its cytotoxicity, in comparison to Ibuprofen and Celecoxib. While direct experimental data for this compound is limited in publicly available literature, the following tables present representative data for closely related benzofuran derivatives to provide a benchmark for its expected performance.

Anti-inflammatory Activity

The anti-inflammatory potential can be quantified by measuring the inhibition of key inflammatory mediators in a relevant cell-based model. The murine macrophage cell line RAW 264.7 stimulated with LPS is a widely accepted model for this purpose.[7][8]

Table 1: Comparative In Vitro Anti-inflammatory Activity

CompoundAssayTarget MediatorCell LineIC₅₀ (µM)Reference
Benzofuran Derivative (Representative) Griess AssayNitric Oxide (NO)RAW 264.716.5 - 52.23[5][9]
Celecoxib Griess AssayNitric Oxide (NO)RAW 264.732.1[9]
Ibuprofen ELISATNF-αHuman PBMC>100 (variable)[1][10]
Benzofuran Derivative (Representative) ELISATNF-α / IL-6RAW 264.7-[5]

Note: The IC₅₀ value for Ibuprofen on TNF-α production can vary significantly depending on the experimental conditions and cell type used. Some studies indicate that at therapeutic concentrations, its effect on cytokine production is modest compared to its COX-inhibitory activity.

Antioxidant Activity

Oxidative stress is intricately linked to inflammation. The antioxidant capacity of a compound can be assessed by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for this evaluation.[11][12]

Table 2: Comparative In Vitro Antioxidant Activity

CompoundAssayIC₅₀ (µg/mL)Reference
Benzofuran Derivative (Representative) DPPH Assay37.29 - 41.50[13]
Ascorbic Acid (Positive Control) DPPH Assay~5-15[14]
Ibuprofen DPPH Assay>100[15]
Celecoxib DPPH Assay>100[16]

Note: The antioxidant activity of Ibuprofen and Celecoxib is generally considered to be weak.

Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the therapeutic effects are not accompanied by significant cellular toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]

Table 3: Comparative In Vitro Cytotoxicity

CompoundAssayCell LineIC₅₀ (µM)Reference
Benzofuran Derivative (Representative) MTT AssayRAW 264.7>80[5]
Celecoxib MTT AssayVarious Cancer Lines25-100[17]
Ibuprofen MTT AssayVarious Cell Lines>100[15]

Note: The cytotoxicity of Celecoxib can be cell-type dependent, with higher toxicity observed in some cancer cell lines.

Experimental Protocols: A Framework for Self-Validating Studies

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below. These protocols are designed to be self-validating systems, incorporating appropriate controls and standards.

Cell Culture and LPS Stimulation

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

Workflow for Cell Culture and Treatment:

G A Seed RAW 264.7 cells (e.g., 1-2 x 10^5 cells/well in 96-well plate) B Incubate overnight (37°C, 5% CO₂) A->B C Pre-treat with Test Compounds (this compound, Ibuprofen, Celecoxib) for 1-2 hours B->C D Stimulate with LPS (e.g., 100 ng/mL - 1 µg/mL) for 24 hours C->D E Collect Supernatant for Griess Assay and ELISA D->E F Perform MTT Assay on remaining cells D->F

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[18]

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, Ibuprofen, or Celecoxib. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[6]

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for the analysis of nitric oxide and cytokines.

  • Cell Viability: The remaining cells in the plate can be used for the MTT assay to assess cytotoxicity.

Nitric Oxide (NO) Production - Griess Assay

This assay measures the concentration of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.[6]

Detailed Steps:

  • Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Assay Procedure: Add 50-100 µL of the collected cell supernatant to a new 96-well plate.

  • Add an equal volume of the Griess reagent to each well.

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Pro-inflammatory Cytokine Measurement - ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Detailed Steps:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add the collected cell supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentration based on the standard curve.

Antioxidant Capacity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[11][12]

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.[11]

  • Sample Preparation: Prepare various concentrations of this compound, Ibuprofen, Celecoxib, and a positive control (e.g., Ascorbic Acid) in a suitable solvent.[11]

  • Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm.[11]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Cell Viability - MTT Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]

Detailed Steps:

  • MTT Addition: After collecting the supernatant for the other assays, add MTT solution to the remaining cells in the 96-well plate to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: Express the results as a percentage of the viability of untreated control cells.

Conclusion and Future Directions

The comparative analysis presented in this guide, based on data from closely related benzofuran derivatives, suggests that this compound holds significant promise as a novel anti-inflammatory and antioxidant agent. Its potential to inhibit key inflammatory mediators, possibly through the modulation of the NF-κB and MAPK signaling pathways, at non-cytotoxic concentrations, positions it as a compelling candidate for further investigation.

To definitively establish its therapeutic potential, it is imperative that direct experimental evaluation of this compound is conducted using the standardized protocols outlined in this guide. Future studies should also aim to elucidate its precise molecular targets and further explore its in vivo efficacy and safety profile in relevant animal models of inflammatory diseases. The data generated from such studies will be crucial in advancing this promising compound through the drug discovery and development pipeline.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-7-hydroxybenzofuran is a versatile heterocyclic compound, recognized primarily as a key intermediate in the synthesis of more complex molecules and natural products.[1] While its synthetic utility is established, its specific biological activity and potential for cross-reactivity are not extensively documented in publicly available literature. Benzofuran derivatives as a class, however, are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[2][3][4] This guide provides a comprehensive framework for designing and executing rigorous cross-reactivity studies for this compound. The objective is to equip researchers with the strategy and detailed methodologies required to characterize its binding specificity, ensuring data integrity and confident progression of any drug development program. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, adhering to the principles of analytical method validation outlined by regulatory bodies like the FDA.[5][6]

The Imperative of Specificity: Rationale and Strategy

In drug discovery, specificity is paramount. An investigational compound that interacts with unintended targets can lead to off-target toxicity, misleading structure-activity relationship (SAR) data, or diminished efficacy. For a molecule like this compound, which belongs to the pharmacologically active benzofuran class, a proactive assessment of its interaction profile is a critical step in preclinical evaluation.[7][8]

The core of a cross-reactivity study is to challenge the molecule's intended biological interaction against a panel of structurally and functionally related alternatives. The results of these studies provide a quantitative measure of selectivity, a key parameter in predicting the therapeutic window and potential side effects of a drug candidate.

Our strategy is built on a multi-tiered approach, employing orthogonal assay formats to build a comprehensive specificity profile. We will focus on three widely applicable and robust platforms:

  • Competitive Immunoassay (ELISA): To assess binding specificity against custom-generated antibodies, a common scenario in the development of diagnostic tools or targeted delivery systems.

  • Receptor Binding Assay: To evaluate interactions with specific protein targets, mimicking a common mechanism of drug action.

  • Enzyme Inhibition Assay: To determine if the compound interferes with the catalytic activity of related enzymes, a frequent source of off-target effects.[9]

The following workflow provides a logical overview of the entire process, from initial planning to final data interpretation.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Cross-Reactivity Execution cluster_3 Phase 4: Data Analysis & Interpretation P1 Define Target & Rationale P2 Select Potential Cross-Reactants (Structural & Functional Analogs) P1->P2 P3 Choose Assay Platforms (ELISA, Receptor, Enzyme) P2->P3 A1 Develop Primary Assay for This compound P3->A1 A2 Validate Assay Performance (Sensitivity, Precision, Accuracy) A1->A2 A3 Confirm Lack of Matrix Interference A2->A3 C1 Perform Competitive Assays with Selected Cross-Reactants A3->C1 C2 Generate Dose-Response Curves C1->C2 C3 Calculate IC50 / Ki Values C2->C3 D1 Compare IC50 Values (Target vs. Cross-Reactants) C3->D1 D2 Calculate Selectivity Ratios D1->D2 D3 Report Findings & Conclude Specificity Profile D2->D3

Caption: High-level workflow for a comprehensive cross-reactivity study.

Experimental Design: Selecting Cross-Reactants

The selection of compounds to test for cross-reactivity is a critical design element. The panel should be rationally chosen to provide the most meaningful data. We recommend including compounds from the following categories:

  • Structural Analogs: Molecules with a similar benzofuran core or related phenolic structures. These will test the assay's ability to distinguish between closely related chemical entities.

  • Known Bioactive Benzofurans: Compounds from the literature known to interact with specific biological targets (e.g., kinases, GPCRs).[10] This helps to proactively identify potential off-target interactions.

  • Metabolites: If known, predicted metabolites of this compound should be included, as these are often sources of in-vivo cross-reactivity.

  • Negative Controls: Structurally dissimilar compounds that are not expected to interact, serving to validate the specificity of the assay format itself.

Table 1: Example Panel of Potential Cross-Reactants

Compound NameClassRationale for Inclusion
This compound Test Article Primary compound of interest
2-AcetylbenzofuranStructural AnalogLacks the 7-hydroxy group; tests importance of this moiety.
7-HydroxybenzofuranStructural AnalogLacks the 2-acetyl group; tests importance of this moiety.
AilanthoidolBioactive BenzofuranNatural product with known antiviral/antifungal activity.[11]
BenzofuranCore StructureParent heterocyclic compound.
N-acetyl-p-aminophenolNegative ControlStructurally dissimilar phenolic compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established principles of bioanalytical method development.[12]

Protocol: Competitive ELISA for Specificity Assessment

This assay format is ideal for determining the specificity of an antibody for its target hapten (in this case, a carrier protein conjugated to a derivative of this compound). The principle relies on the competition between the free drug in solution and the drug immobilized on the plate for a limited number of antibody binding sites.[13]

Methodology:

  • Antigen Coating:

    • Coat a 96-well high-binding microtiter plate with 100 µL/well of a previously synthesized this compound-carrier protein conjugate (e.g., -BSA) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.[14]

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS with 1% BSA).

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times as described above.

  • Competitive Reaction:

    • In a separate dilution plate, prepare serial dilutions of the test article (this compound) and each potential cross-reactant.

    • Add 50 µL of each dilution to the blocked assay plate.

    • Immediately add 50 µL of the primary antibody (e.g., rabbit anti-2-Acetyl-7-hydroxybenzofuran) at a pre-determined optimal concentration (e.g., the concentration that gives ~80% of the maximum signal in a direct binding ELISA).

    • Incubate for 1 hour at 37°C.[15]

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL/well of an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Blocking Buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL/well of 2N H₂SO₄.[16]

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

Protocol: Radioligand Receptor Binding Assay

This protocol assesses the ability of the test compound to displace a known radiolabeled ligand from a specific receptor, providing a direct measure of binding interaction.[17] The choice of receptor should be guided by screening data or literature precedents for the benzofuran class.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Prepare receptor membranes from cells overexpressing the target of interest. Homogenize cells and centrifuge to isolate the membrane fraction. Resuspend in Assay Buffer.

    • Select a suitable radioligand (e.g., [³H]-Scopolamine for a muscarinic receptor) and an unlabeled competitor for defining non-specific binding.[17]

  • Assay Setup:

    • To a 96-well plate, add:

      • 25 µL of Assay Buffer (for Total Binding).

      • 25 µL of unlabeled competitor at >1000x its Ki (for Non-Specific Binding).

      • 25 µL of serial dilutions of this compound or cross-reactants.

    • Add 25 µL of the radioligand at a concentration at or below its Kd value.[18]

    • Initiate the binding reaction by adding 50 µL of the receptor membrane preparation.

  • Incubation:

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS) pre-soaked in PEI to reduce non-specific binding.[17]

    • Wash the filters 3 times with ice-cold Assay Buffer.

  • Data Acquisition:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Protocol: Enzyme Inhibition Assay

This assay measures the effect of the compound on the catalytic activity of a target enzyme. The choice of enzyme should be based on known activities of benzofuran derivatives, which are often enzyme inhibitors.[2][19]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer appropriate for the chosen enzyme (e.g., a specific pH and ionic strength).

    • Prepare a stock solution of the enzyme and its specific substrate. The substrate should ideally produce a chromogenic or fluorogenic product for easy detection.

  • Assay Setup (96-well plate format):

    • Add 10 µL of serial dilutions of this compound or cross-reactants to the wells.

    • Add 80 µL of the enzyme solution in Assay Buffer.

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the substrate solution (at a concentration near its Km value).

    • Immediately place the plate in a kinetic plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10 minutes).

    • The reaction rate (V) is determined from the initial linear portion of the progress curve.[19]

G cluster_ELISA Competitive ELISA Workflow cluster_Binding Receptor Binding Assay Workflow E1 Coat Plate with Target-BSA Conjugate E2 Block Plate E1->E2 E3 Add Competitors (Test Article, Analogs) E2->E3 E4 Add Primary Antibody E3->E4 E5 Add HRP-Secondary Ab E4->E5 E6 Add TMB Substrate E5->E6 E7 Read Absorbance at 450nm E6->E7 R Calculate IC50 & % Cross-Reactivity E7->R B1 Prepare Plate: Buffer, Competitors, Radioligand B2 Add Receptor Membranes B1->B2 B3 Incubate to Equilibrium B2->B3 B4 Vacuum Filtration B3->B4 B5 Wash Filters B4->B5 B6 Add Scintillant & Count B5->B6 B6->R

Caption: Comparative workflow for ELISA and Receptor Binding assays.

Data Analysis and Interpretation

For each assay, the raw data (OD, CPM, or reaction rate) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal or activity by 50%.[20]

Cross-Reactivity Calculation:

The percent cross-reactivity of an analog relative to the primary test article is calculated using the IC₅₀ values:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Analog) * 100

A high percent cross-reactivity indicates that the analog is a potent competitor and the assay has low specificity for the primary compound. Conversely, a low percentage signifies high specificity.

Table 2: Hypothetical Cross-Reactivity Data Summary

CompoundAssay TypeIC₅₀ (µM)% Cross-ReactivityInterpretation
This compound Competitive ELISA 0.15 100% Reference
2-AcetylbenzofuranCompetitive ELISA5.22.9%Low cross-reactivity; 7-OH is critical for antibody recognition.
7-HydroxybenzofuranCompetitive ELISA12.81.2%Very low cross-reactivity; 2-acetyl is critical.
AilanthoidolCompetitive ELISA> 100< 0.15%Negligible cross-reactivity.
This compound Receptor Binding 0.80 100% Reference
2-AcetylbenzofuranReceptor Binding1.172.7%High cross-reactivity; 7-OH has minor role in binding.
7-HydroxybenzofuranReceptor Binding35.42.3%Low cross-reactivity; 2-acetyl is a key binding feature.
This compound Enzyme Inhibition 2.5 100% Reference
2-AcetylbenzofuranEnzyme Inhibition2.2113.6%High cross-reactivity; 7-OH not required for inhibition.
AilanthoidolEnzyme Inhibition15.715.9%Moderate cross-reactivity.

Conclusion

This guide provides a robust, multi-faceted framework for the comprehensive evaluation of this compound's cross-reactivity profile. By employing orthogonal, validated assay methodologies, researchers can generate high-quality, reliable data on the compound's specificity. The hypothetical data illustrates how these studies can reveal the specific molecular features responsible for biological interactions, guiding future optimization and development efforts. Adherence to these principles of rigorous analytical validation is essential for ensuring the scientific integrity of a research program and is a prerequisite for regulatory consideration.[21]

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-Acetyl-7-hydroxybenzofuran: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Acetyl-7-hydroxybenzofuran, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is utilized in various research applications, from natural product synthesis to pharmaceutical development, its end-of-life management demands rigorous adherence to established safety protocols and regulatory standards.[1][2][3]

This document is structured to provide a clear, logical workflow, moving from immediate safety considerations and hazard assessment to the practical steps of waste collection, storage, and final disposal. The causality behind each procedural choice is explained to foster a deeper understanding of the principles of chemical waste management.

Hazard Assessment and Initial Precautions: The "Assume Hazardous" Principle

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) that explicitly details the specific hazards of this compound, the foundational principle of laboratory safety must be applied: treat the substance as hazardous. This conservative approach ensures the highest level of protection. Benzofuran derivatives as a class can exhibit biological activity and may pose environmental risks.[4][5] Therefore, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be managed through a regulated hazardous waste stream.

Key Immediate Actions:

  • Consult Your Institution's EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS or EH&S) department. They are the definitive authority on local, state, and federal disposal requirements and will provide specific guidance for your facility.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, must be worn when handling this compound waste.

  • Work in a Ventilated Area: All waste handling and consolidation should be performed within a certified chemical fume hood to minimize the risk of inhalation.[6]

Waste Segregation: Preventing Unwanted Reactions

Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container.[7][8] Mixing incompatible chemicals can lead to the generation of toxic gases, fires, or explosions.

Protocol for Segregating this compound Waste:

  • Designate a Specific Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound, contaminated personal protective equipment (e.g., gloves), weigh boats, and paper towels in a dedicated, clearly labeled solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container. Pay close attention to the solvent used (e.g., halogenated vs. non-halogenated) as these are often segregated into different waste streams.[6]

  • Avoid Incompatibles: Based on general chemical principles, keep this compound waste separate from:

    • Strong Oxidizing Agents

    • Strong Bases

    • Strong Reducing Agents[9]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation cluster_form Determine Physical Form cluster_solvent Identify Solvent Type cluster_container Select Appropriate Container Start Waste Generated (this compound) Solid Solid (powder, contaminated items) Start->Solid Liquid Liquid (solutions) Start->Liquid SolidContainer Solid Waste Container Solid->SolidContainer Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Acetone, Ethanol) Liquid->NonHalogenated HaloContainer Halogenated Liquid Waste Container Halogenated->HaloContainer NonHaloContainer Non-Halogenated Liquid Waste Container NonHalogenated->NonHaloContainer

Caption: Waste Segregation Workflow for this compound.

Container Selection and Labeling: The Cornerstones of Compliance

Using the correct container and labeling it accurately are mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Container RequirementRationale and Best Practices
Chemical Compatibility The container must be made of a material that does not react with the waste. For this compound and common organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers for any waste that may have acidic properties.[7][11]
Secure Closure Containers must have a secure, leak-proof screw cap.[8] This prevents spills and the release of vapors. Keep the container closed at all times except when adding waste.[12][13]
Condition The container must be in good condition, free from cracks or deterioration.[8]
Headspace Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[11]

Labeling Protocol:

Every waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste" .[14]

  • The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.

  • A list of all other constituents in the container (e.g., "Methanol," "Water").

  • An approximate percentage of each component.

  • The date the first waste was added (accumulation start date).

  • An appropriate hazard warning pictogram (e.g., exclamation mark for irritant, environment pictogram if known to be ecotoxic).[14]

On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][12][14]

SAA Requirements:

  • Location: The SAA must be in the same room or area where the waste is generated.[12]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[8] This prevents spills from spreading.

  • Segregation within SAA: Keep incompatible waste containers physically separated within the SAA, for example, by using different secondary containment bins.[7]

  • Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" waste).[12] Once a container is full, it must be moved to a central storage area within three days.[7]

The overall disposal workflow is summarized in the diagram below.

DisposalWorkflow Start Generation of This compound Waste Assess Step 1: Assess Hazards (Treat as Hazardous) Start->Assess Segregate Step 2: Segregate Waste (Solid vs. Liquid, Solvent Type) Assess->Segregate Containerize Step 3: Containerize & Label - Compatible Container - 'Hazardous Waste' Label - List all Contents Segregate->Containerize Store Step 4: Store in SAA - At Point of Generation - Secondary Containment - Keep Closed Containerize->Store Pickup Step 5: Arrange for Disposal Contact EHS for Pickup Store->Pickup Transport EHS Transports to Central Accumulation Area Pickup->Transport Final Disposal by Licensed Waste Vendor Transport->Final

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 2-Acetyl-7-hydroxybenzofuran holds immense promise. This versatile molecule, with its potential anti-inflammatory and antioxidant properties, is a valuable building block in medicinal chemistry and natural product synthesis[1]. However, pioneering research demands an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for this compound, ensuring that your innovative work is conducted with the highest degree of protection.

While some supplier information may classify this compound as non-hazardous, a deeper scientific assessment based on its chemical structure—a benzofuran derivative—necessitates a more cautious approach. The benzofuran scaffold is present in compounds with known toxicological profiles, including potential carcinogenicity, skin and eye irritation, and reproductive toxicity[2][3][4][5]. Therefore, this guide is built on the principle of "as low as reasonably achievable" (ALARA) exposure, treating this compound with the respect a novel chemical entity deserves.

Hazard Assessment: A Proactive Stance on Safety

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40020-87-9[1][6]
Molecular Formula C₁₀H₈O₃[1][6]
Molecular Weight 176.17 g/mol [1]
Appearance Light yellow to yellow to orange crystalline powder[1][7]
Melting Point 164 - 168 °C[1]
Purity ≥ 98% (GC)[1]

Inferred Potential Hazards Based on Analogous Compounds:

  • Dermal and Eye Irritation: Many furan and benzofuran derivatives are known to cause skin and eye irritation. For instance, 2-Acetylfuran is classified as causing serious eye irritation and being toxic in contact with the skin[3].

  • Respiratory Tract Irritation: As a fine crystalline powder, this compound poses a risk of respiratory irritation if inhaled. The Safety Data Sheet for the related compound 2-Acetylbenzofuran notes that it is harmful if inhaled[5].

  • Allergic Skin Reaction: Some benzofuran derivatives may cause an allergic skin reaction upon repeated contact[5].

  • Long-Term Health Effects: The parent compound, 2,3-Benzofuran, is classified as a possible carcinogen[2]. Another analog, 2-Acetylbenzofuran, is suspected of damaging fertility or the unborn child[5]. Given these precedents, it is prudent to handle this compound as a compound with potential long-term health effects.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize all potential routes of exposure—dermal, ocular, and respiratory. The following PPE is mandatory when handling this compound in any form.

Eye and Face Protection: Your First Line of Defense
  • Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times. Eyeglasses are not a substitute[8].

  • Best Practice: When handling larger quantities (typically >1g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face[8][9].

Skin and Body Protection: An Impermeable Barrier
  • Gloves:

    • Type: Nitrile gloves are the standard recommendation for incidental contact. Always check the manufacturer's compatibility chart for the specific solvents you are using.

    • Thickness: Use gloves with a minimum thickness of 4 mil. Thicker gloves are recommended for extended handling periods[8].

    • Procedure: Double-gloving is highly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Regularly inspect gloves for any signs of degradation or puncture.

  • Laboratory Coat/Gown:

    • Type: A long-sleeved, chemically resistant lab coat with tight-fitting cuffs is required. Standard cotton lab coats are not sufficient as they can absorb chemicals. For procedures with a higher risk of splashes, a disposable chemical-resistant gown is preferable[10].

    • Practice: Lab coats must be fully buttoned, and sleeves should be secured over the inner glove.

Respiratory Protection: Safeguarding Against Inhalation
  • Standard Handling: For routine handling of small quantities (e.g., weighing, preparing solutions) inside a certified chemical fume hood, specific respiratory protection is not typically required as the engineering control is the primary barrier.

  • When a Respirator is Required:

    • When handling the powder outside of a fume hood or a ventilated balance enclosure.

    • When cleaning up a significant spill.

    • If you experience any respiratory irritation.

  • Type of Respirator:

    • For the solid powder, a NIOSH-approved N95 or P100 particulate respirator is appropriate[8].

    • If working with solutions and there is a risk of vapor inhalation, a half-mask or full-face respirator with organic vapor cartridges should be used[11]. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans: From Benchtop to Waste Stream

Proper PPE is most effective when integrated into a comprehensive safe handling workflow.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible[2][3].

    • Assemble all necessary equipment and reagents before starting.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

    • Use anti-static weighing dishes to prevent the powder from scattering.

    • Carefully clean the spatula and weighing area with a solvent-dampened wipe after use. Dispose of the wipe as contaminated solid waste.

  • Preparing Solutions:

    • In the fume hood, slowly add the solid this compound to the solvent to avoid splashing.

    • Keep containers covered as much as possible during the dissolution process.

  • Running Reactions and Work-up:

    • All reactions should be conducted within the fume hood.

    • Maintain the fume hood sash at the lowest practical height.

  • Post-Procedure Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Carefully remove your PPE, starting with the outer gloves, then the lab coat, and finally the inner gloves, to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Spill and Waste Disposal Plan
  • Spill Management:

    • Small Spills (Solid): Gently cover the spill with an absorbent material. Carefully sweep the material into a designated waste container. Clean the area with a solvent-dampened cloth.

    • Large Spills: Evacuate the immediate area. Alert your supervisor and your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal:

    • Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container.

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) must be collected in a separate, labeled hazardous waste bag or container[4].

    • Regulations: Always follow your institution's EHS guidelines and local hazardous waste regulations for disposal[2][3].

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Designate Work Area (Fume Hood) verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe Don Full PPE (Goggles, Gown, Double Gloves) verify_safety->don_ppe weigh Weigh Compound (in Fume Hood) don_ppe->weigh dissolve Prepare Solution (in Fume Hood) weigh->dissolve react Conduct Experiment (in Fume Hood) dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose_waste Segregate & Dispose Waste (Chemical & Solid) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous PPE and handling protocols, you can confidently advance your research with this compound while maintaining the highest standards of laboratory safety.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.